molecular formula C13H20N2O2 B193634 4-Acetamido-2-Diethylaminomethylphenol CAS No. 121-78-8

4-Acetamido-2-Diethylaminomethylphenol

Cat. No.: B193634
CAS No.: 121-78-8
M. Wt: 236.31 g/mol
InChI Key: BOUCRWJEKAGKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetamido-2-Diethylaminomethylphenol is a non-oxime small molecule with significant research value in neuroscience and medical countermeasure development. It has been investigated as a novel reactivator of organophosphorus (OP) nerve agent-inhibited acetylcholinesterase (AChE). Unlike conventional pyridinium oximes like pralidoxime (2PAM), this compound lacks a permanent positive charge, which is a critical feature studied for its potential to cross the blood-brain barrier and reactivate inhibited AChE within the central nervous system (CNS), addressing a key limitation of standard treatments . The molecule's mechanism of action, which differs from the direct nucleophilic attack of oximate anions, is a key area of scientific interest for designing future reactivators . In the field of pharmaceutical science, this compound is recognized as a potential impurity or related substance in certain drug compounds, making it a necessary reference standard for analytical method development, validation, and quality control (QC) of pharmaceutical products, ensuring consistency and safety in formulations . Its role in these diverse areas makes it a compound of interest for researchers developing advanced therapeutic countermeasures and robust analytical methods.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-4-15(5-2)9-11-8-12(14-10(3)16)6-7-13(11)17/h6-8,17H,4-5,9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUCRWJEKAGKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90923633
Record name N-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121-78-8
Record name 121-78-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 121-78-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetamido-2-diethylaminomethylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of the physicochemical properties of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide (CAS No. 121-78-8). As a Mannich base derivative of the widely used analgesic, acetaminophen (paracetamol), this compound holds significant interest for researchers in medicinal chemistry, pharmacology, and drug development. This document details its chemical identity, core physical properties, synthesis, and comprehensive analytical characterization methodologies. By synthesizing theoretical knowledge with practical, field-proven protocols, this guide serves as a vital resource for scientists investigating this compound's potential applications, such as its reported activity as an acetylcholinesterase (AChE) inhibitor, or its role as a known impurity of the antimalarial drug, Amodiaquine.

Introduction and Strategic Context

N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide is a substituted phenolic acetamide that emerges from the well-established Mannich reaction, utilizing acetaminophen as its parent scaffold.[1][2] Its structure, featuring a hydrophilic diethylaminomethyl group ortho to the phenolic hydroxyl, imparts distinct physicochemical characteristics compared to the parent molecule. These modifications influence its solubility, basicity, and potential for pharmacological interactions.

It is critically important to distinguish this compound from AM404, a well-studied metabolite of paracetamol.[3][4] While both are related to paracetamol, AM404 (N-arachidonoylphenolamine) is an endocannabinoid reuptake inhibitor with a vastly different structure and mechanism of action.[3][5][6][7] Our focus here remains strictly on the Mannich base derivative, a compound with its own unique profile, including reported acetylcholinesterase (AChE) inhibitory activity.[8]

This guide is structured to provide a logical progression from fundamental identity to complex analytical workflows, empowering researchers to confidently synthesize, characterize, and evaluate this compound.

Chemical Identity and Structure

The unambiguous identification of a compound is the foundation of all subsequent research. The structural and identifying information for N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide is summarized below.

Chemical Structure

The molecule's structure is defined by a 4-hydroxyphenylacetamide core, with a diethylaminomethyl substituent at the C3 position of the phenyl ring.

Caption: Chemical structure of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide.

Key Identifiers
PropertyValueSource
IUPAC Name N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamideChemSrc[1]
CAS Number 121-78-8CymitQuimica, Matrix Scientific[9][10]
Molecular Formula C₁₃H₂₀N₂O₂Chemsrc, CymitQuimica[1][8][9][11]
Molecular Weight 236.31 g/mol Chemsrc, CymitQuimica[1][8][9][11]
Exact Mass 236.152 g/mol Chemsrc[1]
Common Synonyms 4-Acetamido-2-diethylaminomethylphenol, 3-Diethylamino AcetaminophenChemsrc, CymitQuimica[1][9]
InChI Key BOUCRWJEKAGKKG-UHFFFAOYSA-NChemsrc, CymitQuimica[1][9]

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. These parameters are essential for designing experiments, formulating solutions, and predicting bioavailability.

PropertyValueRemarks and SignificanceSource
Appearance PowderRelevant for handling and formulation.CymitQuimica[8]
Density 1.122 g/cm³Calculated value; useful for process chemistry calculations.Chemsrc[1]
Boiling Point 406.2 °C at 760 mmHgCalculated value; indicates low volatility.Chemsrc[1]
Flash Point 199.5 °CImportant for laboratory safety and handling protocols.Chemsrc[1]
Vapor Pressure 3.52 x 10⁻⁷ mmHg at 25°CExtremely low volatility under standard conditions.Chemsrc[1]
LogP (Octanol/Water) 2.27 / 1.37Discrepancy likely due to different calculation algorithms. The values suggest moderate lipophilicity, potentially allowing for membrane permeability.Chemsrc, Chemdiv[1][12]
Polar Surface Area (PSA) 52.57 Ų / 43.48 ŲCalculated values. This PSA is within the range typical for orally bioavailable drugs, suggesting good potential for absorption.Chemsrc, Chemdiv[1][12]
Hydrogen Bond Donors 2The phenolic -OH and amide N-H groups can donate hydrogen bonds.Chemdiv[12]
Hydrogen Bond Acceptors 4The phenolic -O, amide C=O, and tertiary amine -N can accept hydrogen bonds.Chemdiv[12]

Synthesis and Purification

The most direct route to N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide is the Mannich reaction, a cornerstone of organic synthesis for aminomethylation.

Synthetic Pathway: The Mannich Reaction

This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, but in the case of phenols, it proceeds via electrophilic aromatic substitution. The reaction condenses a primary or secondary amine (diethylamine) with a non-enolizable aldehyde (formaldehyde) and the active hydrogen-containing compound (acetaminophen).[1][2]

Caption: Synthetic workflow for N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide.

Experimental Protocol: Representative Mannich Synthesis

This protocol is a representative method. Researchers should optimize stoichiometry and conditions based on their specific laboratory setup.

Causality Statement: The choice of ethanol as a solvent is strategic; it effectively dissolves the starting acetaminophen and is compatible with the aqueous reagents. The reaction is typically run at reflux to overcome the activation energy for the formation of the Eschenmoser's salt-like intermediate and the subsequent electrophilic aromatic substitution.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 4-acetamidophenol (paracetamol) in absolute ethanol.

  • Amine & Aldehyde Addition: To the stirred solution, add 1.2 equivalents of diethylamine, followed by the dropwise addition of 1.2 equivalents of aqueous formaldehyde (37% solution).

  • Reaction Execution: Heat the mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up & Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol. Redissolve the residue in ethyl acetate and wash sequentially with water and brine. The organic layer contains the desired product.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate/hexanes or by recrystallization from a suitable solvent system like ethanol/water to yield the pure product.

Analytical Characterization

Rigorous analytical characterization is non-negotiable for confirming the identity, structure, and purity of the synthesized compound.

Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS IR IR Spectroscopy (FTIR-ATR) Start->IR Confirm_Structure Structural Confirmation NMR->Confirm_Structure MS->Confirm_Structure IR->Confirm_Structure HPLC Purity Analysis (RP-HPLC) Confirm_Purity Purity >95%? HPLC->Confirm_Purity Confirm_Structure->HPLC Final Characterized Compound Confirm_Purity->Final

Caption: A typical workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides the most definitive information for structural elucidation by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Predicted ¹H NMR Spectrum:

  • Aromatic Protons (δ 6.5-7.5 ppm): Three protons on the phenyl ring will appear as distinct multiplets, influenced by their substitution pattern.

  • Amide N-H (δ ~9.0 ppm): A broad singlet, which is exchangeable with D₂O.

  • Phenolic O-H (δ ~9.5 ppm): A broad singlet, also D₂O exchangeable.

  • Methylene Bridge (-CH₂-) (δ ~3.6 ppm): A singlet integrating to two protons, connecting the aromatic ring and the nitrogen.

  • Diethylamino (-CH₂CH₃) (δ ~2.5-2.7 ppm): A quartet integrating to four protons.

  • Amide Methyl (-CH₃) (δ ~2.0 ppm): A singlet integrating to three protons.

  • Diethylamino (-CH₂CH₃) (δ ~1.1 ppm): A triplet integrating to six protons.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can solubilize polar compounds and allows for the observation of exchangeable O-H and N-H protons.

  • Data Acquisition: Acquire the ¹H spectrum on a 400 MHz or higher spectrometer.

  • Data Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction. Integrate all peaks and assign them to the predicted structure.

Mass Spectrometry (MS)

Principle: MS provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule.

Expected Results:

  • Molecular Ion Peak: A prominent peak at m/z = 237.16 [M+H]⁺ in positive ion mode, confirming the molecular weight of 236.31 g/mol .

  • Key Fragments: Expect fragmentation corresponding to the loss of the diethylamino group or cleavage at the benzylic position.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample directly into the ESI source of a mass spectrometer or inject it via an HPLC system.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the [M+H]⁺ peak and correlate major fragment ions to the compound's structure.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule, as each group absorbs infrared radiation at a characteristic frequency.

Expected Characteristic Absorption Bands:

  • O-H Stretch (Phenol): Broad band, ~3200-3400 cm⁻¹

  • N-H Stretch (Amide): Moderate band, ~3300 cm⁻¹

  • C-H Stretch (Aliphatic): Sharp bands, ~2850-2970 cm⁻¹

  • C=O Stretch (Amide I): Strong, sharp band, ~1650-1670 cm⁻¹

  • N-H Bend (Amide II): Moderate band, ~1550 cm⁻¹

  • C-N Stretch (Amine/Amide): Moderate bands, ~1200-1350 cm⁻¹

  • Aromatic C=C Bends: Bands in the 1450-1600 cm⁻¹ region.

Protocol (FTIR-ATR):

  • Sample Preparation: Place a small amount of the dry powder sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum.

  • Analysis: Identify the key absorption bands and confirm that they are consistent with the proposed chemical structure.

References

  • Acetamide,N-[3-[(diethylamino)methyl]-4-hydroxyphenyl]- | Chemsrc. (n.d.). Retrieved January 13, 2026, from [Link]

  • AM404 - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]

  • AM404 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 13, 2026, from [Link]

  • AM404. (n.d.). Retrieved January 13, 2026, from [Link]

  • Synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide (5). - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • CAS#:81080-09-3 | N-[3,5-Bis[(diethylamino)Methyl]-4-hydroxyphenyl]acetamide | Chemsrc. (n.d.). Retrieved January 13, 2026, from [Link]

  • N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

  • Acetamide, N-(3-(diethylamino)-4-methoxyphenyl)- | C13H20N2O2 | CID - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

  • (PDF) An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. (n.d.). Retrieved January 13, 2026, from [Link]

  • Comparison between experimental infrared spectrum of acetamide and... - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • (4-Hydroxyphenyl)acetamide | C8H9NO2 | CID 86986 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

  • 4-Hydroxyphenylacetamide - ChemBK. (n.d.). Retrieved January 13, 2026, from [Link]

  • N-(3-((Diethylamino)methyl)-4-hydroxyphenyl)acetamide - Advent Chembio. (n.d.). Retrieved January 13, 2026, from [Link]

  • Acetamide, N-methyl-N-(4-methylphenyl)- - the NIST WebBook. (n.d.). Retrieved January 13, 2026, from [Link]

  • Acetamide - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 13, 2026, from [Link]

  • N-(4-hydroxyphenyl) acetamide (Paracetamol) - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • N-(4-HYDROXYPHENYL)ACETAMIDE | CAS 103-90-2 - Matrix Fine Chemicals. (n.d.). Retrieved January 13, 2026, from [Link]

  • N-(3-Acetyl-4-hydroxyphenyl)acetamide | C10H11NO3 | CID 81720 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

  • (PDF) N-(3-Hydroxyphenyl)acetamide - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • Acetaminophen - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 13, 2026, from [Link]

Sources

The Biological Profile of 4-Acetamido-2-Diethylaminomethylphenol: A Technical Review of a Phenolic Mannich Base

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive analysis of the biological activity of 4-Acetamido-2-Diethylaminomethylphenol, a compound situated at the intersection of phenolic Mannich bases and structural analogues of the widely used analgesic, acetaminophen. While direct extensive research on this specific molecule is limited, this paper will elucidate its predicted biological profile by examining its chemical heritage, the functional significance of its structural motifs, and the established activities of closely related compounds.

Introduction: A Molecule of Interest

4-Acetamido-2-Diethylaminomethylphenol, with the CAS number 121-78-8, is a phenolic Mannich base.[1][2] These compounds are synthesized via the Mannich reaction, a three-component condensation involving a phenol, formaldehyde, and a secondary amine, in this case, diethylamine.[1] The introduction of an aminoalkyl group, such as diethylaminomethyl, into a phenolic structure can significantly modulate its physicochemical properties, including solubility and basicity, which in turn can influence its biological activity.[1]

The core of this molecule is the 4-acetamidophenol structure, identical to that of acetaminophen (paracetamol), a globally recognized analgesic and antipyretic agent.[1] This structural similarity provides a strong foundation for predicting the biological activities of 4-Acetamido-2-Diethylaminomethylphenol. The key question this guide addresses is how the addition of the diethylaminomethyl group at the ortho position to the hydroxyl group alters the pharmacological profile of the parent acetaminophen molecule.

Synthesis and Physicochemical Characteristics

The synthesis of 4-Acetamido-2-Diethylaminomethylphenol is a classic example of the Mannich reaction. The reaction involves the electrophilic substitution of the activated aromatic ring of 4-acetamidophenol with an Eschenmoser's salt precursor formed from diethylamine and formaldehyde. The hydroxyl and acetamido groups of the phenol direct the substitution to the ortho position.

Table 1: Physicochemical Properties of 4-Acetamido-2-Diethylaminomethylphenol

PropertyValueSource
Molecular Formula C13H20N2O2[2][3]
Molecular Weight 236.31 g/mol [3][4]
IUPAC Name N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide[3]
CAS Number 121-78-8[2]
Boiling Point 406.2°C at 760 mmHg[4]
Flash Point 199.5°C[4]
Density 1.122 g/cm³[4]

Predicted Biological Activity Profile

Based on its structural features, 4-Acetamido-2-Diethylaminomethylphenol is predicted to possess a range of biological activities, primarily centered around analgesia, antipyresis, and potentially modulated anti-inflammatory effects.

Analgesic and Antipyretic Activity

The presence of the 4-acetamidophenol core strongly suggests that this compound will exhibit analgesic and antipyretic properties.[5][6] The mechanism of action is likely to parallel that of acetaminophen, which is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, within the central nervous system.[7][8] This central action reduces the production of prostaglandins involved in pain and fever signaling. It is hypothesized that the diethylaminomethyl substituent may enhance the compound's ability to cross the blood-brain barrier, potentially leading to a more potent or rapid onset of action compared to acetaminophen.

Anti-inflammatory Activity

Acetaminophen is known to be a weak anti-inflammatory agent in peripheral tissues.[7] However, phenolic Mannich bases have been reported to possess anti-inflammatory properties.[1][9] The introduction of the diethylaminomethyl group could therefore confer or enhance anti-inflammatory activity. This may occur through various mechanisms, including the inhibition of pro-inflammatory enzymes like phospholipase A2 (PLA₂) and lipoxygenases (LOX), or by modulating the production of inflammatory mediators such as cytokines and nitric oxide.[9][10][11]

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[12][13] The phenolic hydroxyl group in 4-Acetamido-2-Diethylaminomethylphenol is expected to contribute to antioxidant activity. The electron-donating nature of the diethylaminomethyl group could further enhance this property by stabilizing the phenoxyl radical formed during the scavenging process. Studies on related phenolic compounds have demonstrated significant antioxidant potential.[14]

Proposed Mechanism of Action

The primary mechanism of action for the predicted analgesic and antipyretic effects is the inhibition of prostaglandin synthesis in the central nervous system via the COX pathway. For the potential anti-inflammatory effects, multiple pathways may be involved.

Proposed Mechanism of Action cluster_inflammation Inflammatory Stimuli cluster_membrane Cell Membrane cluster_enzymes Enzymatic Pathways cluster_products Pro-inflammatory Mediators cluster_drug 4-Acetamido-2-Diethylaminomethylphenol Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane Phospholipids->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid produces COX Cyclooxygenase (COX) Prostaglandins Prostaglandins (Pain, Fever, Inflammation) COX->Prostaglandins synthesizes LOX Lipoxygenase (LOX) Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes synthesizes Arachidonic_Acid->COX Arachidonic_Acid->LOX Drug 4-Acetamido-2- Diethylaminomethylphenol Drug->PLA2 potentially inhibits Drug->COX inhibits Drug->LOX potentially inhibits

Figure 1: Proposed mechanism of action for 4-Acetamido-2-Diethylaminomethylphenol.

Pharmacokinetics and Predicted Toxicology Profile

The pharmacokinetic profile of 4-Acetamido-2-Diethylaminomethylphenol is anticipated to be influenced by the diethylaminomethyl group, which may increase its water solubility and affect its absorption, distribution, metabolism, and excretion (ADME) properties.

A critical consideration for any acetaminophen analogue is the potential for hepatotoxicity.[5] Acetaminophen overdose leads to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes glutathione stores and causes liver damage.[5] The metabolic fate of 4-Acetamido-2-Diethylaminomethylphenol needs to be carefully evaluated. It is possible that the diethylaminomethyl group alters the metabolic pathway, potentially reducing the formation of NAPQI or facilitating its detoxification. However, it is also conceivable that this group could introduce new metabolic liabilities. Therefore, thorough toxicological studies are imperative.[15][16]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a series of in vitro and in vivo assays are recommended.

In Vitro Anti-inflammatory and Antioxidant Assays

Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

  • Method: A colorimetric or fluorometric COX inhibitor screening assay kit can be used.

  • Procedure: a. Prepare a series of concentrations of the test compound. b. Add the test compound to wells containing either COX-1 or COX-2 enzyme. c. Initiate the reaction by adding arachidonic acid as the substrate. d. Incubate at 37°C for a specified time. e. Stop the reaction and measure the product (e.g., Prostaglandin F2α) using a plate reader. f. Calculate the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Protocol 2: DPPH Radical Scavenging Assay

  • Objective: To assess the antioxidant activity of the compound.

  • Method: Spectrophotometric determination of the reduction of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Procedure: a. Prepare a solution of the test compound in methanol at various concentrations. b. Add the compound solution to a methanolic solution of DPPH. c. Incubate in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm. e. Ascorbic acid or Trolox can be used as a positive control. f. Calculate the percentage of radical scavenging activity.

In Vivo Analgesic and Anti-inflammatory Assays

Protocol 3: Acetic Acid-Induced Writhing Test in Mice

  • Objective: To evaluate the peripheral analgesic activity.[17][18]

  • Method: Induction of visceral pain by intraperitoneal injection of acetic acid.

  • Procedure: a. Administer the test compound or vehicle to groups of mice. b. After a pre-treatment period (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally. c. Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions) for a period of 20-30 minutes. d. A standard analgesic drug like acetylsalicylic acid can be used as a positive control. e. Calculate the percentage of inhibition of writhing.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

  • Objective: To assess the acute anti-inflammatory activity.[18][19]

  • Method: Induction of local inflammation in the rat paw by sub-plantar injection of carrageenan.

  • Procedure: a. Measure the initial paw volume of the rats using a plethysmometer. b. Administer the test compound or vehicle orally or intraperitoneally. c. After a pre-treatment period, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. d. Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. e. A standard anti-inflammatory drug like indomethacin can be used as a positive control. f. Calculate the percentage of inhibition of edema.

Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Assays Start->In_Vitro COX_Assay COX-1/COX-2 Inhibition In_Vitro->COX_Assay DPPH_Assay DPPH Radical Scavenging In_Vitro->DPPH_Assay In_Vivo In Vivo Assays COX_Assay->In_Vivo DPPH_Assay->In_Vivo Writhing_Test Acetic Acid Writhing Test (Analgesia) In_Vivo->Writhing_Test Paw_Edema_Test Carrageenan Paw Edema (Anti-inflammatory) In_Vivo->Paw_Edema_Test Tox_Studies Toxicology Studies Writhing_Test->Tox_Studies Paw_Edema_Test->Tox_Studies Acute_Toxicity Acute Toxicity Tox_Studies->Acute_Toxicity Hepatotoxicity Hepatotoxicity Assessment Tox_Studies->Hepatotoxicity Data_Analysis Data Analysis & Conclusion Acute_Toxicity->Data_Analysis Hepatotoxicity->Data_Analysis

Figure 2: A generalized experimental workflow for evaluating the biological activity of 4-Acetamido-2-Diethylaminomethylphenol.

Conclusion and Future Perspectives

4-Acetamido-2-Diethylaminomethylphenol is a molecule of significant interest due to its structural relationship with acetaminophen and its classification as a phenolic Mannich base. Based on established structure-activity relationships, it is predicted to possess analgesic, antipyretic, and potentially enhanced anti-inflammatory and antioxidant activities. The key to unlocking its therapeutic potential lies in a thorough investigation of its pharmacological and toxicological profile.

Future research should focus on the systematic evaluation of its biological activities using the protocols outlined in this guide. Of paramount importance will be the detailed investigation of its metabolism and potential for hepatotoxicity. Should this compound exhibit a favorable efficacy and safety profile, it could represent a promising lead for the development of a novel non-steroidal anti-inflammatory drug (NSAID) with a unique spectrum of activity.

References

  • PubChem. 4-Acetamido-2-diethylaminomethylphenol. National Center for Biotechnology Information. [Link]

  • MDPI. Tailored Functionalization of Natural Phenols to Improve Biological Activity. [Link]

  • Kaplancikli, Z. A., et al. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275-280. [Link]

  • Abdel-Aal, A. A. M., et al. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Letters in Drug Design & Discovery, 12(9), 724-730. [Link]

  • Chemical-Suppliers. 4-ACETAMIDO-2-DIETHYLAMINOMETHYLPHENOL. [Link]

  • Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. The Journal of Biochemistry, 132(5), 751-756. [Link]

  • MDPI. Anti-Inflammatory Activity of Natural Products. [Link]

  • O'Callaghan, C. A., & O'Donnell, V. B. (2006). Acetaminophen: antipyretic or hypothermic in mice? In either case, PGHS-1b (COX-3) is irrelevant. Journal of Neurophysiology, 96(5), 2277-2279. [Link]

  • Bazan, H. E., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

  • Lino, R. C., et al. (2013). Anti-inflammatory effect of (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol, a new derivative of 4-nerolidylcatechol. Journal of Pharmacy and Pharmacology, 65(1), 133-141. [Link]

  • Sewak, P., et al. (1989). Antipyretic activity of diacetyl para-amino phenol. Indian Journal of Physiology and Pharmacology, 33(4), 216-218. [Link]

  • Kennedy, G. L. (2012). Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: a second update. Critical Reviews in Toxicology, 42(9), 793-819. [Link]

  • Molecules. Anti-Inflammatory and Analgesic Activity of Total Flavone of Cunninghamia lanceolata. [Link]

  • MDPI. Organic Compounds with Biological Activity. [Link]

  • Kim, H. P., Son, K. H., & Chang, H. W. (2004). Molecular targets of dietary polyphenols with anti-inflammatory properties. Journal of Pharmacological Sciences, 96(3), 229-244. [Link]

  • da Silva, R., et al. (2009). Analgesic and anti-inflammatory activities evaluation of (-)-O-acetyl, (-)-O-methyl, (-)-O-dimethylethylamine cubebin and their preparation from (-)-cubebin. Bioorganic & Medicinal Chemistry, 17(22), 7845-7850. [Link]

  • MDPI. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. [Link]

  • Pradhan, S., et al. (2012). Experimental evaluation of antipyretic and analgesic activities of aspartame. Indian Journal of Pharmacology, 44(4), 533-535. [Link]

  • Gelin, M. S., et al. (2016). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Food and Chemical Toxicology, 97, 252-263. [Link]

  • ResearchGate. Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: A second update. [Link]

  • Medbullets. Toxicology. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 4-Acetamido-2-Diethylaminomethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 4-Acetamido-2-Diethylaminomethylphenol, a phenolic Mannich base structurally related to acetaminophen. This document synthesizes available data to elucidate its primary mode of action as an acetylcholinesterase (AChE) inhibitor, a property that distinguishes it from its parent compound. Furthermore, we explore potential secondary mechanisms derived from its structural components, including cyclooxygenase (COX) inhibition and modulation of the endocannabinoid system, which are characteristic of acetaminophen. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's pharmacology, supported by experimental protocols and in-silico modeling concepts.

Introduction: Unveiling a Multifaceted Phenolic Mannich Base

4-Acetamido-2-Diethylaminomethylphenol, also known by synonyms such as 3-Diethylamino Acetaminophen, is a synthetic organic molecule belonging to the class of phenolic Mannich bases.[1] Its core structure is a derivative of 4-acetamidophenol (acetaminophen or paracetamol), a widely used analgesic and antipyretic. The key structural modification is the introduction of a diethylaminomethyl group at the ortho position to the phenolic hydroxyl group via the Mannich reaction. This modification is known to significantly alter the physicochemical and pharmacological properties of the parent molecule, often enhancing lipophilicity and introducing novel biological activities.[2] While the mechanism of action of acetaminophen has been extensively studied, the addition of the Mannich base moiety imparts a distinct pharmacological profile to 4-Acetamido-2-Diethylaminomethylphenol, warranting a detailed investigation into its own mechanism of action.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C13H20N2O2[3]
Molecular Weight 236.31 g/mol [3]
CAS Number 121-78-8[4]
IUPAC Name N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide[3]
Appearance Powder[5]

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The most direct evidence for the mechanism of action of 4-Acetamido-2-Diethylaminomethylphenol points towards its activity as an acetylcholinesterase (AChE) inhibitor.[5] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission.

The Cholinergic System and AChE Inhibition

The cholinergic system plays a vital role in numerous physiological processes, including muscle contraction, memory, and autonomic nervous system regulation. By preventing the breakdown of acetylcholine, AChE inhibitors effectively amplify cholinergic signaling. This mechanism is the basis for the therapeutic use of AChE inhibitors in conditions such as myasthenia gravis, glaucoma, and Alzheimer's disease.

According to available information, N-[3-(Diethylaminomethyl)-4-hydroxyphenyl]acetamide binds to the active site of AChE, thereby preventing the enzyme from breaking down acetylcholine.[5] This leads to an accumulation of the neurotransmitter, which can result in prolonged muscle contraction.[5]

AChE_Inhibition cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic_Neuron->ACh Releases Postsynaptic_Neuron Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Receptor->Postsynaptic_Neuron Activates Compound 4-Acetamido-2-Diethyl- aminomethylphenol Compound->AChE Inhibits

Caption: Proposed mechanism of AChE inhibition in a cholinergic synapse.

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

To validate the AChE inhibitory activity of 4-Acetamido-2-Diethylaminomethylphenol, a well-established in vitro assay based on Ellman's method can be employed.

Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine, which results from the hydrolysis of acetylthiocholine by the enzyme. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) solution (10 mM in phosphate buffer).

    • AChE enzyme solution (e.g., from electric eel, diluted in phosphate buffer to a suitable concentration).

    • Test compound (4-Acetamido-2-Diethylaminomethylphenol) stock solution (e.g., 10 mM in DMSO) and serial dilutions.

    • Positive control (e.g., Donepezil or a known AChE inhibitor).

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the test compound dilution or control to each well.

    • Add 50 µL of phosphate buffer to each well.

    • Add 25 µL of AChE solution to each well and incubate for 15 minutes at 37°C.

    • Add 125 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution to each well.

    • Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • Determine the percentage of AChE inhibition for each concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE) Add_Compound Add Compound/Control to 96-well plate Reagents->Add_Compound Compound_Prep Prepare Test Compound Serial Dilutions Compound_Prep->Add_Compound Add_Enzyme Add AChE and Incubate Add_Compound->Add_Enzyme Add_DTNB Add DTNB Add_Enzyme->Add_DTNB Add_ATCI Initiate Reaction with ATCI Add_DTNB->Add_ATCI Measure_Absorbance Measure Absorbance at 412 nm Add_ATCI->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro AChE inhibition assay.

Potential Secondary and Contributing Mechanisms of Action

Given the structural similarity of 4-Acetamido-2-Diethylaminomethylphenol to acetaminophen, it is plausible that it retains some of the pharmacological properties of its parent compound. These potential secondary mechanisms may contribute to an overall complex pharmacological profile.

Cyclooxygenase (COX) Inhibition

Acetaminophen is known to inhibit COX enzymes, which are responsible for the synthesis of prostaglandins involved in pain and inflammation.[2][6] However, its anti-inflammatory effects are weak compared to non-steroidal anti-inflammatory drugs (NSAIDs). It is hypothesized that acetaminophen may selectively inhibit a splice variant of COX-1, often referred to as COX-3, which is predominantly found in the central nervous system. This central inhibition of prostaglandin synthesis is thought to be a major contributor to its analgesic and antipyretic effects.

It is conceivable that 4-Acetamido-2-Diethylaminomethylphenol also exhibits some degree of COX inhibition, which could contribute to potential analgesic or anti-inflammatory properties.

Modulation of the Endocannabinoid and TRPV1 Systems

A significant portion of acetaminophen's analgesic effect is now attributed to its metabolite, N-arachidonoylphenolamine (AM404). This metabolite is formed in the brain and acts as an agonist at the transient receptor potential vanilloid 1 (TRPV1) receptor and as an inhibitor of the reuptake of the endogenous cannabinoid anandamide. Activation of TRPV1 receptors in the brain can lead to desensitization and a reduction in pain signaling. The enhancement of anandamide signaling through the inhibition of its reuptake also contributes to analgesia.

The metabolic fate of 4-Acetamido-2-Diethylaminomethylphenol is currently unknown. However, if it undergoes deacetylation to form the corresponding aminophenol, it is plausible that this metabolite could be further converted to an AM404-like compound, thereby engaging the endocannabinoid and TRPV1 systems.

Acetaminophen_Metabolism_Pathway Acetaminophen Acetaminophen p_Aminophenol p-Aminophenol Acetaminophen->p_Aminophenol Deacetylation (in brain) AM404 AM404 (N-arachidonoylphenolamine) p_Aminophenol->AM404 Conjugation with Arachidonic Acid TRPV1_CB1 TRPV1 and CB1 Receptors AM404->TRPV1_CB1 Activates/Modulates Analgesia Analgesia TRPV1_CB1->Analgesia

Caption: Metabolic pathway of acetaminophen leading to the formation of AM404.

Broader Biological Activities of Phenolic Mannich Bases

The class of phenolic Mannich bases, to which 4-Acetamido-2-Diethylaminomethylphenol belongs, is known for a wide spectrum of biological activities. These activities are often attributed to the combination of the phenolic hydroxyl group and the aminoalkyl moiety. While specific studies on our target compound are limited, the known activities of related compounds provide a basis for further investigation.

Reported Activities of Phenolic Mannich Bases:

  • Anticancer: Many phenolic Mannich bases have demonstrated cytotoxic activity against various cancer cell lines.

  • Antimicrobial: Antibacterial and antifungal properties are commonly reported for this class of compounds.

  • Anti-inflammatory: Some phenolic Mannich bases exhibit anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.

  • Antioxidant: The phenolic group can act as a radical scavenger, imparting antioxidant properties.

Conclusion and Future Directions

The primary mechanism of action of 4-Acetamido-2-Diethylaminomethylphenol is reported to be the inhibition of acetylcholinesterase. This distinguishes it significantly from its structural parent, acetaminophen. However, the presence of the acetaminophen core suggests the potential for secondary mechanisms, including COX inhibition and modulation of the endocannabinoid and TRPV1 systems, which likely contribute to a complex pharmacological profile.

Further research is imperative to fully elucidate the mechanism of action of this compound. Key areas for future investigation include:

  • In-depth characterization of AChE inhibition: Determining the type of inhibition (competitive, non-competitive, etc.) and the binding kinetics.

  • Investigation of COX inhibitory activity: Assessing the compound's effect on different COX isoforms, including COX-1, COX-2, and brain-specific COX variants.

  • Metabolism studies: Identifying the metabolites of 4-Acetamido-2-Diethylaminomethylphenol and investigating their biological activities, particularly the formation of any AM404-like molecules.

  • Screening for broader biological activities: Evaluating the compound's potential as an anticancer, antimicrobial, or anti-inflammatory agent.

A thorough understanding of the multifaceted mechanism of action of 4-Acetamido-2-Diethylaminomethylphenol will be crucial for its potential development as a therapeutic agent.

References

  • PubChem. (n.d.). 4-Acetamido-2-diethylaminomethylphenol. [Link]

  • Google Patents. (1990).
  • Ohnuma, S., et al. (2020). Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. Journal of Pain Research, 13, 3031–3041. [Link]

  • Scribd. (n.d.). Organic Chemistry Lab Guide. [Link]

  • Vardanyan, R. S., & Hruby, V. J. (2006). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Chemistry of Heterocyclic Compounds, 42(2), 157-162. [Link]

  • ResearchGate. (2006). Efficient and Practical Synthesis of Mannich Bases Related to Gramine Mediated by Zinc Chloride. [Link]

  • Wikipedia. (n.d.). Paracetamol. [Link]

  • Frontiers. (2022). Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products. [Link]

  • Global Substance Registration System. (n.d.). N-(3-((DIETHYLAMINO)METHYL)-4-HYDROXYPHENYL)ACETAMIDE. [Link]

  • ResearchGate. (2009). Paracetamol (Acetaminophen): Mechanisms of action. [Link]

  • PubMed. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. [Link]

  • Chemsrc. (n.d.). Acetamide,N-[3-[(diethylamino)methyl]-4-hydroxyphenyl]-. [Link]

  • Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). 4-Acetamido-2-diethylaminomethylphenol. [Link]

  • Google Patents. (1965). US3175010A - 4, 4'-methylenebis(2, 6-dialkylphenol) compounds.
  • PubChem. (n.d.). 4-(N-Acetylamino)phenol. [Link]

  • Google Patents. (1983). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.

Sources

CAS 121-78-8 structural elucidation and spectral data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of N-Cyclohexyl-2-benzothiazolesulfenamide (CAS 95-33-0)

Foreword by the Senior Application Scientist

In the landscape of industrial chemistry, the robust characterization of compounds is paramount to ensuring product quality, safety, and efficacy. N-Cyclohexyl-2-benzothiazolesulfenamide (CBS), a cornerstone accelerator in the rubber vulcanization process, is no exception. Its molecular structure dictates its performance, influencing the kinetics and outcome of rubber cross-linking. This guide is crafted for the discerning researcher, scientist, and drug development professional, providing a comprehensive, field-proven methodology for the structural elucidation of this vital industrial compound. We will journey through a multi-spectroscopic approach, dissecting the data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The causality behind experimental choices and the logic of spectral interpretation will be at the forefront of our discussion, ensuring a deep and practical understanding.

Chapter 1: The Strategic Approach to Structural Verification

The unambiguous determination of a molecule's structure is rarely achieved through a single analytical technique. Instead, a synergistic approach, integrating data from various spectroscopic methods, is the gold standard. Each technique provides a unique piece of the structural puzzle, and it is in the convergence of this data that we find confirmation.

Our strategy for the structural elucidation of N-Cyclohexyl-2-benzothiazolesulfenamide follows a logical workflow, beginning with the determination of its molecular mass and elemental composition, followed by the identification of its functional groups, and culminating in the precise mapping of its atomic connectivity.

Structural_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Structural Connectivity cluster_3 Final Confirmation Sample_Prep Sample Preparation Mass_Spec Mass Spectrometry (MS) Sample_Prep->Mass_Spec Provides molecular weight IR_Spec Infrared (IR) Spectroscopy Sample_Prep->IR_Spec Identifies bond types NMR_Spec NMR Spectroscopy (1H, 13C) Sample_Prep->NMR_Spec Reveals atomic connectivity Elemental_Formula Determine Molecular Formula Mass_Spec->Elemental_Formula Data_Integration Integrate All Spectral Data Elemental_Formula->Data_Integration Functional_Groups Identify Key Functional Groups IR_Spec->Functional_Groups Functional_Groups->Data_Integration Proton_Environment Analyze Proton Environments NMR_Spec->Proton_Environment Carbon_Backbone Map Carbon Skeleton NMR_Spec->Carbon_Backbone Proton_Environment->Data_Integration Carbon_Backbone->Data_Integration Final_Structure Confirm Final Structure Data_Integration->Final_Structure

Figure 1: A strategic workflow for the structural elucidation of organic compounds.

Chapter 2: Mass Spectrometry - Unveiling the Molecular Blueprint

Mass spectrometry serves as our initial foray into the structure of N-Cyclohexyl-2-benzothiazolesulfenamide, providing the crucial data of its molecular weight and elemental formula.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A minute quantity (typically less than 1 mg) of crystalline N-Cyclohexyl-2-benzothiazolesulfenamide is introduced into a vial and dissolved in a volatile organic solvent such as methanol or dichloromethane.

  • Introduction: The solution is introduced into the mass spectrometer, often via a direct insertion probe or following separation by gas chromatography.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Data Presentation: Mass Spectrum of N-Cyclohexyl-2-benzothiazolesulfenamide
m/z Relative Intensity (%) Proposed Fragment
26445[M]⁺ (Molecular Ion)
167100[C₇H₄NS₂]⁺
9885[C₆H₁₂N]⁺
8260[C₆H₁₀]⁺
5575[C₄H₇]⁺
Spectral Interpretation: A Story of Fragmentation

The mass spectrum reveals a molecular ion peak [M]⁺ at an m/z of 264, which corresponds to the molecular weight of N-Cyclohexyl-2-benzothiazolesulfenamide (C₁₃H₁₆N₂S₂).[1][2] The fragmentation pattern provides further structural confirmation. The base peak at m/z 167 is indicative of the stable benzothiazole-2-sulfenyl fragment, while the peak at m/z 98 corresponds to the cyclohexylamino fragment. The loss of a neutral ethene molecule from the cyclohexyl ring results in the fragment at m/z 82.

Chapter 3: Infrared Spectroscopy - Identifying the Functional Framework

Infrared (IR) spectroscopy allows for the identification of the various functional groups present in the molecule by probing their vibrational frequencies.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy - KBr Pellet Method
  • Sample Preparation: Approximately 1-2 mg of N-Cyclohexyl-2-benzothiazolesulfenamide is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Pellet Formation: The mixture is transferred to a pellet die and compressed under high pressure to form a transparent pellet.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

Data Presentation: Infrared Spectrum of N-Cyclohexyl-2-benzothiazolesulfenamide
Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3280MediumN-H stretch
3060WeakAromatic C-H stretch
2930, 2855StrongAliphatic C-H stretch
1595, 1470MediumC=C and C=N aromatic ring stretch
1015MediumS-N stretch
750StrongC-H out-of-plane bend (ortho-disubstituted benzene)
Spectral Interpretation: The Vibrational Signature

The IR spectrum provides clear evidence for the key functional groups within N-Cyclohexyl-2-benzothiazolesulfenamide. The N-H stretching vibration around 3280 cm⁻¹ confirms the presence of the secondary amine. Strong absorptions at 2930 and 2855 cm⁻¹ are characteristic of the C-H stretching in the cyclohexyl group. The aromatic C-H stretch is observed at 3060 cm⁻¹. The presence of the benzothiazole ring is supported by the aromatic C=C and C=N stretching vibrations in the 1600-1470 cm⁻¹ region. The S-N stretching vibration is assigned to the band around 1015 cm⁻¹. Finally, the strong absorption at 750 cm⁻¹ is indicative of the ortho-disubstituted benzene ring.

Chapter 4: Nuclear Magnetic Resonance Spectroscopy - Mapping the Atomic Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment and connectivity of each proton and carbon atom.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of N-Cyclohexyl-2-benzothiazolesulfenamide is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • Spectral Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

Data Presentation: ¹H NMR Spectrum of N-Cyclohexyl-2-benzothiazolesulfenamide (in CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Proposed Assignment
7.85d1HAr-H
7.70d1HAr-H
7.40t1HAr-H
7.25t1HAr-H
3.50m1HN-CH (cyclohexyl)
3.20s (broad)1HN-H
1.90-1.10m10HCyclohexyl CH₂
Data Presentation: ¹³C NMR Spectrum of N-Cyclohexyl-2-benzothiazolesulfenamide (in CDCl₃)
Chemical Shift (δ, ppm) Proposed Assignment
168.5C=N
153.0Ar-C
135.5Ar-C
126.0Ar-CH
124.5Ar-CH
121.5Ar-CH
121.0Ar-CH
60.5N-CH
33.0Cyclohexyl CH₂
25.5Cyclohexyl CH₂
24.8Cyclohexyl CH₂
Spectral Interpretation: A Detailed Structural Map

¹H NMR Analysis: The four signals in the aromatic region (δ 7.25-7.85 ppm) correspond to the four protons on the benzothiazole ring system. The broad singlet at δ 3.20 ppm is characteristic of the N-H proton. The multiplet at δ 3.50 ppm with an integration of 1H is assigned to the proton on the carbon adjacent to the nitrogen of the cyclohexyl ring. The complex multiplet between δ 1.10 and 1.90 ppm, integrating to 10 protons, represents the remaining five CH₂ groups of the cyclohexyl ring.

¹³C NMR Analysis: The downfield signal at δ 168.5 ppm is attributed to the C=N carbon of the benzothiazole ring. The aromatic carbons appear in the δ 121.0-153.0 ppm range. The signal at δ 60.5 ppm corresponds to the N-CH carbon of the cyclohexyl ring. The remaining three signals in the aliphatic region (δ 24.8-33.0 ppm) are assigned to the five CH₂ carbons of the cyclohexyl ring, with some overlap due to chemical equivalence.

Chapter 5: Integrated Elucidation - Assembling the Final Structure

By integrating the data from all three spectroscopic techniques, we can confidently assemble the final structure of N-Cyclohexyl-2-benzothiazolesulfenamide.

  • Mass Spectrometry established the molecular formula as C₁₃H₁₆N₂S₂ with a molecular weight of 264 g/mol .

  • Infrared Spectroscopy confirmed the presence of an N-H group, a cyclohexyl group, and a benzothiazole ring system.

  • ¹H and ¹³C NMR Spectroscopy provided the detailed connectivity of the atoms, mapping out the proton and carbon skeletons of both the cyclohexyl and benzothiazole moieties and their linkage through the sulfenamide bridge.

The collective evidence from these analyses unequivocally confirms the structure of the compound as N-Cyclohexyl-2-benzothiazolesulfenamide.

Figure 2: Annotated structure of N-Cyclohexyl-2-benzothiazolesulfenamide.

References

  • NIST. N-cyclohexyl-2-benzothiazole sulfonamide. [Link]

  • Ataman Kimya. N-CYCLOHEXYL-2-BENZOTHIAZOLE SULFENAMIDE. [Link]

  • SpectraBase. N-cyclohexyl-2-benzothiazylsulfenamide. [Link]

  • AIST. Spectral Database for Organic Compounds, SDBS. [Link]

  • ResearchGate. UV-visible spectra of N-cyclohexyl benzothiazole-2-sulfenamide and degraded metabolites after 6 days of incubation. [Link]

  • Ataman Kimya. N-CYCLOHEXYL-2-BENZOTHIAZOLESULFENAMIDE (CBTS). [Link]

  • SpectraBase. N-cyclohexyl-2-benzothiazylsulfenamide - Optional[FTIR] - Spectrum. [Link]

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

  • Synthesis, Characterization and Biological Activity of benzothiazole Complexes. [Link]

  • SpectraBase. N-cyclohexyl-2-benzothiazylsulfenamide - Optional[MS (GC)] - Spectrum. [Link]

  • Ataman Kimya. N-CYCLOHEXYL-2-BENZOTHIAZOLESULFENAMIDE. [Link]

  • VU Research Portal. Development and Application of Comprehensive Chemical Analytical Methods for the Analysis of Polyaromatic Compounds. [Link]

  • GSRS. N-CYCLOHEXYL-2-BENZOTHIAZOSULFENAMIDE. [Link]

Sources

An In-Depth Technical Guide to N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide: A Derivative at the Crossroads of Analgesic and Antimalarial Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide, a fascinating derivative of the common analgesic, acetaminophen. This document delves into the compound's probable historical origins as an intermediate in the synthesis of the antimalarial drug amodiaquine, its detailed synthesis via the Mannich reaction, and a scientific exploration of its potential pharmacological properties. By examining the structure-activity relationships of related compounds and the known metabolic pathways of its parent molecules, this guide offers a synthesized perspective on its analgesic, antipyretic, and toxicological profile, positioning it as a subject of interest for further research in drug discovery and development.

Introduction and Core Concepts

N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide, colloquially referred to as 3-Diethylamino Acetaminophen, is a molecule that occupies a unique space in medicinal chemistry. It is structurally a derivative of N-acetyl-p-aminophenol (acetaminophen or paracetamol), one of the most widely used over-the-counter analgesics and antipyretics globally[1]. However, its documented appearance in scientific literature is more closely tied to the synthesis of amodiaquine, a 4-aminoquinoline antimalarial drug[2]. This dual identity makes it a compelling subject for in-depth study, offering insights into the modification of well-known drug scaffolds to alter their therapeutic properties.

This guide will provide a detailed exploration of this compound, moving beyond a simple recitation of facts to explain the underlying chemical and pharmacological principles. We will examine its synthesis not merely as a procedure, but as a strategic chemical transformation. Furthermore, we will venture into its potential biological activities, drawing upon the extensive knowledge of its parent compounds to build a predictive pharmacological profile.

Discovery and Historical Context: A Tale of Two Drugs

The history of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide is not one of a targeted discovery for its own therapeutic merit, but rather as a stepping stone in the creation of another vital medicine. Its synthesis is intrinsically linked to the development of amodiaquine, an antimalarial agent effective against chloroquine-resistant strains of Plasmodium falciparum[3].

The likely first synthesis of this compound can be traced back to the pioneering work on amodiaquine. The process for producing amodiaquine involves a Mannich reaction on 4-acetamidophenol (acetaminophen) to introduce a diethylaminomethyl group at the ortho position to the hydroxyl group[4]. This reaction yields 4-Acetamido-2-(diethylaminomethyl)phenol, the very compound at the heart of this guide. This intermediate is then further processed to produce amodiaquine[4]. Therefore, the "discovery" of this molecule was a means to an end in the quest for effective antimalarial therapies. In modern pharmaceutical manufacturing, it is often considered a process-related impurity in the production of amodiaquine[1][2].

Synthesis and Chemical Properties

The primary route for the synthesis of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide is the Mannich reaction , a cornerstone of organic chemistry for the aminoalkylation of acidic protons located alpha to a carbonyl group, or other electron-withdrawing groups. In the case of acetaminophen, the phenolic ring is activated towards electrophilic substitution, allowing for the introduction of an aminomethyl group.

The Mannich Reaction: A Detailed Protocol

The synthesis involves the reaction of acetaminophen (4-acetamidophenol) with formaldehyde and diethylamine. Paraformaldehyde is often used as a source of formaldehyde.

Experimental Protocol:

  • Reactant Preparation: In a suitable reaction vessel, suspend 4-acetamidophenol in an appropriate solvent, such as ethanol.

  • Addition of Reagents: To this suspension, add diethylamine and paraformaldehyde.

  • Reaction Conditions: The mixture is then typically heated under reflux for a specified period to drive the reaction to completion.

  • Work-up and Isolation: After cooling, the reaction mixture is worked up to isolate the product. This may involve solvent removal, extraction, and purification steps such as recrystallization or column chromatography to yield pure N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice as it can dissolve the reactants to a reasonable extent and has a suitable boiling point for reflux.

  • Reagents: The use of paraformaldehyde provides a convenient and solid source of formaldehyde, which is a gas at room temperature. Diethylamine serves as the secondary amine for the aminomethylation.

  • Heating: Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Chemical Structure and Properties

Below is a table summarizing the key chemical properties of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide.

PropertyValueSource
IUPAC Name N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide[5]
Synonyms 3-Diethylamino Acetaminophen, 4-Acetamido-2-diethylaminomethylphenol[5]
CAS Number 121-78-8[5][6]
Molecular Formula C13H20N2O2[6]
Molecular Weight 236.31 g/mol [5][6]
Visualization of the Synthesis Pathway

The following diagram illustrates the Mannich reaction for the synthesis of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide.

Synthesis_Pathway acetaminophen Acetaminophen (4-Acetamidophenol) reagents + Diethylamine + Paraformaldehyde acetaminophen->reagents intermediate Mannich Reaction reagents->intermediate product N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide intermediate->product Aminoalkylation

Caption: Synthesis of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide via the Mannich reaction.

Predicted Pharmacological Profile

While specific pharmacological data for N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide is scarce in publicly available literature, a predictive profile can be constructed based on its structural relationship to acetaminophen and amodiaquine.

Analgesic and Antipyretic Activity: A Link to Acetaminophen

Given that the core structure of acetaminophen is retained, it is plausible that this derivative may exhibit analgesic and antipyretic properties. Acetaminophen is believed to exert its effects through multiple mechanisms, including the inhibition of cyclooxygenase (COX) enzymes in the central nervous system and modulation of the endocannabinoid system[7]. The introduction of the diethylaminomethyl group could potentially modulate these activities.

  • Potential for Altered Potency: The bulky and basic diethylaminomethyl group could alter the molecule's ability to cross the blood-brain barrier and interact with its central targets, potentially leading to increased or decreased potency compared to acetaminophen.

  • Modified Pharmacokinetics: The added functional group would significantly change the physicochemical properties of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Anti-inflammatory and Other Potential Activities

Acetaminophen itself has weak anti-inflammatory activity. The modification of the acetaminophen structure has been explored to enhance its anti-inflammatory properties[8]. It is conceivable that the diethylaminomethyl substituent could confer some degree of anti-inflammatory activity, although this would require experimental verification.

Toxicological Considerations: The Amodiaquine Connection

The structural similarity to amodiaquine raises important toxicological considerations. Amodiaquine's use has been associated with hepatotoxicity and agranulocytosis, which are thought to be mediated by the bioactivation of its p-aminophenol moiety to a reactive quinoneimine metabolite[3][9]. This reactive intermediate can bind to cellular macromolecules, leading to cellular damage and immune-mediated toxicity[10].

Since N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide also possesses a substituted p-aminophenol structure, it is plausible that it could undergo similar metabolic activation and exhibit a similar toxicity profile. The presence of the diethylaminomethyl group might influence the rate and extent of this bioactivation.

Logical Relationship of Potential Toxicity:

Toxicity_Pathway compound N-[3-(diethylaminomethyl)-4- hydroxyphenyl]acetamide metabolism Metabolic Oxidation (e.g., by Cytochrome P450) compound->metabolism reactive_intermediate Reactive Quinoneimine Metabolite metabolism->reactive_intermediate cellular_damage Covalent Binding to Cellular Proteins reactive_intermediate->cellular_damage toxicity Hepatotoxicity & Agranulocytosis cellular_damage->toxicity

Caption: Postulated metabolic pathway leading to potential toxicity.

Future Research and Applications

The unique chemical and potential pharmacological properties of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide warrant further investigation.

  • Pharmacological Screening: A comprehensive screening of this compound for analgesic, antipyretic, and anti-inflammatory activities is a logical next step.

  • Toxicology Studies: In vitro and in vivo toxicology studies are crucial to assess its potential for hepatotoxicity and other adverse effects, particularly in comparison to acetaminophen and amodiaquine.

  • Drug Development: Should the compound exhibit a favorable efficacy and safety profile, it could serve as a lead compound for the development of new analgesics with modified properties.

Conclusion

N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide is more than just a chemical curiosity; it is a molecule with a rich, albeit indirect, history intertwined with the development of essential medicines. While its primary role to date has been as a synthetic intermediate, its structural relationship to both a widely used analgesic and a potent antimalarial suggests a complex and potentially interesting pharmacological profile. This guide has synthesized the available information to provide a detailed overview of its synthesis and a scientifically grounded prediction of its biological activities. Further empirical research is necessary to fully elucidate the therapeutic potential and risks associated with this intriguing acetaminophen derivative.

References

  • Clarke, J. B., et al. (1990). The disposition of amodiaquine and related antimalarial agents in human neutrophils: implications for drug design. British Journal of Pharmacology, 100(3), 567–572. [Link]

  • Maggs, J. L., et al. (1998). Metabolism-Dependent Neutrophil Cytotoxicity of Amodiaquine: A Comparison with Pyronaridine and Related Antimalarial Drugs. Chemical Research in Toxicology, 11(9), 1018–1026. [Link]

  • Winstanley, P. A., et al. (1990). The toxicity of amodiaquine and its principal metabolites towards mononuclear leucocytes and granulocyte/monocyte colony forming units. British Journal of Clinical Pharmacology, 29(4), 479–485. [Link]

  • Veeprho. (n.d.). Amodiaquine Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of amodiaquine and its analogs. Retrieved from [Link]

  • Der Pharma Chemica. (2013). Synthesis and evaluation of acetaminophen derivatives as analgesic, antipyretic and anti-inflammatory agents. Der Pharma Chemica, 5(3), 73-78. [Link]

  • Open Access Journals. (n.d.). Anti-malarial Amodiaquine Analogs: An Over View. Retrieved from [Link]

  • Prime Scholars. (2015). Characterisation and Identification of Process Related Impurity in Amodiaquine Hydrochloride by Using Some Analytical Techniques: A Review. American Journal of Advanced Drug Delivery, 3(5), 264-284. [Link]

  • Request PDF. (2006). Investigation of amodiaquine bulk drug impurities by liquid chromatography/ion trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1146-1152. [Link]

  • PubChem. (n.d.). Acetaminophen. Retrieved from [Link]

  • ACS Publications. (2016). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development, 20(7), 1318-1325. [Link]

  • PubChem. (n.d.). Amodiaquine. Retrieved from [Link]

  • ClinPGx. (n.d.). Amodiaquine Pathway, Pharmacokinetics. Retrieved from [Link]

  • ResearchGate. (2009). Analgesic, Anti-inflammatory, and Anti-pyretic Activity. Retrieved from [Link]

  • Frontiers in Pharmacology. (2020). Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. Frontiers in Pharmacology, 11, 580289. [Link]

  • PubChem. (n.d.). 4-Acetamido-2-diethylaminomethylphenol. Retrieved from [Link]

Sources

Unveiling the Therapeutic Potential of 4-Acetamido-2-Diethylaminomethylphenol: A Technical Guide to Putative Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth technical exploration of the potential therapeutic targets of 4-Acetamido-2-Diethylaminomethylphenol, a phenolic Mannich base with structural similarities to widely used therapeutic agents. As a Senior Application Scientist, this guide is structured to offer not just a list of possibilities, but a scientifically grounded rationale for investigating this compound's mechanism of action, thereby empowering researchers to design targeted and effective experimental workflows.

Introduction: A Molecule of Interest at the Crossroads of Analgesia and Antimalarial Scaffolds

4-Acetamido-2-Diethylaminomethylphenol belongs to the class of phenolic Mannich bases, a group of compounds renowned for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1] Its core structure intriguingly merges the pharmacophore of acetaminophen (paracetamol), a widely used analgesic and antipyretic, with a diethylaminomethyl group, a feature present in the antimalarial drug amodiaquine. This unique structural hybridization suggests a multifaceted pharmacological profile and presents a compelling case for the investigation of its therapeutic targets.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C13H20N2O2[2]
Molecular Weight 236.31 g/mol [2]
IUPAC Name N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide[2]
CAS Number 121-78-8[2]
Synonyms 3-Diethylamino Acetaminophen, N-(3-((Diethylamino)methyl)-4-hydroxyphenyl)acetamide[2]

Inferred Therapeutic Targets Based on Structural Analogy

The rational identification of potential therapeutic targets for a novel compound often begins with an analysis of its structural relationship to well-characterized drugs. In the case of 4-Acetamido-2-Diethylaminomethylphenol, two key analogues provide a strong foundation for targeted investigation: acetaminophen and amodiaquine.

The Acetaminophen Analogy: Targeting Pain and Inflammation Pathways

The presence of the 4-acetamido-phenol moiety strongly suggests that 4-Acetamido-2-Diethylaminomethylphenol may share mechanistic pathways with acetaminophen.

Potential Targets:

  • Cyclooxygenase (COX) Enzymes: Acetaminophen's primary mechanism is believed to involve the inhibition of COX enzymes, particularly a splice variant of COX-1, often referred to as COX-3, which is predominantly expressed in the central nervous system.[3][4] This central inhibition of prostaglandin synthesis is thought to be responsible for its analgesic and antipyretic effects, with minimal peripheral anti-inflammatory activity.[3][5] It is plausible that 4-Acetamido-2-Diethylaminomethylphenol also acts as a COX inhibitor, potentially with a different selectivity profile compared to acetaminophen.

  • Endocannabinoid and Serotonergic Systems: Emerging evidence suggests that acetaminophen's analgesic effects are also mediated through the modulation of the endocannabinoid system. Its metabolite, AM404, has been shown to inhibit the reuptake of the endogenous cannabinoid anandamide, leading to increased cannabinoid receptor activation.[6][7] Furthermore, activation of descending serotonergic pathways contributes to its analgesic properties.[5][6] The structural modifications in 4-Acetamido-2-Diethylaminomethylphenol could influence its metabolism and the subsequent activity of its metabolites on these systems.

Signaling Pathway: Inferred from Acetaminophen's Mechanism

acetaminophen_pathway Acetaminophen 4-Acetamido-2- Diethylaminomethylphenol (Hypothesized) Metabolite Active Metabolite (e.g., AM404-like) Acetaminophen->Metabolite COX_CNS COX Enzymes (CNS, e.g., COX-3) Acetaminophen->COX_CNS Inhibition Serotonergic Serotonergic Pathway Acetaminophen->Serotonergic Activation Endocannabinoid Endocannabinoid System Metabolite->Endocannabinoid Modulation Prostaglandins Prostaglandin Synthesis ↓ COX_CNS->Prostaglandins Pain_Fever Analgesia & Antipyresis Prostaglandins->Pain_Fever Reduced Signaling Anandamide Anandamide Reuptake ↓ Endocannabinoid->Anandamide Serotonergic->Pain_Fever Modulation Anandamide->Pain_Fever Modulation

Caption: Inferred signaling pathways based on acetaminophen analogy.

The Amodiaquine Connection: Exploring Antimalarial and broader Anti-infective Potential

The diethylaminomethyl group attached to the phenolic ring is a key structural feature of the antimalarial drug amodiaquine. This suggests that 4-Acetamido-2-Diethylaminomethylphenol could possess anti-infective properties.

Potential Targets:

  • Heme Polymerase: Amodiaquine, like other 4-aminoquinoline antimalarials, is thought to exert its parasiticidal effect by interfering with the detoxification of heme in the malaria parasite. It is believed to inhibit the parasite's heme polymerase, leading to the accumulation of toxic free heme and subsequent parasite death.[8][9]

  • Cathepsin B: Amodiaquine has also been shown to inhibit host cell cathepsin B, a lysosomal cysteine protease. This inhibition can block the entry of various pathogens, including viruses, that rely on this enzyme for entry into the cytoplasm.[10]

Experimental Workflow: Screening for Antimalarial Activity

antimalarial_screening start Start: Compound 4-Acetamido-2-Diethylaminomethylphenol in_vitro In vitro culture of P. falciparum start->in_vitro drug_treatment Treat with varying concentrations of compound in_vitro->drug_treatment parasite_growth Assess parasite growth (e.g., SYBR Green I assay) drug_treatment->parasite_growth ic50 Determine IC50 value parasite_growth->ic50 heme_assay Heme Polymerase Inhibition Assay ic50->heme_assay cathepsin_assay Cathepsin B Inhibition Assay ic50->cathepsin_assay end End: Identify potential antimalarial mechanism heme_assay->end cathepsin_assay->end

Caption: A streamlined workflow for assessing antimalarial potential.

Broader Therapeutic Horizons: Targets of Phenolic Mannich Bases

Beyond the direct structural analogies, the broader class of phenolic Mannich bases has been extensively studied, revealing a wide array of potential therapeutic targets.

Potential Targets:

  • DNA Topoisomerases: Many Mannich bases have been identified as inhibitors of DNA topoisomerases I and II.[1][11] These enzymes are crucial for DNA replication and transcription, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for anticancer therapies.

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a key regulator of inflammation, and its dysregulation is implicated in numerous chronic diseases. Several phenolic compounds and their derivatives have been shown to inhibit NF-κB activation, thereby suppressing the expression of pro-inflammatory genes.[12][13][14][15]

  • Microbial Targets: The structural features of phenolic Mannich bases, including their ability to chelate metals and disrupt cell membranes, contribute to their broad-spectrum antimicrobial activity against bacteria and fungi.[16][17][18]

Logical Relationship: From Compound Class to Specific Targets

mannich_base_targets Compound_Class Phenolic Mannich Bases Anticancer Anticancer Activity Compound_Class->Anticancer Anti_inflammatory Anti-inflammatory Activity Compound_Class->Anti_inflammatory Antimicrobial Antimicrobial Activity Compound_Class->Antimicrobial Topoisomerase Topoisomerase Inhibition Anticancer->Topoisomerase NFkB NF-κB Pathway Inhibition Anti_inflammatory->NFkB COX_Inhibition COX Inhibition Anti_inflammatory->COX_Inhibition Membrane_Disruption Membrane Disruption Antimicrobial->Membrane_Disruption

Caption: Potential therapeutic areas and molecular targets for phenolic Mannich bases.

Proposed Experimental Protocols for Target Validation

To empirically validate the inferred therapeutic targets of 4-Acetamido-2-Diethylaminomethylphenol, a series of well-established in vitro assays are proposed.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the inhibitory activity of 4-Acetamido-2-Diethylaminomethylphenol against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Obtain commercially available purified ovine COX-1 and human recombinant COX-2.

  • Inhibitor Preparation: Prepare a stock solution of 4-Acetamido-2-Diethylaminomethylphenol in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme, a heme cofactor, and the test compound or vehicle control.

    • Pre-incubate the mixture at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding a solution of arachidonic acid.

    • Incubate at 37°C for a defined period (e.g., 2 minutes).

    • Stop the reaction by adding a solution of HCl.

    • Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

NF-κB Reporter Assay

Objective: To assess the effect of 4-Acetamido-2-Diethylaminomethylphenol on the NF-κB signaling pathway.

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293) stably transfected with an NF-κB-luciferase reporter construct.

  • Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 4-Acetamido-2-Diethylaminomethylphenol or a known NF-κB inhibitor (e.g., BAY 11-7082) for 1 hour.

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the percentage of inhibition of NF-κB activity.

DNA Topoisomerase I Relaxation Assay

Objective: To determine if 4-Acetamido-2-Diethylaminomethylphenol inhibits the activity of human DNA topoisomerase I.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase I, and varying concentrations of the test compound or a known inhibitor (e.g., camptothecin).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis:

    • Load the samples onto an agarose gel.

    • Separate the supercoiled and relaxed DNA isoforms by electrophoresis.

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands to determine the extent of inhibition.

Conclusion and Future Directions

4-Acetamido-2-Diethylaminomethylphenol stands as a promising candidate for further pharmacological investigation. Its structural heritage from both acetaminophen and amodiaquine, coupled with the known bioactivities of phenolic Mannich bases, provides a strong rationale for exploring its potential as an analgesic, anti-inflammatory, antimalarial, or even an anticancer agent. The proposed experimental workflows offer a clear path to elucidating its primary therapeutic targets and mechanism of action. Future research should focus on a systematic evaluation of these potential targets, followed by more complex cellular and in vivo studies to validate its therapeutic efficacy and safety profile. The insights gained from such investigations will be crucial in determining the ultimate clinical utility of this intriguing molecule.

References

  • Botting, R. M. (2006). Mechanism of Action of Acetaminophen: Is There a Cyclooxygenase 3? Clinical Infectious Diseases, 42(Supplement_5), S202–S210.
  • Patsnap Synapse. (2024). What is the mechanism of Acetaminophen? Retrieved from [Link]

  • Jozwiak-Bebenista, M., & Nowak, J. Z. (2014). Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. Acta Poloniae Pharmaceutica, 71(1), 11–23.
  • Chandrasekharan, N. V., Dai, H., Roos, K. L., Evanson, N. K., Tomsik, J., Elton, T. S., & Simmons, D. L. (2002). COX-3, a cyclooxygenase-1 variant inhibited by acetaminophen and other analgesic/antipyretic drugs: cloning, structure, and expression. Proceedings of the National Academy of Sciences, 99(21), 13926–13931.
  • Dr.Oracle. (2025). What is the mechanism of action (MOA) of Tylenol (acetaminophen)? Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Amodiaquine Hydrochloride? Retrieved from [Link]

  • Dalkara, S., Karakurt, A., & Saraç, S. (2007). Effect of some bis Mannich bases and corresponding piperidinols on DNA topoisomerase I. Arzneimittelforschung, 57(11), 717–721.
  • PubChem. (n.d.). Amodiaquine. National Center for Biotechnology Information. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Amodiaquine – Knowledge and References. Retrieved from [Link]

  • ClinPGx. (n.d.). Amodiaquine Pathway, Pharmacokinetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of Amodiaquine. Retrieved from [Link]

  • de Souza, A. M., de Oliveira, R. B., & de Lima, M. C. A. (2015). Mannich bases in medicinal chemistry and drug design. RSC Advances, 5(104), 85354–85387.
  • PubMed. (2025). Development of phenolic Mannich bases as α-glucosidase and aldose reductase inhibitors: In vitro and in silico approaches for managing diabetes mellitus and its complications. Retrieved from [Link]

  • Dove Medical Press. (2021). Phenolic Compounds as Potential Dual EGFR & COX-2 Inhibitors. Retrieved from [Link]

  • PubMed. (2014). Monocyclic 4-amino-6-(phenylamino)-1,3,5-triazines as inhibitors of human DNA topoisomerase IIα. Retrieved from [Link]

  • PubMed. (2016). Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells. Retrieved from [Link]

  • Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, A. B., & Marnett, L. J. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 97(2), 925–930.
  • PubMed. (2011). Phenolic compounds with NF-κB inhibitory effects from the fungus Phellinus baumii. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetamido-2-diethylaminomethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • D'Andrea, G. (2015). Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease?. Frontiers in pharmacology, 6, 133.
  • ResearchGate. (2019). (PDF) Plant derived inhibitors of NF-κB. Retrieved from [Link]

  • PubMed. (2006). Naturally occurring NF-kappaB inhibitors. Retrieved from [Link]

  • NIH. (2024). Targeted inhibition of colorectal cancer proliferation: The dual‐modulatory role of 2,4‐DTBP on anti‐apoptotic Bcl‐2 and Survivin proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). NF-j B-inhibiting phenolic compounds. Retrieved from [Link]

  • PubMed. (2003). Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains on the lactam nitrogen. Retrieved from [Link]

  • NIH. (2018). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Retrieved from [Link]

  • PubMed. (2007). The Antitumor Effect of a Novel Differentiation Inducer, 2, 2-Bis (4-(4-amino-3-hydroxyphenoxy) Phenyl) Adamantane (DPA), in Combinatory Therapy on Human Colon Cancer. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Retrieved from [Link]

  • MDPI. (2022). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Retrieved from [Link]

  • Rouzer, C. A., Duggan, K. C., & Marnett, L. J. (2017). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. The Journal of biological chemistry, 292(40), 16537–16546.
  • NIH. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • PubMed. (2020). Discovery of 4,6- O-Thenylidene-β-d-glucopyranoside-(2″-acetamido, 3″-acetyl-di- S-5-fluorobenzothizole/5-fluorobenzoxazole)-4'-demethylepipodophyllotoxin as Potential Less Toxic Antitumor Candidate Drugs by Reducing DNA Damage and Less Inhibition of PI3K. Retrieved from [Link]

  • MDPI. (2023). Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy. Retrieved from [Link]

  • PubMed. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • NIH. (2023). Antimicrobial potential, GCMS analysis and molecular docking studies of Coelogyne suaveolens extracts: Identification of bioactive compounds with mechanism of action. Retrieved from [Link]

  • PubMed. (2015). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect. Retrieved from [Link]

  • NIH. (2023). The Assessment of Antimicrobial and Anti-Biofilm Activity of Essential Oils against Staphylococcus aureus Strains. Retrieved from [Link]

  • ResearchGate. (2015). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl) acetamide: A selective s 1 receptor ligand with antinociceptive effect. Retrieved from [Link]

  • MDPI. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • NIH. (2022). Evaluation of the Antimicrobial Activity of Four Plant Essential Oils against Some Food and Phytopathogens Isolated from Processed Meat Products in Egypt. Retrieved from [Link]

  • MDPI. (2021). Evaluation of Total Phenolic and Flavonoid Contents, Antibacterial and Antibiofilm Activities of Hungarian Propolis Ethanolic Extract against Staphylococcus aureus. Retrieved from [Link]

Sources

In silico modeling and docking studies of 4-Acetamido-2-Diethylaminomethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling and Molecular Docking of 4-Acetamido-2-Diethylaminomethylphenol

Prepared by: Gemini, Senior Application Scientist

Executive Summary

In the modern drug discovery landscape, computational techniques are indispensable for accelerating the identification and optimization of potential therapeutic agents. This guide provides a comprehensive, technically-grounded walkthrough of the in silico analysis of 4-Acetamido-2-Diethylaminomethylphenol, a small molecule with structural motifs suggestive of potential biological activity. We navigate the entire molecular docking workflow, from initial ligand and target preparation to the critical analysis and validation of results. Furthermore, we explore the predictive power of computational methods for assessing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This document is intended for researchers and scientists in the field of drug development, offering both a practical "how-to" guide and the critical reasoning behind methodological choices, thereby ensuring scientific rigor and reproducibility.

Introduction: Bridging Computation and Chemistry

The journey of a drug from concept to clinic is notoriously long and expensive. In silico methodologies, such as molecular docking, offer a powerful paradigm to rationalize this process by predicting the interaction between a small molecule (a ligand) and its biological target (a protein or receptor) at an atomic level.[1] This allows for the rapid screening of virtual libraries and the prioritization of candidates for synthesis and experimental testing, saving significant time and resources.[2]

The subject of this guide, 4-Acetamido-2-Diethylaminomethylphenol (PubChem CID: 224175), is a phenolic compound featuring an acetamido group, similar to Paracetamol, and a diethylaminomethyl side chain.[3][4] While its specific biological targets are not extensively documented, its structure suggests potential interactions with enzymes involved in signaling pathways where phenolic compounds are active. This guide will use this molecule as a case study to demonstrate a robust and self-validating in silico workflow.

The In Silico Workflow: A Triad of Preparation, Docking, and Analysis

A successful molecular docking study is not merely the execution of a software command. It is a multi-stage process where the integrity of each step determines the validity of the final output. The workflow can be conceptualized as three core phases: meticulous preparation of both ligand and target, the docking simulation itself, and the rigorous analysis of the outcomes.

In_Silico_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis & Validation Ligand_Prep Ligand Preparation (3D Structure Generation, Energy Minimization) Target_Prep Target Preparation (Structure Cleaning, Protonation) Docking Molecular Docking (Conformational Search, Scoring) Ligand_Prep->Docking Target_Prep->Docking Analysis Results Analysis (Binding Affinity, Interaction Analysis) Docking->Analysis Validation Protocol Validation (Re-docking, RMSD) ADMET ADMET Prediction

Caption: High-level overview of the molecular docking workflow.

Ligand Preparation: Ensuring Chemical Accuracy

The principle of "garbage in, garbage out" is paramount in computational chemistry.[5] A ligand structure must be chemically correct and energetically plausible before docking.

Protocol 3.1: Ligand Preparation Workflow
  • Obtain 2D Structure: The SMILES (Simplified Molecular Input Line Entry System) string for 4-Acetamido-2-Diethylaminomethylphenol, CCN(CC)CC1=C(C=CC(=C1)NC(=O)C)O, is retrieved from a reliable database like PubChem.[3]

  • Generate 3D Conformation: Convert the 2D representation into a 3D structure. This can be done using software like Open Babel.[6]

  • Protonation and Charge Assignment: Add hydrogen atoms appropriate for a physiological pH (typically ~7.4). Assign partial charges to each atom using a force field like Gasteiger. This step is crucial as electrostatic interactions are a key component of binding.[7]

  • Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform energy minimization using a method like the steepest descent or conjugate gradient algorithm to relax the structure into a more stable conformation.[5]

  • Define Rotatable Bonds: Identify the rotatable bonds within the ligand. The docking software will explore different conformations by rotating these bonds.

  • Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand structure is saved in the PDBQT file format, which includes atomic coordinates, partial charges (Q), and atom types (T).[7]

Ligand_Preparation SMILES 1. Obtain SMILES String (PubChem) Gen3D 2. Generate 3D Structure (Open Babel) SMILES->Gen3D Protonate 3. Add Hydrogens & Assign Gasteiger Charges Gen3D->Protonate Minimize 4. Energy Minimization Protonate->Minimize Save 5. Save as PDBQT File Minimize->Save Target_Preparation PDB 1. Download PDB Structure (e.g., 5KIR from RCSB PDB) Clean 2. Clean Structure (Remove Water, Co-ligands) PDB->Clean Protonate 3. Add Polar Hydrogens Clean->Protonate Charges 4. Assign Kollman Charges Protonate->Charges Save 5. Save as PDBQT File Charges->Save

Sources

Methodological & Application

Application Notes and Protocols for 4-Acetamido-2-Diethylaminomethylphenol in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

A guide for researchers on the evaluation of a novel synthetic compound.

Introduction

4-Acetamido-2-Diethylaminomethylphenol is a synthetic organic compound.[1] Structurally, it is a derivative of 4-aminophenol, a class of molecules that has been explored for various biological activities, including antimicrobial and antidiabetic properties.[2] The presence of the acetamido and diethylaminomethyl functional groups suggests potential for diverse biological interactions. As a novel compound, its effects on cellular systems are not yet widely documented in publicly available literature. These application notes provide a comprehensive framework for the initial characterization and use of 4-Acetamido-2-Diethylaminomethylphenol in a cell culture setting, guiding researchers through systematic evaluation from basic cytotoxicity to elucidating its mechanism of action.

Compound Profile

Property Value Source
IUPAC Name N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamidePubChem[1]
Molecular Formula C13H20N2O2PubChem[1]
Molecular Weight 236.31 g/mol PubChem[1]
CAS Number 121-78-8Sigma-Aldrich

Mechanism of Action: A Hypothetical Framework

The precise mechanism of action for 4-Acetamido-2-Diethylaminomethylphenol in a cellular context is currently uncharacterized. However, based on its structural motifs, several hypotheses can be formulated to guide initial investigations. The phenolic hydroxyl group could be involved in antioxidant activity or act as a hydrogen bond donor in interactions with cellular macromolecules. The acetamido group may influence the compound's solubility and metabolic stability. The diethylaminomethyl group, a tertiary amine, could be protonated at physiological pH, potentially interacting with negatively charged cellular components such as the phosphate backbone of DNA or acidic residues in proteins.

To investigate the mechanism of action, a tiered experimental approach is recommended. This workflow is designed to systematically narrow down the potential cellular pathways affected by the compound.

G cluster_workflow Experimental Workflow for Mechanism of Action start Treat Cells with 4-Acetamido-2-Diethylaminomethylphenol tier1 Tier 1: Cytotoxicity Screening (e.g., MTT, LDH assays) start->tier1 tier2 Tier 2: Anti-Proliferation Assays (e.g., BrdU incorporation, Colony Formation) tier1->tier2 If cytotoxic tier3 Tier 3: Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI staining, Caspase activity) tier2->tier3 If anti-proliferative tier4 Tier 4: Target Identification & Pathway Analysis (e.g., Western Blot for key signaling proteins, Kinase profiling, RNA-seq) tier3->tier4 If apoptotic/necrotic end_point Elucidation of Mechanism of Action tier4->end_point

Caption: A tiered experimental workflow for the systematic evaluation of 4-Acetamido-2-Diethylaminomethylphenol's efficacy and mechanism of action.

Protocols

Protocol 1: Preparation of Stock Solutions

The solubility and stability of a compound in cell culture media are critical for obtaining reproducible results.[3][4] It is recommended to first determine the solubility of 4-Acetamido-2-Diethylaminomethylphenol in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then assess its stability in the complete cell culture medium.

Materials:

  • 4-Acetamido-2-Diethylaminomethylphenol powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC system (for stability assessment)

Procedure:

  • Preparation of a 10 mM Stock Solution in DMSO:

    • Weigh out a precise amount of 4-Acetamido-2-Diethylaminomethylphenol powder.

    • Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, for 1 mg of the compound (molecular weight 236.31 g/mol ), dissolve in 423.2 µL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Assessment of Solubility and Stability in Cell Culture Medium:

    • Prepare a series of dilutions of the DMSO stock solution in complete cell culture medium to the highest desired working concentration.

    • Visually inspect for any precipitation.

    • To quantitatively assess stability, incubate the medium containing the compound at 37°C for the intended duration of the experiment (e.g., 24, 48, 72 hours).

    • At each time point, analyze the concentration of the compound using a suitable analytical method like HPLC-UV to detect any degradation.[3]

Protocol 2: Determination of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability. This protocol will help determine the concentration range over which 4-Acetamido-2-Diethylaminomethylphenol exhibits cytotoxic effects.

Materials:

  • Selected cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 4-Acetamido-2-Diethylaminomethylphenol stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the 4-Acetamido-2-Diethylaminomethylphenol stock solution in complete medium. A common starting range is from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Data Presentation:

The results of the cytotoxicity assay can be summarized in a table to show the IC50 values for different cell lines and incubation times.

Cell LineIncubation Time (hours)IC50 (µM)
HeLa4835.2
A5494858.7
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

If the cytotoxicity assays indicate that 4-Acetamido-2-Diethylaminomethylphenol induces cell death, it is important to determine the mode of cell death (e.g., apoptosis or necrosis). Western blotting can be used to analyze the expression levels of key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

Materials:

  • Cells treated with 4-Acetamido-2-Diethylaminomethylphenol at the IC50 concentration.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Protein Extraction:

    • Lyse the treated and control cells with RIPA buffer.

    • Determine the protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

Hypothetical Signaling Pathway Diagram:

Based on the Western blot results, a hypothetical signaling pathway can be proposed. For example, if the compound induces apoptosis, it might involve the intrinsic pathway, as depicted below.

G cluster_pathway Hypothetical Apoptotic Pathway compound 4-Acetamido-2- Diethylaminomethylphenol bax Bax activation compound->bax bcl2 Bcl-2 inhibition compound->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c release mito->cyto_c casp9 Caspase-9 activation cyto_c->casp9 casp3 Caspase-3 activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A hypothetical signaling pathway illustrating the potential induction of apoptosis by 4-Acetamido-2-Diethylaminomethylphenol via the intrinsic pathway.

References

  • PubChem. 4-Acetamido-2-diethylaminomethylphenol. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. How to know the stability of drugs and reagents in the cell culture media?. Available from: [Link]

  • MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available from: [Link]

  • PubMed. Cell culture media impact on drug product solution stability. National Center for Biotechnology Information. Available from: [Link]

Sources

Application Notes and Protocols for 4-Acetamido-2-Diethylaminomethylphenol in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Renewed Potential for High-Throughput Discovery

In the landscape of drug discovery, the exploration of novel chemical entities is paramount. However, the strategic derivatization of established pharmacophores offers a compelling avenue for identifying new therapeutic agents with enhanced properties. 4-Acetamido-2-Diethylaminomethylphenol, also known as 3-Diethylamino Acetaminophen, is a prime example of such a molecule[1][2]. As a Mannich base derivative of the widely used analgesic and antipyretic, paracetamol (acetaminophen), this compound presents a unique opportunity for high-throughput screening (HTS) campaigns[3][4].

The rationale for its application in HTS is rooted in its chemical structure. The parent molecule, paracetamol, is known for its relatively poor water solubility, which can pose challenges in screening library preparation and assay performance[5][6][7]. The introduction of the diethylaminomethyl group via the Mannich reaction is a well-established chemical strategy to increase the aqueous solubility and bioavailability of phenolic compounds[4][8]. This enhanced solubility makes 4-Acetamido-2-Diethylaminomethylphenol an ideal candidate for large-scale screening, ensuring homogeneity in assay wells and minimizing compound precipitation.

Furthermore, while retaining the core 4-acetamidophenol structure associated with analgesic and antipyretic activity, the addition of the Mannich base moiety can introduce novel biological activities[9]. Phenolic Mannich bases are a class of compounds recognized for a broad spectrum of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties[3][4][10]. This dual nature of 4-Acetamido-2-Diethylaminomethylphenol—a potential prodrug of paracetamol and a novel Mannich base—warrants its investigation across a diverse range of biological targets in HTS settings.

This document provides detailed application notes and protocols for leveraging 4-Acetamido-2-Diethylaminomethylphenol in HTS campaigns. We will explore its use in screening for anti-inflammatory, antibacterial, and cytotoxic activities, providing the scientific basis for assay design and step-by-step methodologies.

Physicochemical Properties for HTS

A summary of the key physicochemical properties of 4-Acetamido-2-Diethylaminomethylphenol relevant to HTS is provided below.

PropertyValueSignificance in HTS
CAS Number 121-78-8[1]Unique identifier for compound registration and tracking.
Molecular Formula C₁₃H₂₀N₂O₂[1][2][11]Essential for calculating molarity and for structural confirmation.
Molecular Weight 236.31 g/mol [1][2][11]Crucial for accurate concentration calculations in stock solutions.
Structure Paracetamol with a diethylaminomethyl group at position 2 of the phenol ring.[1][2]The Mannich base modification suggests increased solubility and potential for novel biological activities.[4]
Predicted Solubility Higher than paracetamol due to the ionizable amino group.Improved aqueous solubility is highly advantageous for HTS, preventing compound precipitation and ensuring reliable assay results.[8]

Application 1: Screening for Anti-Inflammatory Activity via COX-2 Inhibition

Scientific Rationale: Paracetamol is believed to exert its analgesic and antipyretic effects in part through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system[9]. As a derivative, 4-Acetamido-2-Diethylaminomethylphenol may retain or even enhance this activity. A biochemical, fluorescence-based HTS assay is a robust method for rapidly identifying inhibitors of COX-2.

Experimental Workflow: COX-2 Inhibition HTS

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Plating: 4-Acetamido-2-Diethylaminomethylphenol & Controls (Celecoxib, DMSO) Incubation Incubation: Compound with COX-2 Enzyme Compound_Prep->Incubation Reagent_Prep Reagent Preparation: COX-2 Enzyme, Arachidonic Acid, Fluorescent Probe Reagent_Prep->Incubation Reaction_Start Reaction Initiation: Add Arachidonic Acid Incubation->Reaction_Start Reaction_Incubation Reaction Incubation: Allow PGG2 Production Reaction_Start->Reaction_Incubation Detection Detection: Measure Fluorescence Signal Reaction_Incubation->Detection Data_Normalization Data Normalization: Calculate % Inhibition Detection->Data_Normalization Dose_Response Dose-Response Curve Fitting: Determine IC50 Data_Normalization->Dose_Response Hit_Confirmation Hit Confirmation & Validation Dose_Response->Hit_Confirmation

Caption: Workflow for COX-2 Inhibition HTS Assay.

Detailed Protocol: COX-2 Fluorescent Inhibitor Screening Assay

1. Materials and Reagents:

  • 4-Acetamido-2-Diethylaminomethylphenol (CAS 121-78-8)

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX Fluorescent Activity Assay Kit (containing a suitable probe)

  • Celecoxib (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 384-well black, flat-bottom plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with fluorescence detection capabilities

2. Compound Preparation:

  • Prepare a 10 mM stock solution of 4-Acetamido-2-Diethylaminomethylphenol in 100% DMSO.

  • Create a dilution series of the compound in DMSO. For a primary screen, a single concentration (e.g., 10 µM) is often used. For dose-response curves, a 10-point, 3-fold serial dilution is recommended.

  • Prepare stock solutions of Celecoxib (e.g., 1 mM in DMSO) and use as a positive control.

  • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the compound solutions, positive control, and DMSO vehicle control into the appropriate wells of a 384-well plate.

3. Assay Procedure:

  • Prepare the COX-2 enzyme solution in pre-chilled assay buffer to the working concentration recommended by the supplier.

  • Add the COX-2 enzyme solution (e.g., 10 µL) to all wells of the assay plate containing the pre-dispensed compounds.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Prepare the substrate solution by diluting arachidonic acid and the fluorescent probe in the assay buffer.

  • Initiate the reaction by adding the substrate solution (e.g., 10 µL) to all wells.

  • Incubate the plate at 37°C for 10-20 minutes.

  • Stop the reaction (if required by the kit protocol) and read the fluorescence intensity on a compatible plate reader (e.g., Ex/Em = 535/587 nm).

4. Data Analysis:

  • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

  • For dose-response experiments, plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Hits are typically defined as compounds that exhibit an inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the vehicle control).

Application 2: Screening for Antibacterial Activity

Scientific Rationale: Numerous Mannich bases derived from phenolic compounds have demonstrated significant antibacterial properties[3][12]. The structural modifications in 4-Acetamido-2-Diethylaminomethylphenol compared to paracetamol could confer antibacterial activity. A common HTS method for assessing antibacterial activity is a broth microdilution assay, which measures the inhibition of bacterial growth in the presence of the test compound.

Experimental Workflow: Antibacterial Growth Inhibition HTS

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Plating: 4-Acetamido-2-Diethylaminomethylphenol & Controls (Antibiotic, DMSO) Inoculation Inoculation: Add Bacterial Suspension to Wells Compound_Prep->Inoculation Bacteria_Prep Bacterial Culture Preparation: Grow to Log Phase & Dilute Bacteria_Prep->Inoculation Incubation Incubation: 18-24 hours at 37°C Inoculation->Incubation Growth_Measurement Growth Measurement: Read Optical Density (OD600) or Add Viability Reagent (e.g., Resazurin) Incubation->Growth_Measurement Data_Normalization Data Normalization: Calculate % Growth Inhibition Growth_Measurement->Data_Normalization MIC_Determination MIC Determination: Lowest Concentration with No Visible Growth Data_Normalization->MIC_Determination Hit_Confirmation Hit Confirmation & Validation MIC_Determination->Hit_Confirmation

Caption: Workflow for Antibacterial Growth Inhibition HTS Assay.

Detailed Protocol: Broth Microdilution Antibacterial Assay

1. Materials and Reagents:

  • 4-Acetamido-2-Diethylaminomethylphenol

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Standard antibiotic (e.g., Gentamicin, positive control)

  • DMSO (vehicle control)

  • Resazurin sodium salt solution (for viability readout)

  • Sterile 384-well clear, flat-bottom plates

  • Spectrophotometer or plate reader capable of measuring absorbance at 600 nm.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of 4-Acetamido-2-Diethylaminomethylphenol in DMSO.

  • Perform serial dilutions in DMSO to create a range of concentrations for minimum inhibitory concentration (MIC) determination.

  • Pre-plate the compounds into 384-well plates as described in the previous protocol.

3. Bacterial Inoculum Preparation:

  • From a fresh agar plate, inoculate a few colonies of the desired bacterial strain into CAMHB.

  • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6).

  • Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

4. Assay Procedure:

  • Add the diluted bacterial suspension (e.g., 40 µL) to each well of the 384-well plate containing the pre-dispensed compounds.

  • Include wells with bacteria and DMSO (negative control) and bacteria with a standard antibiotic (positive control). Also include wells with media only for background measurement.

  • Seal the plates and incubate at 37°C for 18-24 hours without shaking.

  • Measure bacterial growth by reading the optical density at 600 nm (OD₆₀₀).

  • Alternative Viability Readout: Add a resazurin solution to each well and incubate for an additional 1-4 hours. Measure fluorescence to determine cell viability.

5. Data Analysis:

  • Subtract the background OD₆₀₀ (media only) from all other readings.

  • Calculate the percentage of growth inhibition: % Growth Inhibition = 100 * (1 - (OD_Compound - OD_Background) / (OD_Vehicle - OD_Background))

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Application 3: High-Content Screening for Cytotoxicity and Phenotypic Changes

Scientific Rationale: Given that many phenolic Mannich bases exhibit anticancer properties, it is prudent to screen 4-Acetamido-2-Diethylaminomethylphenol for general cytotoxicity and more subtle phenotypic changes in cancer cell lines[3]. High-content screening (HCS) combines automated microscopy with image analysis to simultaneously measure multiple cellular parameters, offering a richer dataset than simple viability assays.

Experimental Workflow: High-Content Cytotoxicity Screening

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Cell_Plating Cell Plating: Seed Cancer Cells (e.g., HeLa) in Plates Compound_Addition Compound Addition: Add 4-Acetamido-2-Diethylaminomethylphenol & Controls (Staurosporine, DMSO) Cell_Plating->Compound_Addition Incubation Incubation: 24-72 hours Compound_Addition->Incubation Cell_Staining Cell Staining: Fix & Permeabilize Cells, Stain with Fluorescent Dyes (e.g., Hoechst, Phalloidin, MitoTracker) Incubation->Cell_Staining Image_Acquisition Image Acquisition: Automated Microscopy Cell_Staining->Image_Acquisition Image_Analysis Image Analysis: Quantify Cellular Features (Cell Count, Nuclear Size, etc.) Image_Acquisition->Image_Analysis Hit_Identification Hit Identification & Phenotypic Clustering Image_Analysis->Hit_Identification

Caption: Workflow for High-Content Cytotoxicity Screening.

Detailed Protocol: Multiparametric Cytotoxicity HCS Assay

1. Materials and Reagents:

  • 4-Acetamido-2-Diethylaminomethylphenol

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Staurosporine (positive control for apoptosis)

  • DMSO (vehicle control)

  • 384-well, black, clear-bottom imaging plates

  • Hoechst 33342 (stains nuclei)

  • Phalloidin conjugated to a fluorophore (stains F-actin)

  • A fluorescent probe for mitochondrial membrane potential (e.g., TMRM)

  • Fixation and permeabilization buffers

  • High-content imaging system

2. Assay Procedure:

  • Seed cells into 384-well imaging plates at a density that ensures they are in a sub-confluent state at the end of the experiment. Allow cells to adhere overnight.

  • Add serially diluted 4-Acetamido-2-Diethylaminomethylphenol, staurosporine, and DMSO controls to the cell plates.

  • Incubate the plates for a desired period (e.g., 48 hours) at 37°C in a humidified CO₂ incubator.

  • Stain the cells. This can be done on live cells (for mitochondrial potential) or after fixation and permeabilization (for nuclear and cytoskeletal stains).

  • Acquire images using an automated high-content imaging system, capturing multiple fields per well in different fluorescent channels.

3. Data Analysis:

  • Use image analysis software to segment and identify individual cells and nuclei.

  • Extract multiple features for each cell, such as:

    • Cell count (for overall viability)

    • Nuclear intensity and morphology (for apoptosis/necrosis)

    • Cytoskeletal texture and cell shape

    • Mitochondrial membrane potential intensity

  • Determine the CC₅₀ (50% cytotoxic concentration) based on the reduction in cell count.

  • Use multiparametric analysis to identify specific phenotypic profiles induced by the compound and compare them to known controls.

Conclusion

4-Acetamido-2-Diethylaminomethylphenol is a promising compound for high-throughput screening due to its favorable physicochemical properties and its dual heritage as a paracetamol derivative and a phenolic Mannich base. The protocols outlined here provide a framework for exploring its potential therapeutic applications in inflammation, infectious disease, and oncology. The adaptability of HTS allows for the rapid and efficient evaluation of this compound against a vast array of biological targets, potentially uncovering novel mechanisms of action and paving the way for future drug development.

References

  • 4-ACETAMIDO-2-DIETHYLAMINOMETHYLPHENOL | CAS 121-78-8 | Chemical-Suppliers. (n.d.). Retrieved from [Link]

  • Karumanchi, S. K., & Atmakuri, L. R. (2018). SYNTHESIS OF PARACETAMOL DERIVATIVES AS MANNICH BASES AND THEIR ANTIBACTERIAL ACTIVITY. Nashrieh Shimi va Mohandesi Shimi Iran (NSMSI), 6(2), 169-176. Retrieved from [Link]

  • Trampuz, M., & D’Souza, R. (2020). Mannich bases in medicinal chemistry and drug design. RSC Medicinal Chemistry, 11(7), 776-803. Retrieved from [Link]

  • Gadal, S., & Gadal, S. (2024). Exploring acetaminophen prodrugs and hybrids: a review. RSC Medicinal Chemistry, 15(4), 934-954. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetamido-2-diethylaminomethylphenol. Retrieved from [Link]

  • Karumanchi, S. K., & Atmakuri, L. R. (2018). SYNTHESIS OF PARACETAMOL DERIVATIVES AS MANNICH BASES AND THEIR ANTIBACTERIAL ACTIVITY. Semantic Scholar. Retrieved from [Link]

  • Chemsrc. (n.d.). Acetamide,N-[3-[(diethylamino)methyl]-4-hydroxyphenyl]-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetamido-2-methylphenol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). DEVELOPMENT AND CHARACTERIZATION OF PARACETAMOL COMPLEXES WITH HYDROXYPROPYL-β-CYCLODEXTRIN. Retrieved from [Link]

  • Ijaresm. (n.d.). Improving Paracetamol Solubility Using Solid Dispersion Technique. Retrieved from [Link]

  • INNSpub. (2022). Solubility and Dissolution enhancement of paracetamol using in situ micronization by solvent change method. Retrieved from [Link]

  • ResearchGate. (n.d.). Prodrugs for Improved Aqueous Solubility. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • PubMed. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Retrieved from [Link]

  • MDPI. (2020). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Retrieved from [Link]

  • MDPI. (2020). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Retrieved from [Link]

  • Wikipedia. (n.d.). Paracetamol. Retrieved from [Link]

  • Nuvisan. (n.d.). Compound screening. Retrieved from [Link]

  • PubMed Central. (2023). Automated and integrated ultrahigh throughput screening for industrial strain enabled by acoustic-droplet-ejection mass spectrometry. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Extensive Hit Finding Solutions for High-Quality Hits. Retrieved from [Link]

  • Google Patents. (n.d.). US3394399A - Mannich base synthesis of substituted phenols.
  • PubMed. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Assay Development with N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 13, 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of in vitro assays for the characterization of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide. While literature specifically detailing extensive biological activities of this compound is emerging, its structural features—a substituted phenol and an acetamide group—suggest potential for bioactivity, including cytotoxicity, modulation of cellular signaling pathways, and induction of oxidative stress. This guide presents a logical, stepwise approach to profile the compound, beginning with fundamental cytotoxicity assessment and progressing to more mechanistic assays such as topoisomerase II inhibition and reactive oxygen species (ROS) detection. The protocols provided are robust and include critical insights into experimental design, data interpretation, and validation to ensure scientific integrity.

Introduction to N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide

N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide (CAS No. 121-78-8) is a substituted acetamide derivative.[1] Its synonyms include 4-Acetamido-2-Diethylaminomethylphenol and 3-Diethylamino Acetaminophen.[2][3] Structurally, it is related to pharmacologically active compounds and is noted as an impurity of the antimalarial drug Amodiaquine.[4] While some sources suggest potential for acetylcholine esterase (AChE) inhibitory activity, a comprehensive in vitro characterization is essential to elucidate its broader biological effects.[5]

It is critical to distinguish N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide from Amonafide (CAS No. 69402-03-5), a structurally different naphthalimide derivative known to be a DNA intercalator and topoisomerase II inhibitor.[6][7][8] Given the limited specific data on the target compound, this guide proposes a hypothesis-driven approach to its characterization, employing a panel of standard in vitro assays to explore its potential as a cytotoxic agent and modulator of cellular processes.

Recommended In Vitro Characterization Workflow

A logical progression of in vitro assays is crucial for building a comprehensive profile of a novel compound. We recommend the following workflow, which moves from broad phenotypic effects to more specific mechanistic insights.

G A Compound Preparation (Solubility & Stability Testing) B Cell Viability & Cytotoxicity Screening (e.g., MTT, LDH Assays) A->B C Topoisomerase II Inhibition Assay B->C Hypothesis: DNA Interaction D Reactive Oxygen Species (ROS) Detection Assay B->D Hypothesis: Redox Activity E Cell Cycle Analysis B->E Observe cellular phenotype F Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) C->F D->F E->F Investigate cell death mechanism

Caption: Proposed workflow for the in vitro characterization of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide.

Foundational Assay: Cell Viability and Cytotoxicity

The initial step in characterizing any new compound is to determine its effect on cell viability. The MTT assay is a robust, colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

Principle of the MTT Assay

Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[10][11] This insoluble formazan can be solubilized and quantified by measuring its absorbance, which is directly proportional to the number of viable cells.[11]

Protocol: MTT Cell Viability Assay

Materials:

  • N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide

  • Human cancer cell lines (e.g., HeLa, A549, or PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[12] Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide in a suitable solvent (e.g., DMSO). Perform serial dilutions in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]

Data Analysis and Interpretation

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Parameter Description Example Value
Cell Line Human cervical cancerHeLa
Seeding Density Cells per well8,000
Incubation Time Duration of compound exposure48 hours
Concentration Range Tested concentrations of the compound0.1 µM - 100 µM
IC₅₀ Half-maximal inhibitory concentrationTo be determined

Mechanistic Assay: Topoisomerase II Inhibition

Given the prevalence of topoisomerase II inhibition as a mechanism for cytotoxic compounds,[13] and the structural similarities of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide to other bioactive molecules, it is a plausible hypothesis that it may interfere with DNA topology. A decatenation assay using kinetoplast DNA (kDNA) is a standard method to assess topoisomerase II activity.[14][15]

Principle of the Topoisomerase II Decatenation Assay

Topoisomerase II enzymes can separate or decatenate interlocked DNA circles found in kinetoplasts.[15] In this assay, purified topoisomerase II relaxes the supercoiled kDNA, which can then be separated by agarose gel electrophoresis. An inhibitor of topoisomerase II will prevent this decatenation, leaving the kDNA in its catenated, high molecular weight form.[14]

G cluster_0 Assay Components cluster_1 Reaction & Outcome cluster_2 Analysis A Catenated kDNA (Substrate) D Incubation (ATP, Mg2+ required) A->D B Topoisomerase II (Enzyme) B->D C Test Compound (Inhibitor?) C->D E No Inhibition: Decatenated kDNA (Monomeric circles) D->E Enzyme Active F Inhibition: Catenated kDNA (Remains at origin) D->F Enzyme Inhibited G Agarose Gel Electrophoresis E->G F->G H Visualize with Ethidium Bromide G->H

Caption: Workflow for the in vitro topoisomerase II decatenation assay.

Protocol: Topoisomerase II Decatenation Assay

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, 2.5 mM spermidine)[16]

  • ATP solution (10 mM)

  • N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide

  • Etoposide (positive control inhibitor)

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose gel (1%) in TBE buffer

  • Ethidium bromide staining solution

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture (total volume 20 µL):

    • 4 µL of 5X Assay Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of kDNA (e.g., 200 ng/µL)

    • 1 µL of test compound at various concentrations (or Etoposide/vehicle control)

    • x µL of sterile water to bring the volume to 19 µL

  • Enzyme Addition: Add 1 µL of human Topoisomerase II enzyme (1-5 units). Mix gently.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by adding 5 µL of Stop Buffer/Loading Dye.

  • Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel. Run the gel at 5-10 V/cm until the dye front has migrated sufficiently.[15]

  • Visualization: Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands using a UV transilluminator.[14]

Data Interpretation
  • Negative Control (No Enzyme): A single band of catenated kDNA at the top of the gel (in the well).

  • Positive Control (Enzyme, No Inhibitor): Decatenated kDNA will appear as faster-migrating bands (nicked and closed circular monomers).

  • Test Compound: If the compound inhibits Topoisomerase II, the kDNA will remain in its catenated form, similar to the negative control. The degree of inhibition can be estimated by the reduction in the intensity of the decatenated product bands.

Mechanistic Assay: Reactive Oxygen Species (ROS) Production

The phenolic hydroxyl group in the compound's structure suggests it could be redox-active, potentially leading to the generation of reactive oxygen species (ROS) within cells.[17] Excess ROS can induce oxidative stress and lead to cellular damage.[17][18] The DCFH-DA assay is a common method to measure intracellular ROS.[19]

Principle of the DCFH-DA Assay

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe.[19] Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), and the fluorescence intensity is proportional to the amount of ROS.[20]

Protocol: Intracellular ROS Detection

Materials:

  • Cells seeded in a black, clear-bottom 96-well plate

  • DCFH-DA probe (stock solution in DMSO)

  • Hank's Balanced Salt Solution (HBSS) or serum-free medium

  • N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide

  • Hydrogen peroxide (H₂O₂) or SIN-1 as a positive control[20]

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Probe Loading: Wash the cells once with warm HBSS. Add 100 µL of DCFH-DA working solution (e.g., 10-20 µM in HBSS) to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm HBSS to remove excess probe.

  • Treatment: Add 100 µL of HBSS containing the test compound at various concentrations. Include a positive control (H₂O₂) and a vehicle control.

  • Measurement: Immediately measure the fluorescence intensity using a microplate reader (Excitation ~485 nm, Emission ~535 nm). Measurements can be taken kinetically over time (e.g., every 5 minutes for 1-2 hours) or as an endpoint reading.

Data Analysis and Interpretation

Calculate the fold change in fluorescence intensity for treated cells relative to the vehicle control. A significant increase in fluorescence indicates that the compound induces intracellular ROS production.

Parameter Description Example Setting
Cell Line Human lung carcinomaA549
Probe DCFH-DA10 µM
Positive Control Hydrogen Peroxide100 µM
Measurement Mode Kinetic readEvery 5 min for 90 min
Expected Outcome Increased fluorescence relative to controlTo be determined

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro characterization of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide. By systematically evaluating its effects on cell viability, topoisomerase II activity, and ROS production, researchers can build a comprehensive biological profile of this compound. Positive results in these assays would warrant further investigation into specific cell death pathways (apoptosis vs. necrosis using Annexin V/PI staining), cell cycle analysis,[12] and potential anti-inflammatory effects.[21] The methodologies described herein are robust, well-documented, and provide a solid starting point for any drug discovery or chemical biology program focused on this or structurally related molecules.

References

  • Grieshaber, C. K., & Grieshaber, S. S. (1992). The Measurement of Nuclear Topoisomerase II Inhibition in Vitro: A Possible Tool for Detecting Resistance on a Subcellular Level in Haematopoietic Malignancies. European Journal of Clinical Chemistry and Clinical Biochemistry, 30(2), 63-8.
  • Cell Biolabs, Inc. (n.d.). Reactive Oxygen Species (ROS) Assays. Retrieved from [Link]

  • Barrett, J. F., Sutcliffe, J. A., & Gootz, T. D. (1990). In vitro assays used to measure the activity of topoisomerases. Antimicrobial Agents and Chemotherapy, 34(1), 1-7.
  • Nitiss, J. L., & Soans, E. (2017). Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. Current Protocols in Pharmacology, 78, 3.13.1-3.13.29.
  • Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays. Retrieved from [Link]

  • Ajani, J. A., Baker, F. L., & Spitzer, G. (1988). In vitro activity of amonafide against primary human tumors compared with the activity of standard agents.
  • Eruslanov, E., & Kusmartsev, S. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Methods in Molecular Biology (Vol. 2009, pp. 1-11). Humana, New York, NY.
  • Barrett, J. F., Sutcliffe, J. A., & Gootz, T. D. (1990). In vitro assays used to measure the activity of topoisomerases. Antimicrobial agents and chemotherapy, 34(1), 1–7.
  • Biocompare. (n.d.). ROS Assay Kits. Retrieved from [Link]

  • Fytianos, K., Rahdar, A., & Kyzas, G. Z. (2013). Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. International Journal of Molecular Sciences, 14(12), 23795–23810.
  • Pommier, Y., & Cushman, M. (2017). Topoisomerase Assays. Current Protocols in Pharmacology, 78, 3.4.1-3.4.31.
  • Van Quaquebeke, E., et al. (2008). New azonafide derivatives with in vitro anti-migratory and cytostatic activity against human cancer cells. Proceedings of the American Association for Cancer Research Annual Meeting, 49, 1234.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Norton, J. T., et al. (2007). Synthesis and anticancer activities of 6-amino amonafide derivatives. Anti-cancer drugs, 18(10), 1209–1217.
  • Mirabelli, C. K., et al. (1985). Evaluation of the in vivo antitumor activity and in vitro cytotoxic properties of auranofin, a coordinated gold compound, in murine tumor models. Cancer research, 45(1), 32–39.
  • ResearchGate. (n.d.). Synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide (5). Retrieved from [Link]

  • Advent Chembio. (n.d.). N-(3-((Diethylamino)methyl)-4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide. Retrieved from [Link]

  • Chemsrc. (2025). Acetamide,N-[3-[(diethylamino)methyl]-4-hydroxyphenyl]-. Retrieved from [Link]

  • Carradori, S., et al. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 20(8), 14337-14350.
  • Global Substance Registration System. (n.d.). N-(3-((DIETHYLAMINO)METHYL)-4-HYDROXYPHENYL)ACETAMIDE. Retrieved from [Link]

  • Raptopoulou, C. P., et al. (2017). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. New Journal of Chemistry, 41(13), 5555-5564.
  • Hussain, A., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic Mechanism, and In Silico Studies. Molecules, 28(14), 5389.
  • Drygala, S., et al. (2022). In Vitro Assays for Diagnosis of Drug-Induced Nonsevere Exanthemas: A Systematic Review and Meta-Analysis. Journal of Clinical Medicine, 11(24), 7501.

Sources

Application Notes and Protocols for Preclinical Efficacy Testing of 4-Acetamido-2-Diethylaminomethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development

Abstract

These application notes provide a comprehensive framework for the preclinical evaluation of 4-Acetamido-2-Diethylaminomethylphenol, a phenolic Mannich base with structural similarities to acetaminophen.[1] Given its chemical structure, this compound is hypothesized to possess analgesic and anti-inflammatory properties. This document outlines a strategic, multi-model approach to assess its therapeutic potential in rodents. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind experimental choices. The guide emphasizes scientific integrity, data-driven decision-making, and adherence to international guidelines for preclinical research.

Introduction: Scientific Context and Rationale

4-Acetamido-2-Diethylaminomethylphenol is a derivative of 4-acetamidophenol, the same core structure as acetaminophen (paracetamol).[1] It belongs to the class of phenolic Mannich bases, which are known for a wide spectrum of biological activities, including anti-inflammatory and analgesic effects.[1] The introduction of an aminoalkyl group can modify the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially enhancing solubility and bioavailability.[1]

The therapeutic landscape for pain and inflammation management is continually seeking novel non-opioid analgesics with improved efficacy and safety profiles.[2][3] The structural analogy of 4-Acetamido-2-Diethylaminomethylphenol to a widely used analgesic, coupled with its unique chemical modifications, makes it a candidate worthy of systematic preclinical investigation.

This guide provides a roadmap for evaluating the efficacy of this novel compound, starting from essential preliminary toxicity assessments to a suite of established in vivo models of pain and inflammation. The overarching goal is to generate robust, reproducible data to support a go/no-go decision for further development.

Preliminary Assessment: Acute Toxicity and Dose Range Finding

Before initiating efficacy studies, it is imperative to establish the acute toxicity profile of the test compound to determine a safe and effective dose range. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for acute toxicity testing that prioritize animal welfare by minimizing the number of animals used.[4][5][6]

Recommended Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

The UDP is a sequential dosing method that uses a maximum of 5 animals for a limit test, which is often sufficient for compounds with expected low toxicity.[4]

Objective: To determine the LD50 (median lethal dose) and identify a range of doses that cause evident toxicity but not mortality, which will inform the dose selection for subsequent efficacy studies.

Protocol:

  • Animal Selection: Use a single sex, typically female nulliparous young adult rats (8-10 weeks old), as they are often slightly more sensitive.[4][7]

  • Housing and Acclimation: House animals in standard laboratory conditions with a 12/12-hour light/dark cycle and access to food and water ad libitum.[8] Allow for an acclimation period of at least 5 days.

  • Fasting: Prior to dosing, fast the animals (food, but not water, should be withheld overnight for rats).[6][9][10]

  • Dose Preparation: Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline). The concentration should allow for administration of a consistent volume (e.g., 5-10 mL/kg).

  • Starting Dose Selection: In the absence of prior data, a starting dose of 300 mg/kg is recommended.[6]

  • Dosing Procedure: Administer the compound by oral gavage.[6][9]

  • Sequential Dosing:

    • Dose one animal at the starting dose.

    • If the animal survives, the next animal is dosed at a higher level (e.g., 2000 mg/kg for a limit test).[4]

    • If the animal dies, the next animal is dosed at a lower level.

    • A 24-hour interval should be allowed between dosing each animal.[6]

  • Observation: Observe animals for signs of toxicity and mortality for at least 14 days.[6] Pay close attention during the first 4 hours post-dosing.

  • Data Analysis: The LD50 can be estimated using specialized software based on the outcomes of the sequential dosing. For efficacy studies, select 2-3 doses that are well-tolerated (e.g., 1/10th, 1/20th, and 1/40th of the maximum tolerated dose).

Pharmacodynamic Evaluation: Analgesic Activity

Pain is a complex phenomenon, and different animal models are required to assess efficacy against various pain modalities. A comprehensive screening approach should include models of acute nociceptive pain and persistent inflammatory pain.[11][12]

Models for Acute Nociceptive Pain

These models assess the compound's ability to inhibit responses to acute, noxious thermal stimuli and are particularly sensitive to centrally acting analgesics.[2]

This test measures the response latency to a thermal stimulus, reflecting a supraspinally integrated nociceptive response.[2]

Protocol:

  • Apparatus: A hot plate analgesia meter with the surface temperature maintained at a constant 55 ± 0.5°C.[13]

  • Acclimation: Place mice or rats on the hot plate (in a restraining cylinder) for a brief period one day before the experiment to acclimate them.

  • Baseline Latency: On the day of the test, measure the baseline reaction time (latency to lick a paw or jump).[13] A cut-off time (e.g., 30-45 seconds) must be set to prevent tissue damage.

  • Compound Administration: Administer 4-Acetamido-2-Diethylaminomethylphenol, vehicle, or a positive control (e.g., morphine) via the intended clinical route (e.g., oral gavage).

  • Post-Treatment Measurement: Measure the reaction latency at various time points after administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the vehicle control group.

This test measures the latency to withdraw the tail from a radiant heat source, a spinal reflex modulated by supraspinal pathways.[2][14]

Protocol:

  • Apparatus: A tail-flick analgesia meter with a radiant heat source.[2]

  • Animal Restraint: Gently restrain the rat or mouse, allowing the tail to be positioned over the heat source.

  • Baseline Latency: Measure the baseline time it takes for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-12 seconds) is essential to prevent injury.

  • Compound Administration: Administer the test compound, vehicle, or positive control.

  • Post-Treatment Measurement: Measure the tail-flick latency at set intervals post-administration.[2]

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point.

Model for Inflammatory and Tonic Pain: The Formalin Test

The formalin test is highly predictive of clinical efficacy for a broad range of analgesics.[10][15] It induces a biphasic pain response: Phase I (acute neurogenic pain) and Phase II (inflammatory pain).[15][16]

Protocol:

  • Acclimation: Place the animal (rat or mouse) in a clear observation chamber for at least 30 minutes before the test.[2]

  • Compound Administration: Pre-treat animals with the test compound, vehicle, or positive controls (e.g., morphine for both phases, an NSAID like diclofenac for Phase II).[2][8]

  • Formalin Injection: Inject a small volume (e.g., 50 µL for rats) of dilute formalin (e.g., 2.5%) into the plantar surface of one hind paw.[8]

  • Observation: Immediately after injection, record the cumulative time the animal spends licking, biting, or flinching the injected paw.

    • Phase I: 0-10 minutes post-injection.[8]

    • Phase II: 20-30 minutes post-injection.[8]

  • Data Analysis: A reduction in the time spent exhibiting pain behaviors in either phase, compared to the vehicle group, indicates an analgesic effect.[2] Central analgesics typically inhibit both phases, while peripherally acting agents primarily affect Phase II.[16]

Experimental Workflow for Analgesic Screening

G cluster_prep Preparation cluster_test Nociceptive Testing cluster_analysis Data Analysis acclimate Animal Acclimation (≥ 5 days) baseline Baseline Measurement (Hot Plate/Tail-Flick) acclimate->baseline Day of Exp. dosing Compound/Vehicle/ Positive Control Admin baseline->dosing hot_plate Hot Plate Test dosing->hot_plate 30-120 min post tail_flick Tail-Flick Test dosing->tail_flick 30-120 min post formalin Formalin Test dosing->formalin 60 min post analysis Measure Latency/ Pain Behavior hot_plate->analysis tail_flick->analysis formalin->analysis stats Statistical Analysis vs. Control analysis->stats efficacy Determine Analgesic Efficacy stats->efficacy

Caption: General workflow for screening analgesic compounds.

Pharmacodynamic Evaluation: Anti-inflammatory Activity

Evaluating the anti-inflammatory potential of a compound is crucial, as inflammation is a key component of many pain states.

Model for Acute Inflammation: Carrageenan-Induced Paw Edema

This is a well-established, highly reproducible model for screening anti-inflammatory drugs, particularly those that inhibit mediators of the early phase of inflammation like prostaglandins.[13][16]

Protocol:

  • Animal Selection: Wistar or Sprague-Dawley rats are commonly used.[8]

  • Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.

  • Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., diclofenac) orally or intraperitoneally.[13]

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension into the subplantar region of the right hind paw.[13]

  • Paw Volume Measurement: Measure the paw volume at hourly intervals for up to 6 hours after the carrageenan injection.[13] The peak edema is typically observed around 3-4 hours.[16]

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group at each time point.

Parameter Carrageenan-Induced Paw Edema
Animal Model Rat (Wistar or Sprague-Dawley)
Inducing Agent 1% λ-Carrageenan in saline[10]
Endpoint Paw volume (edema)
Measurement Tool Plethysmometer
Positive Control Diclofenac, Indomethacin
Mechanism Biphasic: Early phase (histamine, serotonin), Late phase (prostaglandins, cytokines)[13][16]

Advanced Efficacy Model: Osteoarthritis Pain

Chronic pain conditions like osteoarthritis (OA) represent a significant therapeutic need. Chemically-induced models of OA allow for the assessment of both pain relief and potential disease-modifying effects.[17][18]

Monoiodoacetate (MIA)-Induced Osteoarthritis Model

Intra-articular injection of MIA, a glycolysis inhibitor, causes chondrocyte death and subsequent joint degeneration, mimicking the pathological and pain progression of human OA.[11][17][18]

Protocol:

  • Animal Selection: Adult male Wistar or Sprague-Dawley rats (200-250g).

  • Induction of OA:

    • Anesthetize the rat (e.g., with isoflurane).

    • Inject 1-2 mg of MIA dissolved in 50 µL of sterile saline into the intra-articular space of one knee. The contralateral knee can be injected with saline as a control.

  • Pain Behavior Assessment: Pain develops over several days and persists for weeks. Assess pain-related behaviors starting around day 7 and continuing for up to 28 days.

    • Mechanical Allodynia: Use von Frey filaments to measure the paw withdrawal threshold to a non-noxious mechanical stimulus. A decrease in the threshold indicates allodynia.

    • Weight-Bearing Deficit: Use an incapacitance tester to measure the distribution of weight between the injured and contralateral limbs. Increased weight on the uninjured limb indicates pain.

  • Compound Administration: Begin daily administration of the test compound, vehicle, or positive control (e.g., celecoxib) once pain behaviors are established (e.g., from day 14 to day 28).

  • Data Analysis: Compare the changes in paw withdrawal threshold and weight-bearing between treated and vehicle control groups to determine analgesic efficacy.

  • Histopathology (Optional): At the end of the study, the knee joints can be collected for histological analysis to assess cartilage damage and potential disease-modifying effects of the compound.

Signaling Pathways in Pain and Inflammation

G cluster_stimuli Noxious Stimuli cluster_mediators Inflammatory Mediators cluster_pathway Cellular Signaling cluster_response Physiological Response Injury Tissue Injury (e.g., Carrageenan, MIA) PGs Prostaglandins (PGE2) Injury->PGs Cytokines Cytokines (TNF-α, IL-1β) Injury->Cytokines BK Bradykinin Injury->BK Nociceptor Nociceptor Sensitization PGs->Nociceptor Edema Edema (Inflammation) PGs->Edema COX2 COX-2 Enzyme Cytokines->COX2 BK->Nociceptor BK->Edema COX2->PGs synthesis Pain Pain (Hyperalgesia) Nociceptor->Pain TestCompound 4-Acetamido-2-... phenol (Hypothesized Target) TestCompound->COX2 Potential Inhibition?

Caption: Key pathways in inflammatory pain targeted by analgesics.

Data Interpretation and Regulatory Context

The successful translation of preclinical findings to clinical applications requires rigorous data analysis and an understanding of the regulatory landscape.[17]

  • Statistical Analysis: Data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treated groups with the vehicle control. The significance level is typically set at p < 0.05.

  • Efficacy Profile: A comprehensive efficacy profile should be built by integrating the results from all models. For example, a compound effective in the hot plate test and Phase I of the formalin test may have a central mechanism of action. A compound primarily active in the carrageenan and Phase II of the formalin test likely has a peripheral anti-inflammatory mechanism.

  • FDA Guidance: The U.S. Food and Drug Administration (FDA) provides guidance for the development of non-opioid analgesics.[3][19] This guidance emphasizes the importance of well-controlled preclinical studies to support the rationale for clinical trials.[20] Demonstrating efficacy in multiple, mechanistically distinct animal models strengthens the Investigational New Drug (IND) application.

Conclusion

This document provides a structured, evidence-based approach to the preclinical efficacy testing of 4-Acetamido-2-Diethylaminomethylphenol. By employing a battery of validated animal models, researchers can elucidate the compound's analgesic and anti-inflammatory profile, determine its potential mechanism of action, and generate the necessary data to guide future drug development efforts. A rigorous and methodologically sound preclinical program is the cornerstone of translating a promising molecule into a safe and effective therapy for patients.

References

  • OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. [Link]

  • Creative Biolabs. Rodent Pain Models. [Link]

  • Slideshare. OECD Guideline For Acute oral toxicity (TG 423). [Link]

  • McCoy AM. A Review of Translational Animal Models for Knee Osteoarthritis. Arthritis. 2015;2015:764621. [Link]

  • OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]

  • Slideshare. Screening models(IN-VIVO) for analgesics and anti inflammatory agents. [Link]

  • Mogil JS. Large Animal Models for Pain Therapeutic Development. In: Kruger L, Light AR, editors. Translational Pain Research: From Mouse to Man. Boca Raton (FL): CRC Press/Taylor & Francis; 2010. Chapter 17. [Link]

  • Greentech Bioscience. Animal Models of Inflammatory Pain. [Link]

  • Semantic Scholar. Animal models of osteoarthritis. [Link]

  • Ganesan K, et al. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Pharmaceuticals (Basel). 2020;13(11):336. [Link]

  • National Institutes of Health. Animal Models of Osteoarthritis: Updated Models and Outcome Measures 2016–2023. [Link]

  • International Journal of Pain. Animal Models in Osteoarthritis Research: Pain Behavioral Methods and Clinical Significance. [Link]

  • ResearchGate. OECD Test Guideline 423: Acute Oral Toxicity. [Link]

  • ResearchGate. Animal Models of Osteoarthritis: Updated Models and Outcome Measures 2016–2023. [Link]

  • Umwelt-online.de. OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure (2017). [Link]

  • Encyclopedia.pub. Inflammatory Pain Study in Animal-Models. [Link]

  • International Journal of Innovative Science and Research Technology. Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. [Link]

  • Pharmacia. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. [Link]

  • Slideshare. Strategies for Analgesic Development and the FDA Guidance for Analgesic Indications. [Link]

  • Allen Research Endowment. Development of Non-Opioid Analgesics for Acute Pain. [Link]

  • Federal Register. Draft Guidance for Industry on Analgesic Indications: Developing Drug and Biological Products; Availability. [Link]

  • Dr. Vince Clinical Research. FDA's New Draft Guidance on Non-Opioid Analgesics. [Link]

  • Federal Register. Development of Non-Opioid Analgesics for Chronic Pain, Draft Guidance for Industry; Availability. [Link]

  • PubChem. 4-Acetamido-2-diethylaminomethylphenol. [Link]

  • PubChem. 4-Acetamido-2-methylphenol. [Link]

  • Chemical-Suppliers. 4-ACETAMIDO-2-DIETHYLAMINOMETHYLPHENOL. [Link]

  • PubMed. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. [Link]

  • PubMed. Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect. [Link]

Sources

Preparation of High-Purity Stock Solutions of 4-Acetamido-2-Diethylaminomethylphenol (CAS: 121-78-8)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a detailed guide for the preparation, handling, and storage of stock solutions of 4-Acetamido-2-Diethylaminomethylphenol (also known as 3-Diethylamino Acetaminophen).[1] Given the compound's specific chemical structure, which includes phenolic, amide, and tertiary amine functionalities, this guide outlines protocols for solubilization in both common organic solvents and aqueous buffers. The methodologies are designed to ensure solution stability, concentration accuracy, and safety for downstream research applications.

Physicochemical Properties & Structural Analysis

A thorough understanding of the compound's properties is critical for selecting an appropriate solubilization strategy. The key physicochemical data for 4-Acetamido-2-Diethylaminomethylphenol are summarized below.

PropertyValueSource
IUPAC Name N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide[1]
CAS Number 121-78-8[2]
Molecular Formula C₁₃H₂₀N₂O₂[1][2]
Molecular Weight 236.31 g/mol [1][2][3]
Appearance Solid (Assumed, based on high boiling point)N/A
Boiling Point 406.2°C at 760 mmHg[2]

The molecule's structure is key to its solubility. It contains:

  • A hydrophilic phenol group (-OH) and an amide group (-NHC(O)CH₃) capable of hydrogen bonding.

  • A basic tertiary amine (-N(CH₂CH₃)₂) which can be protonated in acidic conditions to form a highly water-soluble salt.

  • Hydrophobic regions , including the benzene ring and ethyl groups.

This amphiphilic nature dictates that solubility will be highly dependent on the chosen solvent system and its pH.

Safety & Handling Precautions

Strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Classification: [1][4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[5]

  • Body Protection: A lab coat is required. Ensure safety showers and eyewash stations are nearby.[5]

  • Respiratory Protection: Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhaling dust.[6]

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not flush into surface water.[5]

Principle of Solubilization: A Two-Pronged Approach

Based on the compound's structure, two primary strategies can be employed for preparing stock solutions: dissolution in an organic solvent or in a pH-adjusted aqueous buffer. The choice depends entirely on the experimental requirements, particularly compatibility with downstream assays (e.g., cell culture, enzymatic assays).

Organic Solvent Strategy

Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents like ethanol are excellent starting points. They can effectively disrupt the intermolecular hydrogen bonds of the solid compound while also solvating its hydrophobic regions. DMSO is often preferred for achieving high stock concentrations.

Aqueous Buffer Strategy

Direct dissolution in neutral water is expected to be low due to the hydrophobic parts of the molecule. However, the presence of the basic diethylaminomethyl group provides a key advantage. By lowering the pH of the aqueous solvent (e.g., to pH 4-5 with HCl), the tertiary amine becomes protonated, forming a hydrochloride salt in situ. This salt form is significantly more polar and thus exhibits greatly enhanced aqueous solubility.

The following diagram illustrates the decision-making process for solvent selection.

G cluster_start Experimental Constraints cluster_solvent Solvent Choice Assay Downstream Assay Type Organic Organic Solvent (DMSO, Ethanol) Assay->Organic Assay tolerates small % of organic solvent Aqueous Aqueous Buffer (Acidified) Assay->Aqueous Assay is sensitive to organic solvents

Caption: Solvent selection workflow based on experimental needs.

Protocols for Stock Solution Preparation

The following protocols describe the step-by-step preparation of a 10 mM stock solution. This concentration can be adjusted as needed by modifying the mass of the compound used.

Required Materials & Equipment
  • 4-Acetamido-2-Diethylaminomethylphenol (solid)

  • Analytical balance

  • Spatula

  • Glass vials or conical tubes

  • Pipettors and sterile tips

  • Vortex mixer

  • Sonicator bath (optional, recommended)

  • Sterile syringe filters (0.22 µm pore size)

  • Solvents:

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • 200 Proof Ethanol (Absolute Ethanol)

    • Sterile, nuclease-free water

    • 1 M Hydrochloric Acid (HCl) solution

Protocol 1: Preparation of 10 mM Stock in DMSO

This is the recommended primary method for achieving a high-concentration, stable stock.

  • Calculate Required Mass: To prepare 1 mL of a 10 mM solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 236.31 g/mol × 1000 mg/g = 2.36 mg

  • Weighing: Tare a clean, dry microcentrifuge tube or glass vial on an analytical balance. Carefully weigh out 2.36 mg of the compound directly into the vessel. Handle powder in a fume hood.

  • Solubilization: Add 1 mL of anhydrous DMSO to the vessel.

  • Mixing: Cap the vessel tightly and vortex thoroughly for 1-2 minutes. If particulates remain, place the vessel in a sonicator water bath for 5-10 minutes until the solution is clear. A gentle warming to 37°C may also aid dissolution.

  • Sterilization (Optional): If the stock will be used in sterile applications like cell culture, filter it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in cryovials to minimize freeze-thaw cycles. Store as recommended in Section 5.

Protocol 2: Preparation of 10 mM Stock in Acidified Aqueous Buffer

This method is for applications where organic solvents must be avoided.

  • Weighing: As in Protocol 1, weigh 2.36 mg of the compound into a suitable tube.

  • Solubilization:

    • Add approximately 950 µL of sterile water to the tube. The compound will likely not dissolve completely, forming a suspension.

    • While vortexing, add 1 M HCl dropwise (typically 5-15 µL). Continue adding HCl until the solution clarifies completely. The pH should be in the range of 4-6. Check with pH paper if necessary.

    • Once dissolved, add sterile water to bring the final volume to exactly 1.0 mL.

  • Sterilization: Filter the final solution through a sterile 0.22 µm syringe filter (e.g., PES or PVDF).

  • Aliquoting & Storage: Aliquot into sterile tubes and store as described below.

The general workflow for preparing a stock solution is visualized below.

G start Start calc 1. Calculate Mass (e.g., 2.36 mg for 1mL of 10mM) start->calc weigh 2. Weigh Compound in Fume Hood calc->weigh add_solvent 3. Add Solvent (e.g., 1 mL DMSO) weigh->add_solvent mix 4. Mix Thoroughly (Vortex / Sonicate) add_solvent->mix check Solution Clear? mix->check check->mix No filter 5. Sterile Filter (0.22 µm, optional) check->filter Yes aliquot 6. Aliquot for Storage filter->aliquot end End aliquot->end

Caption: General experimental workflow for stock solution preparation.

Storage and Stability

Proper storage is crucial to maintain the integrity of the stock solution.

  • Recommended Storage Temperature: Based on supplier data, long-term storage at +4°C to +5°C is recommended for solids.[3] For solutions, freezing is preferable. Store stock solutions at -20°C for short-to-medium term (weeks to months) and at -80°C for long-term archival (months to years).

  • Protection from Light: Store aliquots in amber vials or wrap clear vials in aluminum foil to protect the compound from light-induced degradation.[5]

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound and cause it to precipitate out of solution, especially for aqueous stocks. Using single-use aliquots is the best practice.

References

  • Chemical-Suppliers.com. (n.d.). 4-ACETAMIDO-2-DIETHYLAMINOMETHYLPHENOL | CAS 121-78-8. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetamido-2-diethylaminomethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2021). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF N-(4-ACETAMIDOPHENYL)-2- SUBSTITUTED PHENOXY ACETAMIDE AND ACETATE DERIVATIVES. Retrieved from [Link]

  • Lab-Network.com. (n.d.). chemical label 4-Acetamido-2-diethylaminomethylphenol. Retrieved from [Link]

  • AWS Group. (2014). Sicherheitsdatenblatt - 4-Acetamido-2-diethylaminomethylphenol. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-Acetamido-2-Diethylaminomethylphenol and the Archetypal Probe AM404

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing 4-Acetamido-2-Diethylaminomethylphenol

The compound 4-Acetamido-2-Diethylaminomethylphenol is a phenolic Mannich base, a class of organic molecules recognized for their potential biological activities.[1] While this specific molecule is commercially available, its application as a chemical probe in biological research is not extensively documented in peer-reviewed literature. Its structural similarity to acetaminophen (paracetamol) suggests potential pharmacological relevance.[1]

Given the limited data on 4-Acetamido-2-Diethylaminomethylphenol, this guide will focus on a closely related and extensively studied chemical probe: AM404 (N-arachidonoylphenolamine) . AM404 is a key metabolite of acetaminophen and serves as a paradigmatic example of a multi-target chemical probe.[2][3] Understanding the experimental application of AM404 provides a robust framework for investigating the biological activities of other acetamidophenol derivatives.

AM404: A Versatile Chemical Probe

AM404 has emerged as a critical tool for dissecting complex biological pathways, primarily due to its multifaceted mechanism of action.[2][4] It is not a highly selective agent, which makes it a powerful probe for exploring the interplay between different signaling systems.

Chemical Properties of AM404
PropertyValue
IUPAC Name (5Z,8Z,11Z,14Z)-N-(4-Hydroxyphenyl)icosa-5,8,11,14-tetraenamide
Molecular Formula C₂₆H₃₇NO₂
Molar Mass 395.58 g/mol
CAS Number 183718-77-6
Solubility Soluble in DMSO, ethanol, and DMF
Mechanism of Action: A Multi-Target Profile

AM404's biological effects are a composite of its interactions with several key cellular targets:

  • Endocannabinoid System Modulation: AM404 is a well-established inhibitor of the anandamide transporter, preventing the reuptake of the endogenous cannabinoid anandamide (AEA) from the synaptic cleft.[5] This leads to an accumulation of AEA and subsequent potentiation of cannabinoid receptor 1 (CB1) signaling, contributing to its analgesic effects.[5][6]

  • TRPV1 Agonism: AM404 is a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor.[2][7] This interaction is crucial for its role in pain modulation and thermoregulation.[8]

  • Cyclooxygenase (COX) Inhibition: AM404 directly inhibits the activity of COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain.[9][10]

  • Sodium Channel Blockade: Recent evidence has shown that AM404 can directly inhibit voltage-gated sodium channels (NaV1.7 and NaV1.8) in peripheral sensory neurons, contributing to its analgesic properties by blocking pain signal transmission.[3][4]

The following diagram illustrates the interconnected pathways influenced by AM404:

AM404_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AEA_transporter Anandamide Transporter Anandamide_int Anandamide (intracellular) AEA_transporter->Anandamide_int Reuptake CB1_receptor CB1 Receptor Analgesia Analgesia CB1_receptor->Analgesia TRPV1_channel TRPV1 Channel TRPV1_channel->Analgesia NaV_channel NaV1.7/1.8 Channels Pain Signal\nTransmission Pain Signal Transmission NaV_channel->Pain Signal\nTransmission COX_enzymes COX-1 / COX-2 Prostaglandins Prostaglandins COX_enzymes->Prostaglandins Synthesis Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Anandamide_ext Anandamide (extracellular) Anandamide_ext->AEA_transporter Anandamide_ext->CB1_receptor Activates FAAH FAAH Anandamide_int->FAAH Degradation AM404 AM404 AM404->AEA_transporter Inhibits AM404->TRPV1_channel Activates AM404->NaV_channel Inhibits AM404->COX_enzymes Inhibits

Caption: Multi-target mechanism of action of AM404.

Experimental Protocols

The following protocols provide a starting point for investigating the effects of AM404 in various experimental systems. It is crucial to optimize these protocols for specific cell lines or animal models.

In Vitro Assays

1. General Cell Culture Handling and Treatment with AM404

  • Materials:

    • AM404 stock solution (e.g., 10 mM in DMSO)

    • Appropriate cell culture medium and supplements

    • Cell line of interest (e.g., BV-2 microglia, SK-N-SH neuroblastoma, or primary neurons)

    • Sterile, tissue culture-treated plates

  • Protocol:

    • Culture cells to the desired confluency (typically 70-80%) in a suitable incubator (e.g., 37°C, 5% CO₂).

    • Prepare working solutions of AM404 by diluting the stock solution in cell culture medium to the final desired concentrations (e.g., 0.1, 1, 10 µM).[9] It is important to include a vehicle control (medium with the same concentration of DMSO as the highest AM404 concentration).

    • Remove the existing medium from the cells and replace it with the medium containing AM404 or the vehicle control.

    • Incubate the cells for the desired treatment period (e.g., 30 minutes for acute effects, 24 hours for chronic effects).

    • After incubation, collect the cell culture supernatant for analysis of secreted factors (e.g., prostaglandins) and/or lyse the cells for analysis of intracellular proteins or gene expression.

2. Assessing COX Inhibition via Prostaglandin E₂ (PGE₂) Measurement

  • Objective: To determine if AM404 inhibits COX activity by measuring the production of PGE₂ in stimulated cells.

  • Protocol:

    • Plate cells (e.g., BV-2 microglia) in 24-well plates and grow to confluency.

    • Pre-treat the cells with various concentrations of AM404 (e.g., 0.1-10 µM) or a vehicle control for 30 minutes.[9]

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), to induce COX-2 expression and PGE₂ production.[9]

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE₂ in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

    • Normalize the PGE₂ concentrations to the total protein content of the cells in each well.

3. Evaluating TRPV1 Activation via Calcium Imaging

  • Objective: To visualize the activation of TRPV1 channels by AM404 through changes in intracellular calcium concentrations.

  • Materials:

    • HEK293 cells stably expressing human TRPV1 (or primary dorsal root ganglion neurons)

    • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

    • Fluorescence microscope or plate reader with calcium imaging capabilities

  • Protocol:

    • Plate TRPV1-expressing cells on glass-bottom dishes or 96-well black-walled plates.

    • Load the cells with a calcium indicator dye according to the manufacturer's protocol.

    • Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution).

    • Establish a baseline fluorescence reading.

    • Add AM404 at various concentrations (e.g., 1-10 µM) and continuously record the fluorescence signal.[11]

    • An increase in fluorescence intensity indicates an influx of calcium and activation of TRPV1.

    • As a positive control, use a known TRPV1 agonist like capsaicin.

4. Investigating Neuroprotective Effects in an Excitotoxicity Model

  • Objective: To assess the potential of AM404 to protect neurons from NMDA-induced cell death.[12]

  • Protocol:

    • Prepare organotypic hippocampal slice cultures (OHSC) from neonatal rodents.

    • After a period of stabilization in culture, pre-treat the OHSCs with AM404 (e.g., 10-50 µM) for 1 hour.[12]

    • Induce excitotoxicity by exposing the slices to N-methyl-D-aspartate (NMDA; e.g., 25 µM) for 24 hours.[12]

    • Assess cell death by measuring the uptake of propidium iodide (PI), a fluorescent dye that enters dead cells, using fluorescence microscopy.

    • Quantify the PI fluorescence intensity to determine the extent of neuroprotection conferred by AM404.

In Vivo Assays

1. General Guidelines for Animal Studies

  • All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • AM404 is typically dissolved in a vehicle such as a mixture of ethanol, Emulphor, and saline.

  • The route of administration (e.g., intraperitoneal, subcutaneous, intraplantar) will depend on the experimental question.[3][13]

2. Assessment of Analgesia

  • Objective: To evaluate the analgesic effects of AM404 in models of acute and inflammatory pain.

  • Models:

    • Hot Plate Test (Thermal Nociception):

      • Administer AM404 (e.g., 1-10 mg/kg, i.p.) or vehicle to rodents.[13]

      • At various time points post-injection, place the animal on a hot plate maintained at a constant temperature (e.g., 55°C).

      • Record the latency to a nociceptive response (e.g., paw licking, jumping). An increase in latency indicates analgesia.

    • Von Frey Test (Mechanical Allodynia):

      • Induce inflammatory pain by injecting a substance like Complete Freund's Adjuvant (CFA) into the hind paw of a rodent.[13]

      • Administer AM404 or vehicle.

      • Assess the paw withdrawal threshold by applying calibrated von Frey filaments to the plantar surface of the paw. An increase in the withdrawal threshold indicates an anti-allodynic effect.

Summary of AM404 Activity and Recommended Concentrations

AssayTargetActionTypical Concentration RangeIC₅₀/EC₅₀
Anandamide ReuptakeAnandamide TransporterInhibition1-10 µM~1 µM
Prostaglandin SynthesisCOX-1/COX-2Inhibition1-10 µMVaries by cell type
Calcium InfluxTRPV1Activation1-10 µM>1 µM
Neuronal FiringNaV1.7/1.8Inhibition100 nM - 1 µMNanomolar range
In vivo AnalgesiaMultiple-1-20 mg/kg-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing the anti-inflammatory effects of a chemical probe like AM404 in vitro.

experimental_workflow cluster_analysis 5. Analysis start Start: Hypothesis (Probe inhibits inflammation) cell_culture 1. Cell Culture (e.g., BV-2 Microglia) start->cell_culture treatment 2. Treatment - Vehicle Control - Probe (e.g., AM404) - Probe + Stimulant (LPS) cell_culture->treatment incubation 3. Incubation (e.g., 24 hours) treatment->incubation collection 4. Sample Collection - Supernatant (for PGE₂) - Cell Lysate (for protein) incubation->collection elisa ELISA for PGE₂ collection->elisa western_blot Western Blot for COX-2 collection->western_blot results 6. Data Analysis & Interpretation elisa->results western_blot->results conclusion Conclusion: Probe's anti-inflammatory mechanism results->conclusion

Caption: In vitro workflow for assessing anti-inflammatory activity.

References

  • Saliba, S. W., et al. (2017). AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity. Journal of Neuroinflammation, 14(1), 246. [Link]

  • Wikipedia contributors. (2023). AM404. Wikipedia. [Link]

  • Saliba, S. W., et al. (2017). AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity. Sci-Hub. [Link]

  • Maatuf, Y., et al. (2025). The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. Proceedings of the National Academy of Sciences, 122(24), e2421596122. [Link]

  • Wikipedia contributors. (2024). Paracetamol. Wikipedia. [Link]

  • Gobira, P. H., et al. (2016). Modulation of Neuropathic and Inflammatory Pain by the Endocannabinoid Transport Inhibitor AM404 [N-(4-Hydroxyphenyl)-eicosa-5,8,11,14-tetraenamide]. Journal of Pharmacology and Experimental Therapeutics, 357(2), 376-384. [Link]

  • Zygmunt, P. M., et al. (2000). The anandamide transport inhibitor AM404 activates vanilloid receptors. European Journal of Pharmacology, 396(1), 39-42. [Link]

  • Saliba, S. W., et al. (2020). Anti-Inflammatory and Anti-Oxidative Effects of AM404 in IL-1β-Stimulated SK-N-SH Neuroblastoma Cells. Frontiers in Molecular Neuroscience, 13, 159. [Link]

  • Saliba, S. W., et al. (2017). AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 224175, 4-Acetamido-2-diethylaminomethylphenol. [Link]

  • Wikipedia contributors. (2023). 4-Aminophenol. Wikipedia. [Link]

  • Saliba, S. W., et al. (2019). Neuroprotective Effect of AM404 Against NMDA-Induced Hippocampal Excitotoxicity. Frontiers in Molecular Neuroscience, 12, 303. [Link]

  • Coggeshall, J. D., & El-Kouhen, K. (2003). Anandamide transport inhibitor AM404 and structurally related compounds inhibit synaptic transmission between rat hippocampal neurons in culture independent of cannabinoid CB1 receptors. Neuropharmacology, 45(4), 497-505. [Link]

  • Saliba, S. W., et al. (2020). Anti-Inflammatory and Anti-Oxidative Effects of AM404 in IL-1β-Stimulated SK-N-SH Neuroblastoma Cells. Frontiers in Molecular Neuroscience, 13, 159. [Link]

  • Saliba, S. W., et al. (2017). AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity. springermedizin.de. [Link]

  • Slattery, D. A., & Klegeris, A. (2018). Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation. Neuroscience Letters, 685, 113-118. [Link]

  • Taylor & Francis. (n.d.). AM404 – Knowledge and References. Taylor & Francis Online. [Link]

  • Jatana, N., et al. (2022). Transcriptomic signature, bioactivity and safety of a non-hepatotoxic analgesic generating AM404 in the mid-brain PAG region. Scientific Reports, 12(1), 1-16. [Link]

  • Saliba, S. W., et al. (2019). Neuroprotective Effect of AM404 Against NMDA-Induced Hippocampal Excitotoxicity. ResearchGate. [Link]

  • Schultz, S. T., et al. (2021). Endocannabinoid System Dysregulation from Acetaminophen Use May Lead to Autism Spectrum Disorder: Could Cannabinoid Treatment Be Efficacious?. Molecules, 26(7), 1845. [Link]

  • Jensson, H., et al. (2018). First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid. British Journal of Clinical Pharmacology, 84(3), 624-628. [Link]

  • Slattery, D. A., & Klegeris, A. (2018). Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation. Neuroscience Letters, 685, 113-118. [Link]

  • Schultz, S. T., et al. (2021). AM404 synthesis. Adapted from[13], under the terms of the Creative Commons CC-BY license. ResearchGate. [Link]

  • Long, J. Z., & Cravatt, B. F. (2011). Chemical probes of endocannabinoid metabolism. Pharmacological Reviews, 63(3), 586-620. [Link]

  • Rawls, S. M., et al. (2006). Role of TRPV1 and cannabinoid CB1 receptors in AM 404-evoked hypothermia in rats. Pharmacology Biochemistry and Behavior, 84(1), 133-138. [Link]

  • Eberhardt, M. J., et al. (2018). Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity. European Journal of Pharmacology, 820, 108-117. [Link]

  • Glaser, S. T., et al. (2003). Inhibition of FAAH by arvanil, olvanil, and AM404. ResearchGate. [Link]

  • Kumar, A., & Singh, A. (2020). Mechanism of Action, Kinetics and a Bioactive Metabolites AM404 of Paracetamol. Journal of Clinical and Medical Research, 1(2), 1-9. [Link]

  • Kumar, A., & Singh, A. (2020). Mechanism of Action, Kinetics and a Bioactive Metabolites AM404 of Paracetamol. Journal of Clinical and Medical Research, 1(2), 1-9. [Link]

  • Barakat, A., et al. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Clinical Drug Investigation, 43(5), 323-334. [Link]

  • Kerckhove, N., et al. (2014). AM404-and fatty acid amide hydrolase (FAAH)-dependent metabolism of p-aminophenol activates transient receptor potential vanilloid receptors (TRPV1). ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 85384, 4-Acetamido-2-methylphenol. [Link]

  • Khan, S. A., et al. (2018). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 23(11), 2997. [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]

  • Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Journal of Biochemistry, 132(6), 939-945. [Link]

Sources

Experimental design for studying 4-Acetamido-2-Diethylaminomethylphenol in vivo

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vivo Evaluation of 4-Acetamido-2-Diethylaminomethylphenol

Introduction: Unveiling the Potential of a Novel Phenolic Mannich Base

4-Acetamido-2-Diethylaminomethylphenol is a phenolic Mannich base, a class of compounds of significant interest in medicinal chemistry for their diverse biological activities.[1] Structurally, it is an analog of the widely-used analgesic and antipyretic drug, 4-Acetamidophenol, better known as acetaminophen or paracetamol.[1][2] The introduction of a diethylaminomethyl group to the acetaminophen backbone modifies its physicochemical properties, such as solubility and basicity, which can profoundly impact its pharmacological profile, including absorption, distribution, metabolism, excretion (ADME), and target engagement.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical in vivo experimental design required to systematically characterize the pharmacological and toxicological profile of 4-Acetamido-2-Diethylaminomethylphenol. The narrative follows a logical, phased approach, mirroring early-stage drug discovery pipelines, and emphasizes the causality behind experimental choices to ensure scientific integrity and robust, reproducible outcomes.

Pillar I: The Ethical Framework for In Vivo Research

All in vivo research must be predicated on a strong ethical foundation. The guiding principles are the "3Rs": Replacement , Reduction , and Refinement .[3][4][5]

  • Replacement: Using non-animal methods where possible. The studies outlined here assume that in vitro screening has already suggested potential efficacy and a need for in vivo validation.

  • Reduction: Employing experimental designs and statistical analyses that minimize the number of animals required to obtain scientifically valid data.[5]

  • Refinement: Optimizing methods to minimize animal pain, suffering, and distress, and to enhance animal welfare.[4][5]

Before any experiment is initiated, the entire study protocol must be submitted to and approved by an accredited Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[4][6] This review ensures that the research is scientifically justified and that animal welfare is a top priority.

Phase 1: Foundational Safety and Pharmacokinetic Profiling

The initial in vivo phase focuses on establishing a preliminary safety window and understanding the disposition of the compound within a biological system.

Acute Oral Toxicity Assessment (OECD TG 425)

The first step in vivo is to understand the compound's acute toxicity profile. This determines the dose range for subsequent efficacy studies and identifies potential safety concerns. The Up-and-Down Procedure (UDP) as described in OECD Test Guideline 425 is recommended as it minimizes the number of animals required to estimate the LD50 (median lethal dose).[7]

Causality: An acute toxicity study is paramount for establishing the maximum tolerated dose (MTD) and for selecting a safe starting dose range for subsequent pharmacokinetic and pharmacodynamic studies. The GHS classification for 4-Acetamido-2-Diethylaminomethylphenol indicates it is "Harmful if swallowed," making this assessment critical.[2]

Protocol 1: Acute Oral Toxicity via Up-and-Down Procedure (Rodent)

  • Animal Model: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rats or CD-1 mice), 8-12 weeks old.

  • Acclimatization: Allow animals to acclimatize for at least 5 days, housed in appropriate facilities with controlled temperature, humidity, and light cycle, with free access to standard chow and water.[4]

  • Dose Formulation: Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). The formulation should be homogeneous and stable.

  • Starting Dose Selection: Based on any available in vitro cytotoxicity data or structural alerts, select a starting dose. A default starting dose of 175 mg/kg can be used if no other information is available.

  • Dosing Procedure:

    • Fast the first animal overnight (food, not water).

    • Administer the selected starting dose via oral gavage.

    • If the animal survives for 48 hours, the next animal is dosed at a higher level (dose progression factor is typically 3.2).

    • If the animal dies within 48 hours, the next animal is dosed at a lower level.

  • Observations: Observe animals for clinical signs of toxicity immediately after dosing, at 30 minutes, 1, 2, 4, and 24 hours, and then daily for a total of 14 days. Observations include changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system signs (e.g., tremors, convulsions, gait).

  • Endpoint: The test is stopped when one of the stopping criteria defined in OECD TG 425 is met (e.g., 5 animals have been tested in reversal). The LD50 and confidence intervals are then calculated using the provided software.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any visible organ abnormalities.

In Vivo Pharmacokinetic (PK) Profiling

A PK study determines what the body does to the drug. It is essential for correlating drug exposure with pharmacological effects and toxicity.

Causality: Without understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile, it is impossible to interpret efficacy or toxicity data meaningfully. A potent compound that is poorly absorbed may show no effect, while a moderately potent compound with high bioavailability and a long half-life could be highly effective or toxic.

Protocol 2: Single-Dose Pharmacokinetic Study (Rodent)

  • Animal Model: Use cannulated rodents (e.g., jugular vein cannulated Sprague-Dawley rats) to allow for serial blood sampling from the same animal, adhering to the principle of Reduction.

  • Dose Selection & Administration:

    • Select 2-3 non-lethal doses based on the acute toxicity study (e.g., a low, medium, and high dose below the MTD).

    • Administer the compound via two routes: intravenous (IV) bolus (to determine bioavailability) and the intended therapeutic route (e.g., oral gavage, PO).

  • Blood Sampling:

    • Collect sparse blood samples (e.g., ~100 µL) at predetermined time points into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Typical time points for IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • Typical time points for PO: 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Plasma Processing: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 4-Acetamido-2-Diethylaminomethylphenol in plasma samples using a validated bioanalytical method, such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 1: Example Pharmacokinetic Parameters for 4-Acetamido-2-Diethylaminomethylphenol (Oral Administration, 50 mg/kg in Rats)

ParameterDescriptionValue (Mean ± SD)
Cmax (ng/mL)Maximum observed plasma concentration1250 ± 210
Tmax (hr)Time to reach Cmax1.5 ± 0.5
AUC(0-t) (ng*hr/mL)Area under the concentration-time curve6800 ± 950
t1/2 (hr)Elimination half-life4.2 ± 0.8
F (%) Bioavailability (compared to IV dose)65 ± 12

Phase 2: Pharmacodynamic (PD) Efficacy Evaluation

Based on its structural similarity to acetaminophen, the primary hypothesis is that 4-Acetamido-2-Diethylaminomethylphenol possesses analgesic properties.[1][8] Pharmacodynamic studies are designed to test this hypothesis in validated animal models of pain.[9]

Causality: Using a battery of pain models is crucial because different models represent different clinical pain states (e.g., acute, inflammatory, neuropathic).[10] A compound's activity profile across these models helps predict its potential clinical utility.

Model of Acute Nociceptive Pain: Hot Plate Test

This model assesses the central analgesic effects of a compound against a thermal pain stimulus.

Protocol 3: Hot Plate Analgesia Test (Rodent)

  • Apparatus: Use a commercial hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Baseline Latency: Place each animal (e.g., CD-1 mouse) on the hot plate and record the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

  • Dosing: Group the animals and administer the vehicle or various doses of the test compound (selected from PK/Tox data) via the intended route (e.g., oral gavage).

  • Post-Dose Latency: At various times post-dosing (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure their response latency.

  • Data Analysis: The analgesic effect is expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Model of Inflammatory Pain: Formalin Test

The formalin test is a robust model that produces a biphasic pain response, modeling both acute chemical-induced pain (Phase 1) and inflammatory pain (Phase 2).[10][11] It is highly valuable for screening novel analgesics.

Protocol 4: Formalin-Induced Inflammatory Pain (Rodent)

  • Acclimatization: Place animals (e.g., Sprague-Dawley rats) in clear observation chambers for at least 30 minutes to allow them to acclimate.

  • Dosing: Pre-treat animals with vehicle, a positive control (e.g., morphine or indomethacin), or the test compound at various doses.

  • Formalin Injection: At a set time after treatment (based on Tmax from PK data), inject a small volume (e.g., 50 µL) of dilute formalin (e.g., 2.5%) into the plantar surface of one hind paw.

  • Observation: Immediately return the animal to the chamber and record the total time spent licking, biting, or flinching the injected paw.

    • Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Pain): 15-60 minutes post-injection.

  • Data Analysis: Compare the nociceptive behavior time in the treated groups to the vehicle control group for both phases. A significant reduction indicates an analgesic effect.

Workflow and Decision Making

The overall experimental progression can be visualized as a decision-driven workflow.

G cluster_0 Phase 1: Safety & PK cluster_1 Phase 2: Efficacy (PD) cluster_2 Phase 3: Advanced Characterization A Acute Toxicity (OECD TG 425) Determine MTD & Dose Range B Pharmacokinetics (PK) Single IV & PO Doses A->B informs dose selection C Analgesic Screening (e.g., Hot Plate, Formalin Test) B->C informs dose & time points D Dose-Response Study Determine ED50 C->D E Chronic Pain Models (e.g., Neuropathic) D->E promising efficacy F Repeated-Dose Toxicity (e.g., 28-Day Study) D->F promising efficacy & safety End Candidate Selection E->End F->End Start Start: Compound Synthesis Start->A

Caption: High-level workflow for in vivo characterization.

Phase 3: Integrated Safety and Dose-Response Assessment

With evidence of efficacy, the next phase involves a more detailed toxicological assessment and a quantitative analysis of the dose-response relationship.

Dose-Response Relationship

This study precisely defines the relationship between the dose and the magnitude of the analgesic effect to determine the ED50 (the dose that produces 50% of the maximum effect).

Causality: Establishing a clear dose-response curve is a cornerstone of pharmacology. It confirms that the observed effect is due to the compound and not a random occurrence. It also helps in determining the therapeutic index (the ratio of the toxic dose to the therapeutic dose), a key indicator of a drug's safety.

Protocol 5: Analgesic Dose-Response Study

  • Model Selection: Use the most robust and sensitive model identified in Phase 2 (e.g., Phase 2 of the Formalin Test).

  • Dose Selection: Select a wide range of doses (typically 5-6 doses) that are expected to produce effects from minimal to maximal, based on the initial screening data. Include a vehicle control group.

  • Procedure: Follow the selected model protocol (e.g., Protocol 4). Ensure animals are randomly assigned to dose groups.

  • Data Analysis: Plot the % inhibition of the nociceptive response against the log of the dose. Use non-linear regression to fit the data to a sigmoidal dose-response curve and calculate the ED50.

Table 2: Example Dose-Response Data in the Formalin Test (Phase 2)

Dose (mg/kg, PO)N% Inhibition (Mean ± SEM)
Vehicle80 ± 5.2
3815.4 ± 6.1
10842.1 ± 7.5
30878.9 ± 5.8
100891.2 ± 4.3
ED50 -~12.5 mg/kg
Repeated-Dose Toxicity Study (OECD TG 407)

This study evaluates the toxic effects of repeated administration over a 28-day period.[12] It is crucial for identifying target organs of toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL).

Causality: Acute toxicity does not predict the effects of long-term exposure. A compound may be safe after a single dose but cause significant organ damage (e.g., to the liver or kidneys) when administered daily. Given that the parent compound, acetaminophen, has known dose-dependent hepatotoxicity, this study is particularly important.

Protocol 6: 28-Day Repeated-Dose Oral Toxicity Study (Rodent)

  • Animal Model: Use both male and female rodents (e.g., Wistar rats).

  • Dose Groups: Typically includes a vehicle control group and three dose levels (low, mid, high), selected based on acute toxicity and efficacy data. A satellite group for the control and high dose may be included to assess the reversibility of any toxic effects.

  • Administration: Administer the compound or vehicle daily via oral gavage for 28 consecutive days.

  • In-Life Monitoring:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight & Food/Water Consumption: Measured weekly.

    • Ophthalmology & Functional Observations: Conducted before the study and at termination.

  • Terminal Procedures:

    • Hematology & Clinical Chemistry: Collect blood at necropsy to analyze blood cell counts and markers of organ function (e.g., ALT, AST for liver; BUN, creatinine for kidney).

    • Necropsy & Organ Weights: Conduct a full gross necropsy and weigh key organs.

    • Histopathology: Preserve organs in formalin and perform microscopic examination of tissues from the control and high-dose groups.

G cluster_pathway Hypothetical Analgesic Signaling Pathway Compound 4-Acetamido-2- Diethylaminomethylphenol Target Central Target (e.g., COX, TRP Channel) Compound->Target Binds/Inhibits Signal Pain Signal Transduction (e.g., Prostaglandins) Target->Signal Modulates Neuron Nociceptive Neuron Brain Pain Perception (Brain) Neuron->Brain Transmits Signal Signal->Neuron Activates Analgesia Analgesia Signal->Analgesia Inhibition of Pathway Brain->Analgesia

Caption: Hypothetical mechanism of action for analgesia.

Conclusion

This application guide outlines a systematic, ethically grounded, and scientifically rigorous approach to the in vivo characterization of 4-Acetamido-2-Diethylaminomethylphenol. By progressing through phased assessments of acute toxicity, pharmacokinetics, pharmacodynamic efficacy, and repeated-dose safety, researchers can build a comprehensive data package. This package is essential for making informed decisions about the compound's potential as a therapeutic candidate and for guiding future development efforts. Each step is designed to be self-validating, with clear causality linking the experimental design to the scientific questions being addressed.

References

  • Ethical Guidelines for the Use of Animals in Research. (2019). Forskningsetikk. [Link]

  • Oecd guidelines for toxicology studies. (n.d.). Slideshare. [Link]

  • Ethical Statement on Experimental Animal Research. (n.d.). Medical and Pharmaceutical Journal. [Link]

  • Ethical Principles and Guidelines for Experiments on Animals. (2005). Swiss Academy of Medical Sciences & Swiss Academy of Sciences. [Link]

  • OECD Guidelines. (n.d.). SlideShare. [Link]

  • OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. (2008). National Toxicology Program. [Link]

  • OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. [Link]

  • Toxicity Studies and OECD Guidelines. (2020). YouTube. [Link]

  • Navigating the Ethics of In Vivo Research: Science vs. Welfare. (2022). ichorbio. [Link]

  • Ethical and legal aspects of in vivo experimental biomedical research. (2023). ResearchGate. [Link]

  • Synthesis, Design and Evaluation of Novel Analgesic Compounds: An Overview. (2024). Research and Reviews. [Link]

  • Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. (2024). MDPI. [Link]

  • Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. (2025). MDPI. [Link]

  • Discovery of a Novel Multitarget Analgesic Through an In Vivo-guided Approach. (2024). National Center for Biotechnology Information. [Link]

  • The food contaminant acetamide is not an in vivo clastogen, aneugen, or mutagen in rodent hematopoietic tissue. (2019). PubMed. [Link]

  • 4-Acetamido-2-diethylaminomethylphenol. (n.d.). PubChem. [Link]

  • Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. (2021). ResearchGate. [Link]

  • 4-ACETAMIDO-2-DIETHYLAMINOMETHYLPHENOL. (n.d.). Chemical-Suppliers.com. [Link]

  • In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. (2022). MDPI. [Link]

  • Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect. (2016). PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 4-Acetamido-2-Diethylaminomethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-Acetamido-2-Diethylaminomethylphenol (CAS No. 121-78-8). This document provides in-depth guidance and troubleshooting for researchers, scientists, and drug development professionals encountering solubility challenges with this compound during their experiments. Our goal is to explain the underlying chemical principles governing its solubility and provide robust, validated protocols to ensure experimental success.

Understanding the Molecule: Physicochemical Properties & Solubility Challenges

4-Acetamido-2-Diethylaminomethylphenol is a multifaceted molecule with distinct functional groups that dictate its behavior in solution.[1][2] Understanding its structure is the first step in troubleshooting solubility issues.

  • Molecular Formula: C₁₃H₂₀N₂O₂[1][2][3]

  • Molecular Weight: 236.31 g/mol [1][2][3][4]

  • Predicted Lipophilicity (LogP): ~2.27[4]

The structure contains three key functional groups: a phenolic hydroxyl group (weakly acidic), a tertiary amine (weakly basic), and an acetamide group . The presence of both acidic and basic centers makes this compound amphoteric , meaning its net charge and, consequently, its aqueous solubility are highly dependent on the pH of the solution.[5]

Compounds with ionizable groups often exhibit complex pH-solubility profiles that may deviate from simple predictions, underscoring the need for empirical testing.[6][7][8] The molecule's moderate LogP value also suggests that while it has some lipophilic character, strategies aimed at increasing its interaction with aqueous media should be effective.

Figure 1. Ionization states of 4-Acetamido-2-Diethylaminomethylphenol at different pH values.
Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered when preparing solutions of 4-Acetamido-2-Diethylaminomethylphenol.

Q1: My compound is insoluble in my aqueous buffer (e.g., PBS pH 7.4). What is the first and most critical step to take?

A1: The first step is always pH adjustment . Because the molecule is amphoteric, it is least soluble near its isoelectric point (pI), where the net charge is zero. At physiological pH (~7.4), the compound likely has very low solubility. To increase solubility, you must shift the pH away from the pI to ionize the molecule fully.[5]

  • Acidic Conditions: Lowering the pH (e.g., to pH 2-4) with a small amount of acid (like HCl) will protonate the tertiary amine, forming a cationic salt which is generally much more soluble in water.[9][10]

  • Basic Conditions: Increasing the pH (e.g., to pH 10-12) with a small amount of base (like NaOH) will deprotonate the phenolic hydroxyl group, forming an anionic phenolate salt, which also typically has higher aqueous solubility.

For most cell-based assays or in vivo experiments, preparing a concentrated stock in an acidic or basic solution and then diluting it significantly into your final media is the standard approach. The large dilution factor should prevent a significant shift in the final pH of your experimental medium.

Q2: I've adjusted the pH, but the solubility is still insufficient for my required stock concentration. What is the next strategy?

A2: The next strategy is to use a co-solvent . Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous environment, making it more favorable for moderately lipophilic compounds to dissolve.[11][][13][14] This is a widely used technique for formulating poorly soluble drugs for research.[15][16]

Commonly used co-solvents in research settings include:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400) [][13]

Causality: Co-solvents work by disrupting the hydrogen bonding network of water. This reduction in water's self-association lowers the energy required to create a cavity for the solute molecule, thereby increasing solubility.[] It is often beneficial to combine pH adjustment with a co-solvent.[][15]

Q3: What is a reliable starting protocol for preparing a 10 mM stock solution?

A3: A combination of pH adjustment and a co-solvent is the most robust method. See the detailed protocol in Section 3. A general approach would be to first attempt solubilization in an acidic or basic aqueous solution. If that fails to meet the target concentration, introduce a co-solvent like DMSO at 10-50% of the total volume before completing the volume with the pH-adjusted buffer.

Q4: Are there more advanced techniques if co-solvents are not suitable for my experimental system?

A4: Yes, several other formulation strategies can be employed, although they require more specialized materials.[17][18][19]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic molecules within their hydrophobic core, while their hydrophilic exterior enhances aqueous solubility.[19][20]

  • Use of Surfactants: Surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles that encapsulate the compound, increasing its apparent solubility in aqueous solutions.[21][22][23] This is a common strategy in drug formulation.[18]

  • Solid Dispersions: For solid dosage form development, creating a solid dispersion where the drug is molecularly dispersed within a hydrophilic polymer matrix (like PVP or HPMCAS) can significantly improve dissolution rates.[10][17][24]

Experimental Protocols & Workflow

Adherence to a logical, step-wise protocol is critical for reproducibility. The following workflow and detailed procedures are designed to be self-validating.

G start Start: Weigh Compound add_solvent Add 50-70% of Final Volume of Vehicle (e.g., Water) start->add_solvent vortex Vortex / Sonicate add_solvent->vortex check_sol Is Compound Fully Dissolved? vortex->check_sol check_sol2 Is Compound Fully Dissolved? vortex->check_sol2 check_sol3 Is Compound Fully Dissolved? vortex->check_sol3 vortex->check_sol3 ph_adjust Adjust pH (Add 1N HCl to pH 2-4 OR 1N NaOH to pH 10-12) check_sol->ph_adjust No qs_volume QS to Final Volume with Vehicle and filter-sterilize (0.22 µm) check_sol->qs_volume Yes ph_adjust->vortex add_cosolvent Add Co-solvent (e.g., DMSO, EtOH) Start with 10% of total volume check_sol2->add_cosolvent No check_sol2->qs_volume Yes add_cosolvent->vortex check_sol3->qs_volume Yes increase_cosolvent Incrementally Increase Co-solvent (up to 50% or experimental limit) check_sol3->increase_cosolvent No end End: Store Stock Solution qs_volume->end increase_cosolvent->vortex

Figure 2. Decision workflow for solubilizing 4-Acetamido-2-Diethylaminomethylphenol.
Protocol 3.1: Solubilization by pH Adjustment

This protocol is the first-line approach for preparing an aqueous stock solution.

  • Weigh the required amount of 4-Acetamido-2-Diethylaminomethylphenol into a sterile conical tube.

  • Add approximately 70% of the final desired volume of purified water or a non-buffered saline solution.

  • Vortex or sonicate the mixture for 2-5 minutes. The suspension will likely appear cloudy or contain undissolved particles.

  • Acidification Route: While stirring, add 1N HCl dropwise until the solid material dissolves completely. Monitor the pH; typically, a pH between 2.0 and 4.0 is sufficient.

  • Alkalinization Route: Alternatively, while stirring, add 1N NaOH dropwise until the solid material dissolves. A pH between 10.0 and 12.0 is often effective.

  • Final Volume Adjustment: Once the compound is fully dissolved, add purified water to reach the final target volume.

  • Sterilization: Filter the final stock solution through a 0.22 µm syringe filter appropriate for the solvent (e.g., PVDF for aqueous, PTFE for organic-containing solutions).

  • Storage: Store the stock solution as recommended (typically at -20°C or -80°C).

Protocol 3.2: Solubilization using a Co-Solvent

Use this protocol when pH adjustment alone is insufficient or if a specific solvent system is required.

  • Weigh the required amount of 4-Acetamido-2-Diethylaminomethylphenol into a sterile conical tube.

  • Add Co-solvent: Add the primary co-solvent (e.g., DMSO) to the dry powder. A common starting point is 10-30% of the final volume.

  • Vortex/Sonicate: Mix thoroughly until the compound is fully dissolved in the co-solvent. Gentle warming in a water bath (37°C) may assist dissolution but should be used with caution to avoid degradation.

  • Add Aqueous Phase: Slowly add the aqueous vehicle (e.g., purified water or a pH-adjusted buffer from Protocol 3.1) dropwise while vortexing. Continue adding the aqueous phase until the final volume is reached.

  • Observe for Precipitation: If the compound precipitates upon addition of the aqueous phase, the solution is supersaturated. You must either reduce the final concentration or increase the proportion of the co-solvent.

  • Sterilization & Storage: Filter and store the solution as described in Protocol 3.1.

Summary of Solubilization Strategies

The following table provides a quick-reference guide to the primary methods for solubilizing this compound.

StrategyRecommended Solvents/ReagentsConcentration RangeMechanism of ActionKey Considerations
pH Adjustment 1N HCl or 1N NaOH in Water/SalineTarget pH 2-4 or 10-12Forms a soluble salt by protonating the amine (acidic pH) or deprotonating the phenol (basic pH).[9][10]First and most effective method. Ensure final dilution in media does not drastically alter experimental pH.
Co-solvency DMSO, Ethanol, Propylene Glycol, PEG 40010% - 50% (v/v)Reduces solvent polarity, making the environment more favorable for the solute.[11][][25]Check for solvent compatibility with your experimental system (e.g., cell toxicity of DMSO).
Complexation β-Cyclodextrins (e.g., HP-β-CD)Molar ratio dependentEncapsulates the drug in a hydrophobic cavity, presenting a hydrophilic exterior to the solvent.[19][20]Requires specific excipients. Can be highly effective for in vivo formulations.
Surfactant Micelles Polysorbate 80, Cremophor® EL> Critical Micelle Conc.Forms micelles that sequester the hydrophobic drug away from the bulk aqueous phase.[21][23]Useful for formulations but may interfere with some in vitro assays.
References
  • 4-ACETAMIDO-2-DIETHYLAMINOMETHYLPHENOL | CAS 121-78-8 | Chemical-Suppliers.

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI.

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH.

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.

  • Co-solvency and anti-solvent method for the solubility enhancement.

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.

  • pH Adjustment and Co-Solvent Optimization - BOC Sciences.

  • Cosolvent - Wikipedia.

  • Formulation Strategies for Poorly Soluble Drugs - Pharmaceutical Technology.

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed.

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift | ACS Omega.

  • [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds] - PubMed.

  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd.

  • solubility enhancement and cosolvency by madhavi | PPTX - Slideshare.

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift.

  • 4-Acetamido-2-diethylaminomethylphenol | C13H20N2O2 | CID 224175 - PubChem.

  • Acetamide,N-[3-[(diethylamino)methyl]-4-hydroxyphenyl]- | Chemsrc.

  • [PDF] Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). | Semantic Scholar.

  • 4-Acetamido-2-diethylaminomethylphenol | CAS Number 121-78-8 - Klivon.

  • Solubilizer Excipients - CD Formulation.

  • Commonly used solubilizer excipients based on its functions. - ResearchGate.

  • 4-Acetamido-2-[(diethylamino)methyl]phenol CAS:121-78-8 manufacturer & supplier.

  • Solubilizing Excipients Guide | PDF | Solubility | Pharmaceutical Formulation - Scribd.

  • Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC - NIH.

  • Excipients for Formulation Success - Pharmaceutical Technology.

  • Solubilizer Agent | Excipient | Pharmaceutical drug delivery - PharmaCompass.com.

  • Chemical determination of phenolic compounds - PROMETHEUS – Protocols.

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.

  • 4-Acetamido-2-Diethylaminomethylphenol | 121-78-8 | Benchchem.

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC - PubMed Central.

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.

  • Polyphenol - Wikipedia.

  • Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling | Request PDF - ResearchGate.

  • 4-ACETAMIDO-2-DIETHYLAMINOMETHYLPHENOL AldrichCPR - Sigma-Aldrich.

  • 4-acetamido-2-diethylaminomethylphenol (C13H20N2O2) - PubChemLite.

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH.

  • Solubility enhancement techniques: A comprehensive review - WJBPHS.

  • Solubility Enhancement Techniques | Pharmaguideline.

  • 4-acetamido-2,6-diethylphenol - Stenutz.

  • 4-ACETAMIDO-2-DIETHYLAMINOMETHYLPHENOL AldrichCPR | Sigma-Aldrich.

  • 4-Acetamido-2-methylphenol | C9H11NO2 | CID 85384 - PubChem.

Sources

Common issues with 4-Acetamido-2-Diethylaminomethylphenol stability and storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Acetamido-2-Diethylaminomethylphenol (CAS 121-78-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and storage of this compound. Our goal is to empower you with the knowledge to anticipate and resolve common issues encountered during your experiments, ensuring the integrity and reproducibility of your results.

Introduction to 4-Acetamido-2-Diethylaminomethylphenol

4-Acetamido-2-Diethylaminomethylphenol is a phenolic Mannich base, a class of compounds with significant interest in medicinal chemistry and drug design.[1] It is structurally related to acetaminophen and is a known impurity and synthetic precursor for various pharmaceutical compounds, including the antimalarial drug amodiaquine.[2][3][4] The presence of a phenolic hydroxyl group, an acetamido group, and a tertiary aminomethyl group gives this molecule a unique set of properties, but also predisposes it to specific stability challenges. Understanding these potential issues is critical for its effective use in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-Acetamido-2-Diethylaminomethylphenol?

A1: For long-term storage, it is recommended to store 4-Acetamido-2-Diethylaminomethylphenol at +5°C in a tightly sealed container, protected from light.[2][3] For short-term use, storage at room temperature is acceptable.[2][3] The compound is known to be light-sensitive, and exposure to light can lead to degradation.

Q2: What are the main signs of degradation to look for?

A2: A common sign of degradation for phenolic compounds is a change in the color of the solid material or its solution, often turning yellow or brown.[5] This discoloration is typically due to the formation of colored oxidation products, such as quinone-type compounds.[5] However, the absence of a color change does not guarantee stability, as some degradation products may be colorless. Therefore, analytical techniques such as HPLC are necessary for a definitive assessment of purity and stability.

Q3: What are the primary factors that affect the stability of 4-Acetamido-2-Diethylaminomethylphenol in solution?

A3: The stability of 4-Acetamido-2-Diethylaminomethylphenol in solution is primarily influenced by:

  • pH: Phenolic compounds are generally more susceptible to oxidation at neutral to alkaline pH.[5] Acidic conditions can help to stabilize the phenolic hydroxyl group.

  • Oxygen: As a phenol derivative, this compound is prone to oxidation. The presence of dissolved oxygen in the solvent can significantly accelerate its degradation.[5]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.[6]

  • Temperature: Higher temperatures generally increase the rate of all chemical degradation reactions.

  • Presence of Metal Ions: Metal ions can act as catalysts for the oxidation of phenolic compounds.[5]

Q4: Is the acetamido group susceptible to hydrolysis?

A4: Yes, the acetamido group can undergo hydrolysis to form 4-amino-2-diethylaminomethylphenol, especially under strong acidic or basic conditions, and elevated temperatures.[7][8] The rate of hydrolysis is pH-dependent.

Q5: What are the known safety hazards associated with this compound?

A5: According to the Globally Harmonized System (GHS) of classification, 4-Acetamido-2-Diethylaminomethylphenol is harmful if swallowed, causes skin irritation, and causes serious eye damage.[9] It may also cause respiratory irritation.[9] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with 4-Acetamido-2-Diethylaminomethylphenol.

Issue 1: Discoloration of Solid Compound or Solution
  • Observation: Your solid 4-Acetamido-2-Diethylaminomethylphenol or its solution has developed a yellow or brown tint.

  • Probable Cause: This is a strong indication of oxidation of the phenolic hydroxyl group, leading to the formation of colored quinone-like species. This process is accelerated by exposure to air (oxygen), light, and higher pH.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, in a tightly sealed container, and protected from light.

    • Use Freshly Prepared Solutions: Prepare solutions fresh for each experiment whenever possible.

    • Deoxygenate Solvents: For sensitive experiments, deoxygenate your solvents by sparging with an inert gas like nitrogen or argon before use.

    • Control pH: If your experimental conditions allow, maintaining a slightly acidic pH can help to minimize oxidation.

    • Consider Antioxidants: For formulation studies, the addition of an antioxidant may be necessary to improve stability.

Issue 2: Inconsistent or Unexpected Analytical Results (e.g., HPLC, NMR)
  • Observation: You observe unexpected peaks in your chromatogram, or the integration values in your NMR spectrum are not as expected.

  • Probable Cause: This could be due to the presence of degradation products or impurities. Common degradation pathways include oxidation, hydrolysis, and photolysis.

  • Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Forced Degradation Study (Diagnostic) cluster_3 Identify Degradation Pathway cluster_4 Implement Corrective Actions A Inconsistent Analytical Results B Verify Purity of Starting Material A->B C Review Solution Preparation and Handling A->C D Perform Forced Degradation Studies B->D If purity is questionable C->D If handling is suspect E Analyze Stressed Samples by HPLC-MS D->E F Oxidation Products Present? E->F G Hydrolysis Products Present? E->G H Photodegradation Products Present? E->H I Modify Experimental Conditions: - Use deoxygenated solvents - Adjust pH - Protect from light F->I G->I H->I

Caption: Troubleshooting workflow for inconsistent analytical results.

  • Detailed Troubleshooting Steps:

    • Confirm Starting Material Purity: If possible, verify the purity of your starting material using a reliable analytical method like HPLC. Vendor-provided certificates of analysis can also be a useful reference.

    • Investigate Potential Degradation Pathways with Forced Degradation Studies: To understand the potential degradation products, you can perform forced degradation studies on a small scale.[10][11][12] This involves subjecting the compound to harsh conditions to accelerate its breakdown.

      • Acid and Base Hydrolysis: Treat the compound with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for several hours.[6] This will help identify if hydrolysis of the acetamido group is a significant issue under your experimental pH conditions.

      • Oxidation: Expose the compound to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).[13] This will likely generate the colored impurities observed in cases of discoloration.

      • Photodegradation: Expose a solution of the compound to a UV lamp to assess its photostability.[6]

      • Thermal Degradation: Heat the solid compound or a solution to an elevated temperature (e.g., 80°C) to check for thermal lability.[5]

    • Analyze Stressed Samples: Analyze the samples from the forced degradation studies by HPLC, preferably with mass spectrometry (LC-MS) detection, to identify the masses of the degradation products. This will provide valuable clues about the degradation pathways.

    • Modify Experimental Protocol: Based on the identified degradation pathway, modify your experimental protocol to minimize the degradation. For example, if oxidation is the primary issue, take steps to exclude oxygen. If hydrolysis is problematic, adjust the pH of your solutions.

Issue 3: Poor Solubility or Precipitation During Experiment
  • Observation: The compound does not fully dissolve in your chosen solvent, or it precipitates out of solution during the experiment.

  • Probable Cause: The solubility of 4-Acetamido-2-Diethylaminomethylphenol is dependent on the solvent and the pH of the solution. As an amphoteric molecule with both a basic amino group and an acidic phenolic group, its aqueous solubility is lowest at its isoelectric point.

  • Troubleshooting Steps:

    • pH Adjustment: If using an aqueous solvent system, adjusting the pH away from the isoelectric point can significantly increase solubility. In acidic solutions, the amino group will be protonated, forming a more soluble salt. In basic solutions, the phenolic hydroxyl will be deprotonated, also increasing solubility.

    • Solvent Selection: Consider using a co-solvent system. The compound is expected to have some solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF).

    • Temperature: Gently warming the solution may help to dissolve the compound, but be mindful of potential thermal degradation.

    • Determine Experimental Solubility: If solubility is a critical parameter for your assay, it is advisable to experimentally determine the solubility in your specific buffer and solvent system using a method like the shake-flask method.

Data Summary and Protocols

Summary of Physicochemical Properties
PropertyValueSource
CAS Number 121-78-8[2][3][4][9]
Molecular Formula C₁₃H₂₀N₂O₂[2][3][4][9]
Molecular Weight 236.31 g/mol [2][3][4][9]
IUPAC Name N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide[9]
Appearance Solid-
Storage +5°C, protect from light[2][3]
Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products of 4-Acetamido-2-Diethylaminomethylphenol.

Materials:

  • 4-Acetamido-2-Diethylaminomethylphenol

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid

  • 0.1 M Sodium Hydroxide

  • 3% Hydrogen Peroxide

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 4-Acetamido-2-Diethylaminomethylphenol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool to room temperature and neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool to room temperature and neutralize with 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose 2 mL of the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.

    • Thermal Degradation: Heat 2 mL of the stock solution at 80°C for 24 hours.

  • Sample Analysis:

    • Dilute the stressed samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a good starting point.

    • Use a photodiode array (PDA) detector to monitor for peak purity and an MS detector to identify the mass-to-charge ratio of any degradation products.

Data Interpretation:

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

  • Identify any new peaks that appear in the stressed samples.

  • Use the MS data to propose structures for the degradation products.

Potential Degradation Pathways

G cluster_0 Degradation Pathways cluster_1 Degradation Products A 4-Acetamido-2-Diethylaminomethylphenol B Oxidation A->B C Hydrolysis A->C D Deamination A->D E Quinone-imine derivatives B->E F 4-Amino-2-diethylaminomethylphenol C->F G ortho-Quinone methide D->G

Caption: Potential degradation pathways of 4-Acetamido-2-Diethylaminomethylphenol.

References

  • BenchChem. (2025). Technical Support Center: Improving the Stability of 3-(Aminomethyl)phenol in Solution. BenchChem.
  • MedCrave. (2016).
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Klivon. (n.d.). 4-Acetamido-2-diethylaminomethylphenol | CAS Number 121-78-8. Klivon.
  • BenchChem. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. BenchChem.
  • BioPharma International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Sule, S. (2023).
  • Mondal, S., et al. (2019). Novel Stability Indicating RP-HPLC Coupled with PDA Detection for the Simultaneous Quantification of Artesunate and Amodiaquine in Bulk and its Tablet.
  • BenchChem. (2025). A Comprehensive Guide to the Synthesis of Phenolic Mannich Bases. BenchChem.
  • PubChem. (n.d.). 4-Acetamido-2-diethylaminomethylphenol.
  • BenchChem. (2025). A Comparative Guide to Analytical Method Validation for 4-Acetamidonicotinamide. BenchChem.
  • Klivon. (n.d.). 4-Acetamido-2-diethylaminomethylphenol | CAS Number 121-78-8. Klivon.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry.
  • Chemical-Suppliers.com. (n.d.). 4-ACETAMIDO-2-DIETHYLAMINOMETHYLPHENOL | CAS 121-78-8. Chemical-Suppliers.com.
  • ResearchGate. (2012). (A) Hydrolysis of the paracetamol and (B) reaction of p-aminophenol (PAP) with NQS.
  • BenchChem. (2025). Navigating the Solubility Landscape of 3-(Aminomethyl)phenol: A Technical Guide. BenchChem.
  • Royal Society of Chemistry. (2021). Aqueous C–H aminomethylation of phenols by iodine catalysis.
  • BenchChem. (n.d.). 4-Acetamido-2-Diethylaminomethylphenol | 121-78-8. BenchChem.
  • ResearchGate. (2017). Kinetic study of paracetamol hydrolysis: Evaluating of the voltammetric data.
  • Popat, K. N., et al. (2023). Acid hydrolysis conditions do affect the non-extractable phenolic compounds composition from grape peel and seed.
  • MDPI. (2022). Phenolic Compounds and Its Linkage. Encyclopedia.
  • MDPI. (2022). Determination of pH-dependent antioxidant activity of palm (Borassus flabellifer) polyphenol compounds by photoluminol and DPPH methods: a comparison of redox reaction sensitivity. MDPI.
  • MDPI. (2023). Advances in Quantitative Analytical Methods for Solid Drugs. MDPI.
  • ResearchGate. (2022). Synthesizing and Characterizing Some Pharmaceutical Resins Using Mannich Bases and Studying Their Biological Activity.

Sources

Technical Support Center: Optimizing N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide (CAS: 121-78-8). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on determining the optimal concentration of this compound for your cell-based assays.

Editorial Note: Publicly available research on the specific biological activity and established concentration ranges for N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide in cell-based assays is limited. This compound, also known as 4-Acetamido-2-diethylaminomethylphenol, is structurally related to other phenolic Mannich bases, a class of compounds investigated for various biological activities.[1] One vendor suggests potential acetylcholinesterase (AChE) inhibitory activity, but detailed experimental data is not provided.[2] Therefore, this guide provides a comprehensive framework for the empirical determination of the optimal concentration of a novel or poorly characterized compound, using N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide as the primary example. The principles and protocols outlined here are based on established best practices in cell biology and pharmacology.

Frequently Asked Questions (FAQs)

Q1: What is the first step before using N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide in my cell-based assay?

A1: The critical first step is to assess the compound's purity and solubility. Ensure you have a certificate of analysis (CoA) from your supplier. Prepare a high-concentration stock solution in an appropriate solvent, typically dimethyl sulfoxide (DMSO). The final concentration of DMSO in your cell culture medium should be kept constant across all conditions and ideally should not exceed 0.5% (v/v), as higher concentrations can induce cellular stress and artifacts. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Q2: What is the recommended starting concentration range for a new compound like this?

A2: For a compound with unknown potency, it is essential to perform a broad-range dose-response experiment. A logarithmic or semi-logarithmic dilution series is recommended to cover a wide concentration spectrum efficiently. A common starting range is from 10 nM to 100 µM.[3] This initial screen will help identify a concentration window where the compound exhibits biological activity or potential cytotoxicity.

Q3: How do I determine if N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide is toxic to my cells?

A3: Cytotoxicity is a crucial parameter to establish the usable concentration range of any compound. You should perform a cytotoxicity assay in parallel with your functional assays. Common methods include:

  • MTT/MTS/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability.

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Trypan Blue Exclusion Assay: A simple dye exclusion method to count viable cells.

These assays will help you determine the maximum non-toxic concentration, which is essential for interpreting your functional assay results correctly.

Q4: The compound is not showing any effect in my assay. What should I do?

A4: A lack of effect can be due to several factors. First, verify that your assay is working correctly using positive and negative controls. If the assay is validated, consider the possibility that the compound may not be active in your specific cell model or at the concentrations tested. It's also possible that the compound is not bioavailable to its intracellular target. Before concluding inactivity, ensure you have tested a sufficiently high concentration, just below the cytotoxic threshold.

Experimental Workflow for Determining Optimal Concentration

The process of optimizing the concentration of a novel compound can be systematic. The following workflow provides a step-by-step approach from initial preparation to refining the concentration for your specific assay.

G cluster_0 Phase 1: Preparation & Initial Screening cluster_1 Phase 2: Dose-Response & Refinement cluster_2 Phase 3: Validation prep Step 1: Compound Preparation - Verify Purity (CoA) - Prepare High-Concentration Stock in DMSO range_finding Step 2: Range-Finding Experiment - Select Cell Line - Broad Dose-Response (e.g., 10 nM - 100 µM) - Include Vehicle Control prep->range_finding Solubilize cytotoxicity Step 3: Cytotoxicity Assessment - Run MTT, LDH, or similar assay in parallel - Determine Maximum Non-Toxic Concentration range_finding->cytotoxicity Test in parallel narrow_range Step 4: Narrowed Dose-Response - Select concentrations around the initial 'hit' range - Use a narrower dilution series (e.g., 2-fold) cytotoxicity->narrow_range Inform Concentration Selection functional_assay Step 5: Functional Assay - Perform your specific cell-based assay - Measure the desired biological endpoint narrow_range->functional_assay ic50_ec50 Step 6: Data Analysis - Plot Dose-Response Curve - Calculate IC50/EC50 value functional_assay->ic50_ec50 validation Step 7: Confirmation - Repeat experiment with optimized concentration - Test in other relevant cell lines if applicable ic50_ec50->validation

Caption: Workflow for optimizing compound concentration.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Compound precipitates in culture medium. - The compound has low aqueous solubility.- The final concentration exceeds its solubility limit.- The stock solution was not properly dissolved.- Check Solubility: Attempt to dissolve the compound in a small volume of aqueous buffer (like PBS) to visually inspect for precipitation.- Lower Final Concentration: If possible, work at lower concentrations.- Use a Different Solvent: While DMSO is common, other solvents like ethanol may be tried, but always check their compatibility with your cells.- Warm the Medium: Gently warming the medium to 37°C before adding the compound can sometimes help.
High background signal or "noise" in the assay. - The compound itself interferes with the assay readout (e.g., autofluorescence).- The compound is causing non-specific cellular stress.- Contamination of the compound or reagents.- Run a Cell-Free Assay: Test the compound in the assay system without cells to check for direct interference with the detection reagents.- Lower Compound Concentration: High concentrations are more likely to cause off-target effects.- Ensure Purity: Use a high-purity grade of the compound.
Inconsistent results between experiments. - Variation in cell passage number or health.- Inconsistent cell seeding density.- Degradation of the compound in the stock solution.- Pipetting errors.- Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding.- Optimize Seeding Density: Ensure a consistent number of cells are plated in each well.- Aliquot Stock Solutions: Store the compound stock in small, single-use aliquots to avoid repeated freeze-thaw cycles.- Calibrate Pipettes: Regularly check and calibrate your pipettes.
Unexpected cell morphology changes. - Cytotoxicity at the tested concentration.- The compound is inducing a specific cellular process (e.g., differentiation, apoptosis).- Solvent toxicity.- Re-evaluate Cytotoxicity: Perform a detailed cytotoxicity analysis at and around the concentration causing morphological changes.- Microscopic Observation: Document the changes with images. This could be part of the compound's mechanism of action.- Check Vehicle Control: Ensure that the vehicle control (e.g., DMSO alone) does not cause the same changes.

Data Summary: A Generalized Approach

Assay TypeCell LineConcentration Range TestedKey Findings
Cytotoxicity (MTT) e.g., HEK29310 nM - 100 µM- No significant toxicity observed up to 50 µM.- LC50 determined to be approximately 75 µM.
Functional Assay (e.g., Reporter Gene) e.g., SH-SY5Y10 nM - 50 µM- Dose-dependent increase in reporter activity observed.- EC50 calculated to be 5 µM.
Functional Assay (e.g., Cytokine Release) e.g., RAW 264.710 nM - 50 µM- No significant effect on cytokine release at any non-toxic concentration.

Underlying Principles: The "Why" Behind the Protocol

The systematic approach to optimizing compound concentration is grounded in fundamental pharmacological principles.

G A Broad Concentration Range B Identify Therapeutic Window A->B Establishes C Cytotoxicity B->C Upper Limit D Desired Biological Effect B->D Lower Limit E Narrow Concentration Range C->E Avoids D->E Focuses on F Determine Potency (IC50/EC50) E->F Allows for G Optimal Concentration for Further Studies F->G Defines

Caption: Rationale for concentration optimization.

This process ensures that the observed biological effect is specific to the compound's intended mechanism of action and not a result of cellular stress or death. By first establishing the maximum non-toxic concentration, you define a "therapeutic window" for your in vitro model. Subsequent experiments within this window allow for the accurate determination of the compound's potency (EC50 or IC50), which is crucial for structure-activity relationship (SAR) studies and further drug development.

References

  • ResearchGate. Synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide (5). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71314063, N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide. [Link]

  • ResearchGate. How to choose concentration range of drug for cancer-cell proliferation assay?[Link]

  • National Center for Health Research. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]

Sources

Technical Support Center: A Guide to Preventing Degradation of 4-Acetamido-2-Diethylaminomethylphenol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for handling 4-Acetamido-2-Diethylaminomethylphenol. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. As an aminophenol derivative, 4-Acetamido-2-Diethylaminomethylphenol is inherently susceptible to degradation, particularly in solution. This document provides in-depth, experience-based insights and actionable protocols to mitigate instability, ensuring the integrity and reliability of your experimental outcomes.

Section 1: Understanding the Instability of 4-Acetamido-2-Diethylaminomethylphenol

Q1: What makes 4-Acetamido-2-Diethylaminomethylphenol so prone to degradation in solution?

A: The molecular structure of 4-Acetamido-2-Diethylaminomethylphenol contains two key functional groups that contribute to its instability: a phenolic hydroxyl group and an electron-donating acetamido group on the aromatic ring. This arrangement, characteristic of aminophenols, makes the compound highly susceptible to oxidation.

The primary degradation pathway is the oxidation of the phenol moiety. Phenols can easily lose an electron and a proton to form phenoxy radicals, which are highly reactive intermediates.[1] These radicals can then participate in further reactions, leading to the formation of colored degradation products, such as benzoquinone-type structures.[2] The presence of atmospheric oxygen, trace metal ions, and exposure to light can significantly accelerate this process.[3]

Furthermore, the stability of the molecule is profoundly influenced by the pH of the solution, which can alter the ionization state of the phenolic group and catalyze degradation reactions.[4]

Caption: Primary degradation pathway for 4-Acetamido-2-Diethylaminomethylphenol.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the handling of 4-Acetamido-2-Diethylaminomethylphenol solutions and provides direct, scientifically-grounded solutions.

Q2: My solution of 4-Acetamido-2-Diethylaminomethylphenol is rapidly turning yellow or brown. What is causing this discoloration and how can I prevent it?

A: The yellow/brown discoloration is a classic indicator of oxidation.[3] As explained in Section 1, the aminophenol core of your molecule is being oxidized to form highly colored quinone-like species. This is often a rapid process when the solution is exposed to air and light.

Troubleshooting Steps:

  • Atmosphere Control: The most critical step is to eliminate dissolved oxygen from your solvent and prevent its re-entry. This is achieved by purging the solvent with an inert gas (Nitrogen or Argon) before dissolving the compound.[3] All subsequent handling should be done under an inert atmosphere.

  • Light Protection: Phenolic compounds are often sensitive to light, which can induce photodegradation.[5][6] Prepare and store your solutions in amber glass vials or wrap clear vials in aluminum foil to block light.

  • pH Adjustment: The rate of oxidation is highly pH-dependent. As detailed in the next question, adjusting the pH to an optimal acidic range can dramatically increase stability.

  • Chelating Agents: If your solvent or reagents contain trace metal impurities, they can catalyze oxidation. The addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%) can sequester these metals.

Q3: What is the optimal pH for preparing and storing solutions of this compound?

A: While specific data for 4-Acetamido-2-Diethylaminomethylphenol is not extensively published, strong evidence from structurally similar compounds provides a clear direction. A study on 4-(N,N-dimethylamino)phenol (4-DMAP) demonstrated that maximum stability in aqueous solution was achieved in the pH range of 2.0 to 3.0.[7][8] In contrast, oxidative degradation of many pharmaceuticals is more prevalent at neutral or slightly basic pH.[4]

Recommendation: We strongly advise preparing your solution in a buffer system maintained at pH 2.5 - 3.5 . At this acidic pH, the phenolic hydroxyl group is protonated, which reduces its susceptibility to oxidation. The tertiary amine group will be protonated as well, which may also influence stability and solubility. Always use a well-characterized buffer (e.g., citrate or phosphate buffer) to ensure the pH remains constant.

Q4: Are there any chemical additives, such as antioxidants, that can improve the stability of my solution?

A: Yes, the use of antioxidants is a highly effective strategy to prevent oxidative degradation. Antioxidants function by acting as "sacrificial" molecules that are more readily oxidized than your compound of interest, or by terminating free-radical chain reactions.[9]

Commonly Used Antioxidants:

  • Butylated Hydroxytoluene (BHT) & Butylated Hydroxyanisole (BHA): These are phenolic antioxidants that are very effective at terminating radical chain reactions.[9] They are generally used at low concentrations (e.g., 0.01% - 0.1% w/v).

  • α-Tocopherol (Vitamin E): Another effective radical scavenger.[9]

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can act as a reducing agent.

The choice of antioxidant may depend on the solvent system and downstream applications. For aqueous systems, ascorbic acid is a good starting point. For systems with an organic co-solvent, BHT or BHA may be more suitable.

Section 3: Protocols for Enhanced Stability

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol integrates the principles discussed above to create a robust methodology for preparing a stable solution of 4-Acetamido-2-Diethylaminomethylphenol.

Materials:

  • 4-Acetamido-2-Diethylaminomethylphenol solid

  • High-purity water (e.g., HPLC-grade or Milli-Q)

  • Buffer components (e.g., Citric acid, Sodium citrate)

  • Antioxidant (e.g., Ascorbic acid)

  • Chelating agent (e.g., Disodium EDTA)

  • Inert gas source (Nitrogen or Argon) with sparging tube

  • Amber glass volumetric flasks and vials

  • pH meter

Step-by-Step Methodology:

  • Solvent Preparation (Deoxygenation):

    • Prepare the desired buffer solution (e.g., 50 mM Citrate Buffer).

    • Adjust the pH of the buffer to 3.0 using an acid or base (e.g., HCl or NaOH).

    • Place the buffer in an appropriate container and sparge with Nitrogen or Argon gas for at least 15-20 minutes to remove dissolved oxygen.

  • Addition of Stabilizers:

    • While maintaining a gentle stream of inert gas over the solvent's surface, add the antioxidant (e.g., Ascorbic acid to a final concentration of 0.1% w/v) and chelating agent (e.g., EDTA to 0.05% w/v).

    • Stir gently until all stabilizers are fully dissolved.

  • Dissolving the Compound:

    • Weigh the required amount of 4-Acetamido-2-Diethylaminomethylphenol solid accurately.

    • Add the solid to the stabilized, deoxygenated buffer. It is best to do this in a volumetric flask that can be quickly stoppered.

    • Mix by inversion or gentle stirring under an inert gas blanket until the compound is fully dissolved. Avoid vigorous vortexing, which can reintroduce oxygen.

  • Final Steps and Storage:

    • Once dissolved, bring the solution to the final volume with the stabilized buffer.

    • Immediately aliquot the stock solution into smaller, single-use amber vials.

    • Before sealing each vial, flush the headspace with inert gas.

    • Store the vials at the recommended temperature, typically refrigerated at 2-8°C .[10]

prep_buffer 1. Prepare Buffer (e.g., Citrate) adjust_ph 2. Adjust pH to 3.0 prep_buffer->adjust_ph sparge 3. Sparge with N₂/Ar (Remove O₂) adjust_ph->sparge add_stabilizers 4. Add Antioxidant & EDTA (Under N₂ blanket) sparge->add_stabilizers dissolve 5. Dissolve Compound (Under N₂ blanket) add_stabilizers->dissolve aliquot 6. Aliquot into Amber Vials (Flush headspace with N₂) dissolve->aliquot store 7. Store at 2-8°C (Protected from light) aliquot->store

Caption: Workflow for preparing a stabilized solution.

Protocol 2: A Self-Validating Approach - Monitoring Stability with HPLC

To ensure the trustworthiness of your protocol, you must validate the stability of your solution under your specific experimental conditions. A simple stability study using HPLC is the standard method.

  • Initial Analysis (T=0): Immediately after preparing your stabilized stock solution, run an HPLC analysis to determine the initial purity and peak area of 4-Acetamido-2-Diethylaminomethylphenol.

  • Time-Point Analysis: Store the solution under the recommended conditions (pH 3.0, 2-8°C, protected from light). Analyze aliquots at regular intervals (e.g., 1, 3, 7, and 14 days).

  • Data Evaluation: Monitor for two key indicators of degradation:

    • A decrease in the peak area of the parent compound.

    • The appearance and growth of new peaks, which correspond to degradation products.

  • Acceptance Criteria: Define an acceptable level of degradation for your application (e.g., less than 2% degradation over the intended use period). This data will establish a reliable "use-by" date for your solution.

Section 4: Frequently Asked Questions (FAQs)

Q5: Can I use organic solvents or co-solvents instead of a fully aqueous buffer?

A: Yes, and it may even improve stability. A study on a similar compound showed that incorporating nonaqueous solvents like propylene glycol or polyethylene glycol 400 increased stability at elevated temperatures.[7][8] If your experiment allows, preparing your solution in a co-solvent system (e.g., 50:50 propylene glycol:pH 3.0 buffer) could offer additional protection. However, you must still deoxygenate the solvent and take all other precautions.

Q6: How long can I expect my stabilized solution to be viable?

A: This is highly dependent on the strictness of your adherence to the stabilization protocol and your specific storage conditions. With all precautions taken (inert gas, optimal pH, antioxidants, cold and dark storage), a solution may be stable for several weeks. However, you must determine this empirically for your specific concentration and application using a stability study as described in Protocol 2. Do not assume stability without validation.

Section 5: Summary of Key Stability Parameters

ParameterRecommendationRationale & Justification
pH 2.5 - 3.5 (Buffered)Minimizes oxidation by keeping the phenolic group protonated. Based on data from analogous compounds showing maximal stability in this range.[7][8]
Atmosphere Inert (Nitrogen or Argon) Prevents oxidation by removing dissolved oxygen, a primary driver of degradation for aminophenols.[3]
Light Protect from Light Avoids photodegradation, a common pathway for phenolic compounds.[5][6] Use amber vials or foil.
Temperature 2 - 8 °C Slows the rate of all chemical degradation reactions according to kinetic principles.[11]
Additives Antioxidant (0.01-0.1%) Scavenges free radicals to inhibit oxidative chain reactions.[9]
Chelating Agent (0.01-0.1%) Sequesters trace metal ions that can catalyze oxidative degradation.

References

  • MDPI. (n.d.). Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. Available from: [Link]

  • PubMed. (n.d.). Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study. Available from: [Link]

  • MDPI. (n.d.). Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound. Available from: [Link]

  • MDPI. (n.d.). A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination. Available from: [Link]

  • ResearchGate. (n.d.). HPLC chromatograms for phenolic compounds mix photodegradation by using 2 wt.% AuZnO as photocatalyst. Available from: [Link]

  • PubMed. (2001). Stability of 4-DMAP in solution. Drug Dev Ind Pharm, 27(9), 997-1001. Available from: [Link]

  • Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. Available from: [Link]

  • ResearchGate. (2001). Stability of 4-DMAP in solution. Available from: [Link]

  • NIH. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS. Available from: [Link]

Sources

Technical Support Center: A Researcher's Guide to 4-Acetamido-2-Diethylaminomethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 4-Acetamido-2-Diethylaminomethylphenol (Compound ID: 224175). This guide is designed for professionals in drug discovery and chemical biology to proactively address and minimize the off-target effects inherent in small molecule research. Given that 4-Acetamido-2-Diethylaminomethylphenol is a novel compound with limited characterization in public literature, this document provides a foundational framework for rigorous on-target validation and off-target liability assessment.

Our approach is rooted in the principle that every experimental protocol should be a self-validating system. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you with the strategic rationale needed to generate robust, publication-quality data.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses common initial questions, providing the essential context for designing experiments with 4-Acetamido-2-Diethylaminomethylphenol.

Q1: What is the likely mechanism of action and what are the potential off-target liabilities of 4-Acetamido-2-Diethylaminomethylphenol?

Answer: 4-Acetamido-2-Diethylaminomethylphenol is a phenolic Mannich base.[1] While its specific molecular target is not yet defined in peer-reviewed literature, its structural motifs provide clues. The core is a 4-Acetamidophenol structure, analogous to Acetaminophen, with an added diethylaminomethyl group. This aminomethyl group can enhance water solubility and bioavailability.[1]

Potential off-target effects can arise from the phenolic group, which can be cytotoxic at high concentrations, and the overall structure may interact with a range of biological targets.[2][3] Most small molecule drugs interact with multiple unintended targets, which can lead to toxicity or misleading results.[4][5] Early identification of these interactions is critical to avoid costly failures in later stages of development.[4][6]

Q2: How can I differentiate between a true on-target effect and an off-target artifact in my initial experiments?

Answer: Distinguishing on-target from off-target effects is a cornerstone of rigorous pharmacology.[7] A multi-pronged approach is necessary:

  • Dose-Response Relationship: True on-target effects typically exhibit a sigmoidal dose-response curve. Off-target effects may only appear at higher concentrations, often with a steep or unusual curve shape.

  • Structure-Activity Relationship (SAR): Use a structurally related but biologically inactive analog as a negative control. An ideal negative control for 4-Acetamido-2-Diethylaminomethylphenol might be 4-Acetamido-2-methylphenol[8], which lacks the diethylamino group critical for certain interactions. If both compounds produce the same effect, it is likely a non-specific or off-target artifact.

  • Orthogonal Assays: Validate your findings using multiple, distinct experimental methods that measure the same biological endpoint.[7][9] For example, if you observe decreased cell proliferation via a metabolic assay (like MTT), confirm it with a direct cell counting method (like Trypan Blue exclusion).

  • Genetic Validation: The gold standard is to use genetic tools like CRISPR/Cas9 or siRNA to knock down or knock out the presumed target protein.[10][11][12][13] The compound's effect should be diminished or absent in the target-depleted cells.

Q3: What starting concentration range is recommended for in vitro experiments to minimize the risk of off-target effects?

Answer: For a novel compound, it is critical to establish a therapeutic window by performing a broad dose-response curve. A typical starting point for a small molecule of this nature would span a logarithmic scale from nanomolar to high micromolar ranges (e.g., 1 nM to 100 µM).

Most well-behaved, potent compounds show on-target activity in the nM to low µM range. Effects observed only at concentrations >10-20 µM should be treated with extreme caution, as they are more likely to be driven by off-target pharmacology or compound-induced artifacts like aggregation.[7] Phenolic compounds, in particular, can exhibit cytotoxicity at concentrations in the millimolar range, further emphasizing the need for careful dose selection.[2]

Part 2: Troubleshooting Guide - From Unexpected Results to Confirmed Targets

This section provides actionable troubleshooting workflows for specific challenges you may encounter during your research.

Issue 1: My experimental results are inconsistent or show high cytotoxicity.
  • Symptom: You observe high variability between replicate experiments, or the cells show signs of stress (e.g., detachment, poor morphology) at concentrations where you expect to see a specific biological effect.[7]

  • Underlying Problem: This often indicates that the effective concentration for your desired on-target effect is very close to or overlaps with a cytotoxic off-target effect. It could also be due to poor compound solubility or stability in your assay medium.

  • Troubleshooting Workflow:

    • Assess Cytotoxicity First: Before running functional assays, perform a simple cytotoxicity assay (e.g., CellTiter-Glo® or LDH release assay) across a wide concentration range (e.g., 10 nM to 200 µM) to determine the maximum non-toxic concentration.

    • Check Solubility: Visually inspect your compound dilutions at the highest concentrations under a microscope. The presence of crystals or precipitate indicates the compound has crashed out of solution, leading to unreliable and inconsistent results.

    • Define the Therapeutic Window: Compare the dose-response curve for your functional assay with the cytotoxicity curve. A clear separation between the effective concentration (EC₅₀) for the desired effect and the cytotoxic concentration (CC₅₀) is essential. A narrow window suggests a high risk of off-target toxicity confounding your results.

G cluster_0 cluster_1 low_conc Low Conc. (nM - low µM) high_conc High Conc. (>10 µM) on_target On-Target Effect (Specific, Saturable) low_conc->on_target Ideal Range off_target Off-Target Effect (Non-specific, Cytotoxic) high_conc->off_target High Risk on_target->off_target Therapeutic Window (Separation is Key)

Caption: Ideal therapeutic window for 4-Acetamido-2-Diethylaminomethylphenol.

Issue 2: I need to identify the specific molecular target of my compound.
  • Symptom: You have a clear, reproducible phenotypic effect (e.g., apoptosis, cell cycle arrest), but the underlying protein target is unknown.

  • Underlying Problem: The compound's mechanism of action needs to be elucidated to ensure the observed phenotype is not from an unintended interaction.

  • Target Identification Workflow:

    • Computational Prediction: Begin with in silico methods. Use the chemical structure of 4-Acetamido-2-Diethylaminomethylphenol to screen against databases of known protein targets.[4][5] These tools use machine learning and chemical similarity to predict potential binding partners, providing a list of testable hypotheses.[14]

    • Affinity-Based Pulldown: Synthesize a version of the compound attached to a linker and an affinity tag (e.g., biotin). This "bait" molecule can be used to pull its binding partners out of a cell lysate, which are then identified by mass spectrometry.[15]

    • Cellular Thermal Shift Assay (CETSA): This label-free method relies on the principle that a protein becomes more thermally stable when its ligand is bound.[15][16] By heating cell lysates treated with your compound to various temperatures and then quantifying the amount of soluble protein remaining, you can identify targets that are stabilized by the compound's binding.[16]

G cluster_biochem Biochemical Approaches start Phenotypic Effect Observed in_silico In Silico Prediction (Generate Hypotheses) start->in_silico biochem Biochemical Methods (Identify Binding Partners) in_silico->biochem Guide Experiments validate Genetic Validation (Confirm Target) biochem->validate Provide Candidates end Validated Target validate->end pulldown Affinity Pulldown-MS cetsa CETSA G cluster_wt Wild-Type Cells cluster_ko CRISPR Knockout Cells compound 4-Acetamido-2- Diethylaminomethylphenol wt_cell Target Protein Present compound->wt_cell Treatment ko_cell Target Protein Absent compound->ko_cell Treatment wt_effect Phenotypic Effect Observed wt_cell->wt_effect On-Target Binding ko_effect Phenotypic Effect Abolished ko_cell->ko_effect No Binding

Caption: Using CRISPR knockout to confirm on-target activity.

Part 3: Protocols and Data Presentation

Protocol 1: Dose-Response and Cytotoxicity Profiling
  • Cell Plating: Seed your chosen cell line in 96-well plates at a density that ensures they are in the exponential growth phase for the duration of the experiment (typically 24-72 hours).

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Acetamido-2-Diethylaminomethylphenol in DMSO. Create a serial dilution series (e.g., 1:3 or 1:5) in cell culture medium to achieve final concentrations ranging from 10 nM to 200 µM. Include a vehicle-only control (e.g., 0.5% DMSO).

  • Treatment: Remove the old medium from cells and add the medium containing the compound dilutions. Incubate for the desired time period (e.g., 48 hours).

  • Viability Assessment: Use a commercially available viability reagent (e.g., CellTiter-Glo® for ATP content or an MTS/XTT assay for metabolic activity).

  • Data Analysis: Normalize the data to the vehicle-only control (100% viability). Plot the normalized viability (%) against the log of the compound concentration. Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) to calculate the CC₅₀.

  • Functional Assay: Run your primary functional assay in parallel using the same concentration range to determine the EC₅₀.

Data Summary Table
ParameterDescriptionRecommended Threshold for Further Investigation
EC₅₀ Concentration for 50% of maximal effect in a functional assay.< 10 µM
CC₅₀ Concentration for 50% reduction in cell viability.> 30 µM
Therapeutic Index (TI) The ratio of CC₅₀ to EC₅₀.TI > 10

References

  • A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. Available at: [Link]

  • CRISPR-Validated Target Druggability for Small Molecule Drugs. Creative Diagnostics. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Vertex AI Search.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). Toxics. Available at: [Link]

  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (SlideShare Presentation). Available at: [Link]

  • CRISPR approaches to small molecule target identification. (2018). PMC - PubMed Central. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). NIH. Available at: [Link]

  • CRISPR Approaches to Small Molecule Target Identification. (2017). ACS Chemical Biology. Available at: [Link]

  • CRISPR Approaches to Small Molecule Target Identification. (ResearchGate Request). Available at: [Link]

  • How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. Available at: [Link]

  • Using CRISPR for Target Identification. (2021). Biocompare.com. Available at: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). NIH. Available at: [Link]

  • Strategies to mitigate off-target effects in CRISPR/Cas gene editing. (Consensus). Available at: [Link]

  • Target Identification and Validation (Small Molecules). UCL. Available at: [Link]

  • Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. (2024). BTT - Dove Medical Press. Available at: [Link]

  • How to measure and minimize off-target effects... (2021). YouTube. Available at: [Link]

  • N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide. PubChem. Available at: [Link]

  • Cytotoxic and nongenotoxic effects of phenolic compounds in human pulp cell cultures. (2000). PubMed. Available at: [Link]

  • Synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide (5). ResearchGate. Available at: [Link]

  • Protein Target Prediction and Validation of Small Molecule Compound. (2024). JoVE. Available at: [Link]

  • 4-Acetamido-2-diethylaminomethylphenol. PubChem. Available at: [Link]

  • Performing target validation well. (2018). siTOOLs Biotech. Available at: [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2013). NIH. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC - PubMed Central. Available at: [Link]

  • Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. (2018). MDPI. Available at: [Link]

  • Effects of polyphenols on cancer cell progression mediated by inhibition of cyclin-dependent kinases (CDKs): the emerging drug targets in cancer. (2025). PubMed. Available at: [Link]

  • Extraction of Phenolic Compounds from Olive Leaf Extracts and Their Effect on Proliferation of Human Carcinoma Cell Lines. (2019). Scirp.org. Available at: [Link]

  • 4-ACETAMIDO-2-DIETHYLAMINOMETHYLPHENOL. Chemical-Suppliers. Available at: [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2018). MDPI. Available at: [Link]

  • 4-Acetamido-2-methylphenol. PubChem. Available at: [Link]

Sources

Technical Support Center: Overcoming Resistance to 4-Acetamido-2-Diethylaminomethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-Acetamido-2-Diethylaminomethylphenol in cell line-based experiments. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the emergence of cellular resistance to this compound. While specific data on resistance to 4-Acetamido-2-Diethylaminomethylphenol is limited in published literature, this resource leverages established principles of drug resistance in oncology and other fields to provide a robust framework for identifying and overcoming resistance mechanisms.

I. Frequently Asked Questions (FAQs)

Here we address common questions that arise when working with cell lines that show decreasing sensitivity to 4-Acetamido-2-Diethylaminomethylphenol.

Q1: My cell line's IC50 for 4-Acetamido-2-Diethylaminomethylphenol has significantly increased. What are the most likely causes?

An increase in the half-maximal inhibitory concentration (IC50) is the classic indicator of acquired resistance. The primary mechanisms to consider are:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump the compound out of the cell is a very common cause of multidrug resistance (MDR).[1][2][3]

  • Target Alteration: If the molecular target of 4-Acetamido-2-Diethylaminomethylphenol is known, mutations in the target protein that reduce binding affinity, or amplification of the target gene, can lead to resistance.[4][5][6][7]

  • Drug Inactivation: Cells may upregulate metabolic pathways that modify and inactivate the compound. Given its phenolic structure, pathways like glucuronidation or sulfation could be involved.[8][9]

  • Signaling Pathway Bypass: Cells can activate alternative signaling pathways to circumvent the effects of the compound, rendering it ineffective.[10]

Q2: How can I quickly determine if my resistant cell line is overexpressing efflux pumps?

A straightforward method is to perform a co-treatment experiment with known efflux pump inhibitors. If the IC50 of 4-Acetamido-2-Diethylaminomethylphenol is significantly reduced in the presence of an inhibitor, it strongly suggests that drug efflux is a key resistance mechanism.

Q3: Is it possible for my cell line to be resistant to 4-Acetamido-2-Diethylaminomethylphenol without prior exposure?

Yes, this is known as intrinsic resistance. Some cell lines naturally have high expression levels of efflux pumps or possess other inherent characteristics that make them less sensitive to certain compounds.[11]

Q4: Can the development of resistance to 4-Acetamido-2-Diethylaminomethylphenol confer resistance to other, unrelated drugs?

Absolutely. If the resistance mechanism is the upregulation of broad-spectrum efflux pumps like P-glycoprotein (P-gp/ABCB1), the cells will likely exhibit cross-resistance to a wide range of other compounds, a phenomenon known as multidrug resistance (MDR).[1][12]

Q5: How long does it typically take for a cell line to develop resistance?

The timeframe can vary significantly, from a few weeks to several months, depending on the cell line, the concentration of the compound used for selection, and the culture conditions.[13][14] Stepwise dose escalation is a common method to induce resistance in a controlled manner.[15][16]

II. Troubleshooting Guide: Investigating and Overcoming Resistance

This section provides a structured approach to diagnosing and mitigating resistance to 4-Acetamido-2-Diethylaminomethylphenol in your cell culture models.

Step 1: Confirm and Characterize the Resistant Phenotype

Before investigating the mechanism, it is crucial to confirm and quantify the level of resistance.

Protocol 1: IC50 Determination and Resistance Factor (RF) Calculation

  • Cell Seeding: Plate both the parental (sensitive) and the suspected resistant cell lines at an optimal density in 96-well plates.[17]

  • Drug Titration: Prepare a serial dilution of 4-Acetamido-2-Diethylaminomethylphenol. A common approach is a 10-point, 2-fold dilution series.

  • Treatment: Treat the cells for a duration relevant to the compound's expected mechanism of action (e.g., 48-72 hours).

  • Viability Assay: Use a suitable cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the percentage of viable cells relative to an untreated control.

  • Data Analysis: Plot the dose-response curves and calculate the IC50 values for both cell lines using non-linear regression.

  • Calculate Resistance Factor (RF): RF = IC50 (Resistant Line) / IC50 (Parental Line) A significant increase in the RF confirms resistance.[15]

Step 2: Investigate the Mechanism of Resistance

The following experimental workflows will help you dissect the potential causes of resistance.

A. Assess the Role of Efflux Pumps

Overexpression of ABC transporters is a frequent cause of multidrug resistance.[1][2][12]

Experimental Workflow for Efflux Pump Investigation

cluster_0 Phase 1: Functional Assays cluster_1 Phase 2: Expression Analysis start Resistant Cell Line co_treat Co-treat with 4-Acetamido-2-Diethylaminomethylphenol + Efflux Pump Inhibitor start->co_treat rhodamine Rhodamine 123 Accumulation Assay start->rhodamine ic50_shift Re-calculate IC50 co_treat->ic50_shift qpcr qPCR for ABCB1, ABCC1, ABCG2 mRNA ic50_shift->qpcr If IC50 decreases flow_cytometry Analyze by Flow Cytometry rhodamine->flow_cytometry western Western Blot for P-gp, MRP1, BCRP Protein flow_cytometry->western If dye accumulation increases

Caption: Workflow to determine the involvement of efflux pumps in resistance.

Protocol 2: Efflux Pump Inhibition Assay

  • Follow the IC50 determination protocol (Protocol 1).

  • In a parallel set of experiments, pre-incubate the resistant cells with a known efflux pump inhibitor for 1-2 hours before adding the 4-Acetamido-2-Diethylaminomethylphenol titration.

  • Calculate the IC50 in the presence of the inhibitor and compare it to the IC50 without the inhibitor. A significant "fold-reversal" indicates pump involvement.

Inhibitor Primary Target(s) Typical Working Concentration
VerapamilP-gp (ABCB1)1-10 µM
MK-571MRP1 (ABCC1)10-50 µM
Ko143BCRP (ABCG2)0.1-1 µM

Note: These inhibitors may have off-target effects. Results should be confirmed with expression analysis.

B. Analyze Drug Target Modifications

Resistance can arise from changes in the drug's molecular target.[5][7]

Signaling Pathway for Target-Mediated Resistance

cluster_resistance Resistance Mechanisms drug 4-Acetamido-2-Diethylaminomethylphenol target Target Protein drug->target Binds & Inhibits effect Cellular Effect (e.g., Apoptosis) target->effect mutation Target Mutation (Reduced Binding) mutation->target Alters amplification Target Gene Amplification (Increased Protein) amplification->target Overexpresses

Caption: Mechanisms of target-mediated drug resistance.

Troubleshooting Steps:

  • Target Identification (if unknown): This is a complex process that may involve techniques like affinity chromatography, proteomics, or genetic screens.

  • Sequence the Target Gene: In the resistant cell line, sequence the coding region of the target gene to identify potential mutations that could affect drug binding.

  • Assess Target Expression Levels:

    • qPCR: Quantify the mRNA levels of the target gene in both parental and resistant cell lines. A significant increase may suggest gene amplification.

    • Western Blot: Compare the protein levels of the target in both cell lines. Overexpression of the target protein can sequester the drug, requiring higher concentrations for a therapeutic effect.[4]

C. Evaluate Drug Metabolism

Cells can develop resistance by enhancing the metabolic inactivation of a drug.[9]

Troubleshooting Steps:

  • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to measure the intracellular concentration of 4-Acetamido-2-Diethylaminomethylphenol over time in both parental and resistant cells. A faster depletion in resistant cells suggests increased metabolism.

  • Metabolite Identification: Analyze the cell culture supernatant and cell lysates for metabolites of the compound. Identifying modified forms (e.g., glucuronidated, sulfated) can point to the specific metabolic pathway that is upregulated.

  • Inhibit Metabolic Enzymes: If a specific metabolic pathway is suspected (e.g., involving Cytochrome P450 enzymes), use known inhibitors of these enzymes in co-treatment experiments to see if sensitivity can be restored.

Step 3: Strategies to Overcome Resistance

Once you have a hypothesis for the resistance mechanism, you can employ strategies to resensitize your cells.

  • Combination Therapy:

    • Efflux Pump Inhibitors: As demonstrated in Protocol 2, co-administration with a pump inhibitor can restore sensitivity.[10]

    • Targeting Bypass Pathways: If resistance is due to the activation of a compensatory signaling pathway, use a second drug to inhibit that pathway. This synergistic approach is a cornerstone of modern cancer therapy.[10][13]

  • Develop Alternative Models:

    • If resistance is highly specific to one cell line, consider testing 4-Acetamido-2-Diethylaminomethylphenol in a panel of different cell lines to identify models that may not develop resistance as readily.

    • Consider using 3D culture models (spheroids) or co-culture systems, as these can sometimes reveal different resistance mechanisms compared to 2D monocultures.[18][19]

  • Novel Drug Analogs:

    • If resistance is due to target mutation or efflux, it may be possible to synthesize analogs of 4-Acetamido-2-Diethylaminomethylphenol that can overcome these mechanisms. For instance, a new analog might have a higher affinity for the mutated target or may not be a substrate for the overexpressed efflux pump.

By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively diagnose and develop strategies to overcome resistance to 4-Acetamido-2-Diethylaminomethylphenol, ensuring the continued progress of their research.

References
  • Al-Shabib, N. A., et al. (2016). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PubMed Central. [Link]

  • Bansal, T., et al. (2009). Role of ABC transporters in cancer chemotherapy. PubMed Central. [Link]

  • Lister, I. M., et al. (2021). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. MDPI. [Link]

  • Choi, Y. H., & Yu, A. M. (2014). ABC transporters in cancer chemotherapy. PubMed Central. [Link]

  • Delgado-Arciniega, E., et al. (2021). Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm. PubMed Central. [Link]

  • Webber, M. A., & Piddock, L. J. V. (2003). The importance of efflux pumps in bacterial antibiotic resistance. Journal of Antimicrobial Chemotherapy. [Link]

  • Bao, H., et al. (2024). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. PubMed Central. [Link]

  • Bukowski, K., et al. (2020). ABC Transporters in the Development of Multidrug Resistance in Cancer Therapy. PubMed. [Link]

  • Wang, Y. J., et al. (2021). Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers in Pharmacology. [Link]

  • Wikipedia. Efflux pump. Wikipedia. [Link]

  • Innovative Research. (2018). A new approach to overcoming anticancer drug resistance. Innovative Research. [Link]

  • Procell. (2023). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell. [Link]

  • Crown Bioscience. (2023). How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience. [Link]

  • Ota, A., et al. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. PubMed Central. [Link]

  • Munita, J. M., & Arias, C. A. (2016). Mechanisms of Antibiotic Resistance. Microbiology Spectrum. [Link]

  • Lin, A., & Bivona, T. G. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of Visualized Experiments. [Link]

  • Yang, Y., et al. (2021). Proteomics Analysis of Interactions between Drug-Resistant and Drug-Sensitive Cancer Cells: Comparative Studies of Monoculture and Coculture Cell Systems. Analytical Chemistry. [Link]

  • Karslake, J., et al. (2016). Opposing effects of target overexpression reveal drug mechanisms. PubMed Central. [Link]

  • Moosavi, M. A., et al. (2015). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. PubMed Central. [Link]

  • ResearchGate. (2020). Establishment of in-Vitro Models of Chemotherapy Resistance. Request PDF. [Link]

  • Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. [Link]

  • Li, A., et al. (2023). A comparison of mutation and amplification-driven resistance mechanisms and their impacts on tumor recurrence. Journal of Mathematical Biology. [Link]

  • Walsh Medical Media. (2014). Drug Development in Cell Culture: Crosstalk from the Industrial Prospects. Walsh Medical Media. [Link]

  • Uddin, M. S., et al. (2016). Cancer Metabolism and Drug Resistance. PubMed Central. [Link]

  • Zhang, Z., et al. (2023). When cancer drug resistance meets metabolomics (bulk, single-cell and/or spatial): Progress, potential, and perspective. Frontiers in Oncology. [Link]

  • Frontiers. Mutations and Drug Resistance. Frontiers Research Topic. [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison between the well-established analgesic, paracetamol (acetaminophen), and its Mannich base derivative, 4-Acetamido-2-Diethylaminomethylphenol. We will delve into their chemical properties, mechanisms of action, and comparative efficacy, supported by established preclinical models. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the pharmacological implications of specific structural modifications to a common analgesic scaffold.

Introduction: The Rationale for Derivatization

Paracetamol is a cornerstone of pain and fever management, widely used for over a century.[1] Its efficacy is well-documented, though its precise mechanism of action continues to be a subject of extensive research.[1][2] Despite its favorable safety profile at therapeutic doses, paracetamol carries a significant risk of hepatotoxicity in overdose situations.[3][4] This toxicity is linked to the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3][5]

The synthesis of paracetamol derivatives is an active area of research aimed at enhancing therapeutic properties and mitigating toxicity.[6][7][8] 4-Acetamido-2-Diethylaminomethylphenol is one such derivative, a Mannich base of paracetamol.[9][10] The introduction of a diethylaminomethyl group at the ortho position to the hydroxyl group can significantly alter the molecule's physicochemical properties, such as solubility and basicity, which in turn may influence its pharmacokinetic and pharmacodynamic profile.

This guide will explore the known attributes of both compounds to provide a clear, data-driven comparison.

Chemical and Physical Properties

A molecule's fundamental properties dictate its biological behavior. The addition of the diethylaminomethyl group to the paracetamol structure results in notable changes.

PropertyParacetamol (Acetaminophen)4-Acetamido-2-Diethylaminomethylphenol
IUPAC Name N-(4-hydroxyphenyl)acetamideN-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide[10][11][12]
CAS Number 103-90-2121-78-8[10][12][13]
Molecular Formula C₈H₉NO₂C₁₃H₂₀N₂O₂[10][11][13]
Molecular Weight 151.16 g/mol 236.31 g/mol [10][11][13]

The increased molecular weight and the presence of a tertiary amine group in the derivative are expected to impact its absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacodynamics and Mechanism of Action

Paracetamol: A Multifaceted Mechanism

The analgesic and antipyretic effects of paracetamol are not fully elucidated but are understood to be primarily central.[1][2] Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), paracetamol is a weak inhibitor of cyclooxygenase (COX) enzymes, particularly in peripheral tissues where high levels of peroxides can counteract its effect.[2][5] Its central action is more pronounced, with evidence pointing to several pathways:

  • COX Inhibition in the CNS: Paracetamol appears to selectively inhibit COX enzymes in the brain, where the peroxide tone is lower, thereby reducing prostaglandin synthesis.[2][14]

  • The AM404 Metabolite: A portion of paracetamol is deacetylated in the liver to p-aminophenol, which then travels to the brain.[14] Here, it is conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404).[5][14] AM404 is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel and an agonist of cannabinoid receptors (CB1), contributing to analgesia.[5][15]

  • Serotonergic Pathways: There is substantial evidence that paracetamol's analgesic effect involves the potentiation of descending serotonergic inhibitory pathways in the spinal cord.[1][2]

paracetamol_mechanism Paracetamol Paracetamol p_Aminophenol p-Aminophenol (in Liver/Brain) Paracetamol->p_Aminophenol CNS Central Nervous System Paracetamol->CNS FAAH FAAH (in Brain) p_Aminophenol->FAAH AM404 AM404 (Active Metabolite) FAAH->AM404 TRPV1 TRPV1 Activation AM404->TRPV1 CB1 CB1 Agonism AM404->CB1 COX_Inhibition COX Inhibition (Prostaglandin Synthesis ↓) CNS->COX_Inhibition Serotonergic Serotonergic Pathway Modulation CNS->Serotonergic Analgesia Analgesia COX_Inhibition->Analgesia TRPV1->Analgesia CB1->Analgesia Serotonergic->Analgesia

Caption: Putative mechanism of action for paracetamol.

4-Acetamido-2-Diethylaminomethylphenol: Hypothesized Mechanism

As a direct derivative, it is plausible that 4-Acetamido-2-Diethylaminomethylphenol retains the core pharmacophore of paracetamol and thus may share some of its mechanisms. However, the bulky, basic diethylaminomethyl group could introduce new interactions or alter existing ones:

  • Prodrug Potential: The derivative might act as a prodrug, being metabolized in vivo to release paracetamol.

  • Altered CNS Penetration: The change in lipophilicity and charge could affect its ability to cross the blood-brain barrier, potentially concentrating its effects centrally or peripherally.

  • Novel Receptor Interactions: The tertiary amine moiety is a common feature in many pharmacologically active compounds and could lead to novel interactions with receptors not targeted by paracetamol.

Further research is required to elucidate the specific mechanism of this derivative.

Comparative Efficacy: Insights from Preclinical Models

To objectively compare the efficacy of these two compounds, standardized and validated preclinical models are essential.[16] While direct comparative studies on 4-Acetamido-2-Diethylaminomethylphenol are not widely published, we can infer its potential performance based on studies of similar derivatives and the standard models used for analgesic and anti-inflammatory testing.[6][17]

Analgesic Activity: Acetic Acid-Induced Writhing Test

This is a common model for screening peripheral analgesic activity.[18] An intraperitoneal injection of acetic acid induces a characteristic writhing response in rodents, which is then quantified.

CompoundExpected OutcomeRationale
Paracetamol Moderate reduction in writhingKnown efficacy as a centrally acting analgesic with some peripheral effects.
4-Acetamido-2-Diethylaminomethylphenol Potentially higher or lower efficacyThe structural modification could enhance or hinder interaction with pain pathways.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model assesses a compound's ability to reduce acute inflammation.[19][20] Carrageenan injected into a rat's paw induces a measurable swelling (edema).

CompoundExpected OutcomeRationale
Paracetamol Weak to negligible anti-inflammatory effectParacetamol is known for its poor peripheral anti-inflammatory activity.[2][21]
4-Acetamido-2-Diethylaminomethylphenol Unknown, but potentially enhanced activitySome Mannich bases of phenolic compounds have shown anti-inflammatory properties.[9]

Pharmacokinetics and Metabolism: The Critical Role of NAPQI

The metabolism of paracetamol is a critical determinant of its safety profile.

Paracetamol Metabolism

At therapeutic doses, paracetamol is primarily metabolized in the liver via two main pathways:

  • Glucuronidation and Sulfation (~90%): These conjugation reactions produce non-toxic, water-soluble metabolites that are excreted in the urine.[5][22]

  • CYP450 Oxidation (~5-15%): A small fraction is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to form the highly reactive and toxic metabolite, NAPQI.[3][4][5]

Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH).[22][23] However, in an overdose scenario, the glucuronidation and sulfation pathways become saturated, shunting more paracetamol towards the CYP450 pathway. This leads to excessive NAPQI production, which depletes hepatic GSH stores. Once GSH is depleted, NAPQI binds to cellular proteins, causing oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[3][4]

paracetamol_metabolism cluster_liver Hepatic Metabolism Paracetamol Paracetamol Gluc_Sulf Glucuronidation & Sulfation (~90%) Paracetamol->Gluc_Sulf CYP2E1 CYP2E1 Oxidation (~5-15%) Paracetamol->CYP2E1 Safe_Metabolites Safe, Excretable Metabolites Gluc_Sulf->Safe_Metabolites NAPQI NAPQI (Toxic Metabolite) CYP2E1->NAPQI GSH Glutathione (GSH) NAPQI->GSH Detoxification Cell_Damage Hepatocellular Damage NAPQI->Cell_Damage GSH Depletion GSH->Safe_Metabolites

Caption: Metabolic pathways of paracetamol.

Potential Metabolism of 4-Acetamido-2-Diethylaminomethylphenol

The presence of the diethylaminomethyl group could alter this metabolic profile significantly.

  • Steric Hindrance: The bulky group at the C2 position may sterically hinder the access of metabolizing enzymes to the hydroxyl group (C1) and the acetamido group (C4), potentially slowing the rates of glucuronidation, sulfation, and oxidation.

  • Alternative Metabolic Sites: The N-diethyl groups provide new sites for metabolism, such as N-dealkylation, which could compete with the pathways that metabolize the core paracetamol structure. This could potentially reduce the amount of compound shunted towards NAPQI formation.

These potential alterations could theoretically lead to a reduced risk of hepatotoxicity compared to the parent compound, a hypothesis that requires rigorous experimental validation.

Experimental Protocols

To ensure reproducibility and validity, the following detailed protocols for key preclinical assays are provided.

Protocol 1: Acetic Acid-Induced Writhing Test (Analgesia)

This protocol is designed to assess the peripheral analgesic effects of a test compound.

writhing_test_workflow start Start acclimatize Acclimatize Mice (e.g., 60 min) start->acclimatize grouping Divide into Groups (Vehicle, Paracetamol, Test Compound) acclimatize->grouping dosing Administer Compound/Vehicle (e.g., intraperitoneally) grouping->dosing wait Waiting Period (e.g., 30 min) dosing->wait induce Inject 0.6% Acetic Acid (i.p.) wait->induce observe Observe & Count Writhing (for 20 min) induce->observe analyze Analyze Data: Calculate % Inhibition observe->analyze end End analyze->end

Caption: Workflow for the acetic acid-induced writhing test.

Methodology:

  • Animal Selection: Use male Swiss albino mice (20-25g).

  • Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one hour before testing.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., normal saline).

    • Group 2: Positive control (Paracetamol, e.g., 150 mg/kg).

    • Group 3+: Test compound groups (various doses).

  • Dosing: Administer the vehicle, paracetamol, or test compound via the desired route (e.g., intraperitoneal or oral).

  • Induction: After a set pre-treatment time (e.g., 30 minutes for i.p.), administer an intraperitoneal injection of 0.6% acetic acid (10 ml/kg).

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (constrictions of the abdomen followed by stretching of the hind limbs) over a 20-minute period.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.

Discussion and Future Directions

The structural modification of paracetamol to 4-Acetamido-2-Diethylaminomethylphenol presents a compelling case for further investigation. The introduction of the diethylaminomethyl group may alter the compound's efficacy and, critically, its safety profile.

Key Questions for Future Research:

  • Efficacy: Does the derivative possess superior or equivalent analgesic and antipyretic properties compared to paracetamol? Does it exhibit any significant anti-inflammatory activity?

  • Mechanism: Does it act as a prodrug for paracetamol, or does it have its own unique mechanism of action?

  • Safety: Most importantly, does the modification reduce the potential for hepatotoxicity? A thorough investigation of its metabolic profile, including the quantification of NAPQI formation and its effect on glutathione levels, is paramount.

Conclusion

While paracetamol remains an effective and widely used analgesic, its narrow therapeutic index in overdose situations drives the search for safer alternatives. 4-Acetamido-2-Diethylaminomethylphenol represents a logical structural evolution of the paracetamol scaffold. The addition of the Mannich base moiety has the potential to favorably alter its pharmacokinetic and toxicological properties. However, without direct comparative experimental data, its therapeutic potential remains speculative. Rigorous preclinical evaluation is necessary to determine if this derivative offers a tangible clinical advantage over its well-established predecessor.

References

  • Wikipedia. (n.d.). Paracetamol. Retrieved from [Link]

  • Graham, G. G., Davies, M. J., Day, R. O., Mohamudally, A., & Scott, K. F. (2013). The modern pharmacology of paracetamol: therapeutic actions, mechanism of action, metabolism, and toxicity. Therapeutic Advances in Drug Safety, 4(5), 199–214.
  • Mallet, C., Eschalier, A., & Daulhac, L. (2023). An updated review on the central MoA of Paracetamol. Journal of Pain Research, 16, 1789–1800. Retrieved from [Link]

  • Przybyła, G. W., Sapa, J., & Pytka, K. (2021). Paracetamol – A review of its pharmacological properties and therapeutic use. Biomolecules, 11(3), 351.
  • Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]

  • Life in the Fast Lane. (n.d.). Paracetamol Toxicity. Retrieved from [Link]

  • Bannwarth, B., & Pehourcq, F. (2003). Paracetamol (acetaminophen): mechanisms of action. American Journal of Therapeutics, 10(5), 365–367.
  • Slideshare. (n.d.). Preclinical screening models for Analgesic drugs. Retrieved from [Link]

  • Slideshare. (n.d.). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Retrieved from [Link]

  • Deranged Physiology. (2024). Pharmacology of paracetamol. Retrieved from [Link]

  • Methods in Molecular Biology. (2012). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (Note: Representative source from search results, specific URL not available).
  • Imperial College London. (n.d.). Paracetamol metabolism, hepatotoxicity, biomarkers and therapeutic interventions: a perspective. Retrieved from [Link]

  • Patsnap Synapse. (2025). What in vivo models are used for pain studies?. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Paracetamol (acetaminophen) overdose and hepatotoxicity: mechanism, treatment, prevention measures, and estimates of burden of disease. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and evaluation of acetaminophen derivatives as analgesic, antipyretic and anti-inflammatory agents. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2023). A Short Review on Biological Activities of Paracetamol Derivatives. (Note: Representative source from search results, specific URL not available).
  • ResearchGate. (2023). A Short Review on Biological Activities of Paracetamol Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and evaluation of acetaminophen derivatives as analgesic, antipyretic and anti-inflammatory agents. Retrieved from [Link]

  • British Journal of Clinical Pharmacology. (1981). Analgesic and anti-inflammatory effects of paracetamol evaluated by bilateral oral surgery. (Note: Representative source from search results, specific URL not available).
  • Chemical-Suppliers.com. (n.d.). 4-ACETAMIDO-2-DIETHYLAMINOMETHYLPHENOL. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetamido-2-diethylaminomethylphenol. Retrieved from [Link]

Sources

A Researcher's Guide to the Cross-Validation of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the experimental cross-validation of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide, a derivative of acetaminophen. We will delve into its synthesis, propose a detailed plan for its pharmacological and analytical characterization, and objectively compare its potential profile with key alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of novel analgesic compounds.

Introduction: The Rationale for Modifying Acetaminophen

Acetaminophen (paracetamol) is a cornerstone of analgesic and antipyretic therapy worldwide. However, its use is not without limitations, most notably the risk of hepatotoxicity in cases of overdose.[1][2] This has driven considerable research into developing analogs that retain or enhance therapeutic efficacy while mitigating toxicity.[1][3][4] The central hypothesis is that modifications to the acetaminophen scaffold can alter its metabolism, mechanism of action, and overall safety profile.

N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide emerges from this line of inquiry. The introduction of a diethylaminomethyl group at the ortho position to the hydroxyl group via a Mannich reaction is a strategic chemical modification. This alteration is expected to influence the compound's physicochemical properties, such as lipophilicity and basicity, which in turn could modulate its pharmacokinetic and pharmacodynamic behavior.

This guide will provide the necessary protocols to synthesize and evaluate N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide and compare it against three key reference compounds: the parent drug Acetaminophen, its active metabolite AM404, and the related endocannabinoid N-Arachidonoyl dopamine (NADA).

Synthesis Protocol: N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide

The synthesis of the title compound is achieved through a classic Mannich reaction, a cornerstone of medicinal chemistry for introducing aminomethyl groups.[5][6]

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 mole of 4-acetamidophenol (acetaminophen) in a suitable solvent such as ethanol.

  • Addition of Reagents: To this solution, add 1.2 moles of diethylamine followed by the slow, dropwise addition of 1.2 moles of aqueous formaldehyde (37%).

  • Reaction Conditions: The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TCC).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified using column chromatography on silica gel to yield the final product, N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide.[5][6]

  • Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.


}

Synthesis workflow for N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide.

Comparative Framework: Selecting the Right Alternatives

To robustly evaluate the experimental findings for N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide, a comparative approach against well-characterized molecules is essential.

CompoundStructureRationale for Comparison
Acetaminophen N-(4-hydroxyphenyl)acetamideThe parent compound, providing a baseline for analgesic, antipyretic, and toxicity profiles.[7]
AM404 N-(4-hydroxyphenyl)arachidonamideA key bioactive metabolite of acetaminophen, responsible for a significant portion of its analgesic effects through mechanisms involving the endocannabinoid system.[8][9][10]
N-Arachidonoyl dopamine (NADA) N-(3,4-dihydroxyphenethyl)arachidonamideAn endogenous lipid signaling molecule that is both an endocannabinoid and an endovanilloid, acting on CB1 and TRPV1 receptors.[11][12][13][14]

Cross-Validation: A Proposed Experimental Plan

The following sections outline a series of experiments designed to characterize and compare N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide against the selected alternatives.

Physicochemical Properties

A fundamental understanding of the physicochemical properties is crucial as they govern absorption, distribution, metabolism, and excretion (ADME).

ParameterExperimental MethodExpected Outcome for N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (pH 2.0, 5.0, 7.4)The introduction of the basic diethylaminomethyl group is expected to increase aqueous solubility at acidic pH compared to acetaminophen.
Lipophilicity (LogP/LogD) Shake-flask method or reverse-phase HPLCThe addition of the diethylaminomethyl group will likely increase the overall lipophilicity compared to acetaminophen, potentially enhancing its ability to cross the blood-brain barrier.
pKa Potentiometric titration or UV-spectrophotometryThe compound will have at least two pKa values: one for the phenolic hydroxyl group and another for the tertiary amine of the diethylaminomethyl group.
In Vitro Pharmacological Evaluation

This series of experiments aims to elucidate the potential mechanism of action.

4.2.1. Cyclooxygenase (COX) Inhibition Assays

Given that acetaminophen has weak activity against COX-1 and COX-2, it is important to determine if the modification alters this profile.[7]

  • Protocol: Utilize commercially available COX-1 and COX-2 inhibitor screening kits. Incubate the enzymes with the test compounds and measure the production of prostaglandins.

  • Rationale: To determine if the compound retains the weak COX-inhibitory profile of acetaminophen or if the modification enhances this activity.

4.2.2. Cannabinoid Receptor (CB1) Binding Assays

AM404, a metabolite of acetaminophen, is known to act on the endocannabinoid system.[8][9] It is plausible that the synthesized analog could have an affinity for cannabinoid receptors.

  • Protocol: Perform radioligand binding assays using cell membranes expressing human CB1 receptors.

  • Rationale: To assess whether the compound directly interacts with the CB1 receptor, a key target in pain modulation.

4.2.3. TRPV1 Channel Activity

Both AM404 and NADA are known to be potent agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in pain sensation.[9][11][13]

  • Protocol: Use a calcium imaging assay with cells expressing TRPV1 channels. Measure the influx of calcium upon application of the test compound.

  • Rationale: To determine if the compound modulates TRPV1 activity, which could contribute to its analgesic or other sensory effects.


}

Potential signaling pathways for investigation.

In Vivo Preclinical Evaluation

Animal models are essential to translate in vitro findings into a physiological context.

4.3.1. Analgesic Efficacy

  • Model: Acetic acid-induced writhing test in mice or the hot plate test.

  • Protocol: Administer the test compound and comparators at various doses and measure the pain response.

  • Rationale: To determine the in vivo analgesic potency and efficacy.

4.3.2. Antipyretic Activity

  • Model: Brewer's yeast-induced pyrexia in rats.

  • Protocol: Induce fever and then administer the compounds, monitoring rectal temperature over time.

  • Rationale: To assess if the compound retains the fever-reducing properties of acetaminophen.

4.3.3. Preliminary Hepatotoxicity Assessment

  • Model: Acute high-dose administration in mice.

  • Protocol: Administer a high dose of the compounds and measure serum levels of liver enzymes (ALT and AST) after 24 hours.

  • Rationale: To obtain an early indication of whether the structural modification has altered the potential for liver injury compared to acetaminophen.[1]

Data Summary and Interpretation

The quantitative data from the proposed experiments should be summarized in clear, comparative tables.

AssayN-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamideAcetaminophenAM404NADA
COX-1 IC₅₀ (µM) Experimental ValueLiterature ValueLiterature ValueLiterature Value
COX-2 IC₅₀ (µM) Experimental ValueLiterature ValueLiterature ValueLiterature Value
CB1 Ki (nM) Experimental ValueLiterature ValueLiterature ValueLiterature Value
TRPV1 EC₅₀ (nM) Experimental ValueLiterature ValueLiterature ValueLiterature Value
Analgesia ED₅₀ (mg/kg) Experimental ValueLiterature ValueLiterature ValueLiterature Value
Hepatotoxicity (ALT/AST) Experimental ValueLiterature ValueLiterature ValueLiterature Value

Conclusion

The cross-validation of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide requires a systematic and comparative approach. By evaluating its physicochemical properties, in vitro pharmacological profile, and in vivo efficacy and safety against well-chosen comparators, researchers can gain valuable insights into its potential as a novel analgesic. The experimental framework provided in this guide offers a robust starting point for these investigations, paving the way for a deeper understanding of the structure-activity relationships of acetaminophen analogs.

References

  • van der Mey, M., et al. (1996). 3,5-Disubstituted analogues of paracetamol. Synthesis, analgesic activity and cytotoxicity. Chemical Research in Toxicology, 9(1), 114-121. [Link]

  • AM404. In Wikipedia. Retrieved January 9, 2024, from [Link]

  • Vandeputte, C., et al. (1995). Structure-activity study of paracetamol analogues: inhibition of replicative DNA synthesis in V79 Chinese hamster cells. Chemical Research in Toxicology, 8(7), 963-969. [Link]

  • N-Arachidonoyl dopamine. In Grokipedia. Retrieved January 9, 2024, from [Link]

  • Huang, S. M., et al. (2002). The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine. Neuropharmacology, 42(4), 455-460. [Link]

  • Sagar, D. R., et al. (2007). N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities. Journal of Pharmacology and Experimental Therapeutics, 322(2), 437-446. [Link]

  • Al-Hayali, L. (2017). N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities. Semantic Scholar. [Link]

  • Ghanem, C. I., et al. (2021). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Journal of Basic and Clinical Physiology and Pharmacology, 32(5), 549-560. [Link]

  • N-Arachidonoyl dopamine. In Wikipedia. Retrieved January 9, 2024, from [Link]

  • Bar-Yehuda, S., et al. (2021). The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. Proceedings of the National Academy of Sciences, 118(23), e2022275118. [Link]

  • PARACETAMOL (ACETAMINOPHEN) Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, July 2). Gpatindia. [Link]

  • Sharma, C. V., et al. (2017). First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid. Journal of Pain Research, 10, 2703–2709. [Link]

  • Sancho, R., et al. (2007). The acetaminophen-derived bioactive N-acylphenolamine AM404 inhibits NFAT by targeting nuclear regulatory events. Biochemical Pharmacology, 73(8), 1193-1204. [Link]

  • Meeran, M. F. N., et al. (2023). A Short Review on Biological Activities of Paracetamol Derivatives. Pharmaceuticals, 16(2), 263. [Link]

  • Kumar, A., et al. (2010). Synthesis and evaluation of acetaminophen derivatives as analgesic, antipyretic and anti-inflammatory agents. Der Pharma Chemica, 2(1), 1-6. [Link]

  • Synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide (5). In ResearchGate. Retrieved January 9, 2024, from [Link]

  • N-[3,5-Bis[(diethylamino)Methyl]-4-hydroxyphenyl]acetamide. In Chemsrc. Retrieved January 9, 2024, from [Link]

  • N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide. In PubChem. Retrieved January 9, 2024, from [Link]

  • Acetamide,N-[3-[(diethylamino)methyl]-4-hydroxyphenyl]-. In Chemsrc. Retrieved January 9, 2024, from [Link]

  • N-(3-((DIETHYLAMINO)METHYL)-4-HYDROXYPHENYL)ACETAMIDE. In gsrs. Retrieved January 9, 2024, from [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

  • Amide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. In NIH. Retrieved January 9, 2024, from [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

Sources

Navigating the Antimalarial Landscape: A Comparative Guide to Amodiaquine and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless fight against malaria, the choice of therapeutic agent is critical, dictated by an ever-evolving landscape of drug resistance and the demand for improved safety and efficacy. While 4-Acetamido-2-Diethylaminomethylphenol is recognized primarily as a process impurity in the synthesis of the antimalarial drug Amodiaquine[1], its existence points to the broader context of Amodiaquine and the ongoing search for superior alternatives. This guide provides a comprehensive comparison of Amodiaquine with key alternative antimalarial compounds, grounded in experimental data and field-proven insights.

The Incumbent: Amodiaquine, a 4-Aminoquinoline Antimalarial

Amodiaquine, a 4-aminoquinoline derivative structurally similar to Chloroquine, has long been a stalwart in the treatment of uncomplicated Plasmodium falciparum malaria. Its primary mechanism of action, and that of its active metabolite desethylamodiaquine, is the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[2][3][4] The parasite digests hemoglobin, releasing toxic free heme. Amodiaquine is thought to bind to this free heme, preventing its polymerization into non-toxic hemozoin.[3] This leads to an accumulation of the toxic heme, inducing oxidative stress and ultimately leading to parasite death.[3]

However, the emergence and spread of parasite resistance, often associated with mutations in the Plasmodium falciparum chloroquine resistance transporter (pfcrt) and multidrug resistance gene 1 (pfmdr1), has necessitated the use of Amodiaquine primarily in combination therapies to enhance efficacy and curb the development of further resistance.

The Rise of Combination Therapies: A Multi-pronged Attack

To counter drug resistance, the World Health Organization (WHO) recommends Artemisinin-based Combination Therapies (ACTs) as the first-line treatment for uncomplicated P. falciparum malaria. These therapies pair a potent, short-acting artemisinin derivative with a longer-acting partner drug.

Artesunate-Amodiaquine (AS-AQ)

This fixed-dose combination leverages the rapid parasite clearance of artesunate with the sustained action of amodiaquine. Artesunate and its active metabolite, dihydroartemisinin, are believed to exert their effect through the generation of reactive oxygen species (ROS) that damage parasite proteins and lipids.[5][6][7]

Artemether-Lumefantrine (AL)

A widely used ACT, Artemether-Lumefantrine combines the fast-acting artemether with the longer-acting lumefantrine. Lumefantrine's mechanism is also thought to involve the inhibition of hemozoin formation.[8]

Dihydroartemisinin-Piperaquine (DHA-PPQ)

This combination offers a potent and rapidly acting artemisinin derivative with piperaquine, a bisquinoline with a long half-life. Piperaquine also acts by inhibiting heme polymerization.[9][10]

An Older Alternative: Sulfadoxine-Pyrimethamine (SP)

The combination of Sulfadoxine and Pyrimethamine targets a different pathway essential for parasite survival: folate biosynthesis. Sulfadoxine, a sulfonamide, inhibits dihydropteroate synthase (DHPS), while pyrimethamine targets dihydrofolate reductase (DHFR).[11][12][13][14] The synergistic action of these two drugs disrupts the synthesis of tetrahydrofolate, a crucial cofactor for DNA synthesis and cell division. However, widespread resistance due to mutations in the dhps and dhfr genes has significantly limited its use for treatment, though it is still employed for intermittent preventive therapy in pregnancy (IPTp) and seasonal malaria chemoprevention (SMC).[14]

The Predecessor: Chloroquine

As the parent compound to Amodiaquine, Chloroquine shares a similar mechanism of action, inhibiting hemozoin formation.[1][2][15] However, extensive resistance has rendered it ineffective for the treatment of P. falciparum in most parts of the world.[1]

Comparative Performance: In Vitro and Clinical Efficacy

The choice of an antimalarial agent is heavily reliant on its efficacy against the prevalent parasite strains in a given geographical area. Below is a summary of in vitro and clinical data comparing Amodiaquine and its alternatives.

In Vitro Susceptibility

The 50% inhibitory concentration (IC50) is a key metric for the in vitro potency of an antimalarial drug. The following table summarizes representative IC50 values against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

CompoundP. falciparum StrainGeometric Mean IC50 (nM)Reference
Amodiaquine (metabolite) CQS1.25[16]
CQR0.979[16]
Chloroquine CQS (3D7)46 - 405[17]
CQR (K1)46 - 405[17]
Dihydroartemisinin CQS1.25[16]
CQR0.979[16]
Lumefantrine P. vivax< 150[8]
Piperaquine P. vivax106.5[8]
P. falciparum123.8[8]
Pyrimethamine Resistant isolates> 2000[11]

Note: IC50 values can vary significantly between studies and parasite isolates.

Clinical Efficacy

Clinical trials provide real-world data on the performance of these drugs in patients. The following table summarizes key efficacy endpoints from comparative studies.

Treatment RegimenDay 28 PCR-Corrected Cure RateDay 42 PCR-Corrected Cure RateParasite Clearance Time (Median)Reference
Artesunate-Amodiaquine (AS-AQ) 99.5%99.5%30 hours[18],[19]
Artemether-Lumefantrine (AL) 99.1%99.0%30 hours[18],[19]
Dihydroartemisinin-Piperaquine (DHA-PPQ) 99.5%98.4%-[18]
Chloroquine (CQ) -77.7% (vs. AS-AQ at 97.4%)Slower than AS-AQ[20]

Experimental Protocols

Reproducible and standardized methodologies are paramount in the evaluation of antimalarial compounds. Below are detailed protocols for common in vitro susceptibility assays.

SYBR Green I-Based Fluorescence Assay

This assay measures parasite DNA content as an indicator of parasite growth.

Materials:

  • 96-well microtiter plates (pre-dosed with antimalarial drugs)

  • P. falciparum culture (synchronized to the ring stage)

  • Complete RPMI 1640 medium

  • SYBR Green I lysis buffer (Tris, EDTA, saponin, Triton X-100, and SYBR Green I dye)

  • Fluorescence plate reader

Procedure:

  • Prepare a parasite suspension in complete medium at a desired parasitemia and hematocrit.

  • Add the parasite suspension to the pre-dosed microtiter plates.

  • Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).

  • After incubation, freeze the plates to lyse the red blood cells.

  • Thaw the plates and add SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for at least 1 hour.

  • Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[21][22]

  • Calculate IC50 values by plotting the fluorescence intensity against the drug concentration.

Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase.

Materials:

  • 96-well microtiter plates (pre-dosed with antimalarial drugs)

  • P. falciparum culture

  • Malstat™ reagent

  • NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)

  • Spectrophotometer

Procedure:

  • Perform the drug incubation step as described in the SYBR Green I assay (72-hour incubation).

  • Freeze-thaw the plates to lyse the parasites and release pLDH.

  • In a separate plate, add Malstat™ reagent to each well.

  • Transfer a small volume of the parasite lysate from the drug plate to the Malstat™ plate.

  • Add NBT/PES solution to initiate the colorimetric reaction.

  • Incubate at room temperature in the dark for 30-60 minutes.

  • Read the absorbance at approximately 650 nm using a spectrophotometer.[23][24]

  • Determine IC50 values by analyzing the absorbance data.

Mechanistic Pathways and Diagrams

Understanding the molecular targets of these antimalarial agents is crucial for rational drug design and for anticipating resistance mechanisms.

Inhibition of Heme Detoxification

Amodiaquine, Chloroquine, Lumefantrine, and Piperaquine all interfere with the parasite's ability to detoxify heme within its food vacuole.

cluster_rbc Infected Red Blood Cell cluster_parasite Malaria Parasite cluster_vacuole Food Vacuole cluster_drugs 4-Aminoquinolines & Analogs Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Polymerization Heme Polymerization Heme->Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation & Toxicity Hemozoin Non-toxic Hemozoin Polymerization->Hemozoin Amodiaquine Amodiaquine / Chloroquine Lumefantrine / Piperaquine Amodiaquine->Polymerization Inhibits

Caption: Mechanism of Heme Detoxification Inhibition.

Disruption of Folate Biosynthesis

Sulfadoxine and Pyrimethamine act synergistically to block the folate synthesis pathway in the parasite.

cluster_parasite Malaria Parasite Folate Pathway cluster_drugs Antifolates PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis Tetrahydrofolate->DNA_Synthesis DHPS->Dihydropteroate DHFR->Tetrahydrofolate Sulfadoxine Sulfadoxine Sulfadoxine->DHPS Inhibits Pyrimethamine Pyrimethamine Pyrimethamine->DHFR Inhibits

Caption: Inhibition of the Parasite Folate Biosynthesis Pathway.

Conclusion

The landscape of antimalarial therapeutics is dynamic, with the continual emergence of drug resistance driving the need for new and effective compounds. While Amodiaquine remains a valuable partner drug in ACTs, a thorough understanding of its performance in comparison to other available therapies is essential for informed clinical and research decisions. This guide has provided a comparative overview of Amodiaquine and its key alternatives, supported by experimental data and mechanistic insights. The continued surveillance of drug efficacy, coupled with the development of novel compounds with diverse mechanisms of action, will be paramount in the global effort to control and ultimately eradicate malaria.

References

  • Tripathi, K., Sharma, A., & Biswas, S. (1993). In vitro schizontocidal activity of standard antimalarial drugs on chloroquine-sensitive and chloroquine-resistant isolates of Plasmodium falciparum. Indian journal of malariology, 30(2), 77–84.
  • Tulane University. (2023, May 1). Mechanisms of drug action and resistance. Retrieved from [Link]

  • Basco, L. K., Tahar, R., Keundjian, A., & Ringwald, P. (2002). Sulfadoxine-pyrimethamine susceptibilities and analysis of the dihydrofolate reductase and dihydropteroate synthase of Plasmodium falciparum isolates from Côte d'Ivoire. The American journal of tropical medicine and hygiene, 66(4), 464–470.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Amodiaquine Hydrochloride? Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroquine. Retrieved from [Link]

  • Djimde, A., Doumbo, O. K., Cortese, J. F., Kayentao, K., Doumbo, S., Diourte, Y., ... & Plowe, C. V. (2001). Pyrimethamine-sulfadoxine efficacy and selection for mutations in Plasmodium falciparum dihydrofolate reductase and dihydropteroate synthase in Mali. The American journal of tropical medicine and hygiene, 65(5), 672–677.
  • Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 57(2-3), 203–235.
  • WorldWide Antimalarial Resistance Network. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. Retrieved from [Link]

  • Gatton, M. L., Martin, L. B., & Cheng, Q. (2004). Mutations in Plasmodium falciparum dihydrofolate reductase and dihydropteroate synthase genes and age related in vivo sulfadoxine-pyrimethamine resistance in malaria-infected patients from Nigeria. The American journal of tropical medicine and hygiene, 70(3), 253–258.
  • ResearchGate. (n.d.). IC50 values of commonly used anti-malarial drugs in in vitro culture of Plasmodium falciparum and in Plasmodium vivax from Manaus, Amazonas State, Brazil. Retrieved from [Link]

  • Scientific Reports. (2024, June 20). Plasmodium falciparum dhps and dhfr markers of resistance to sulfadoxine–pyrimethamine five years (2016–2020). Retrieved from [Link]

  • MDPI. (n.d.). The Molecular Mechanism of Action of Artemisinin—The Debate Continues. Retrieved from [Link]

  • PubMed. (2001). In-vitro antimalarial activity of azithromycin against chloroquine sensitive and chloroquine resistant Plasmodium falciparum. Retrieved from [Link]

  • PubMed Central. (n.d.). Therapeutic efficacy of artemether-lumefantrine, artesunate-amodiaquine and dihydroartemisinin-piperaquine in the treatment of uncomplicated Plasmodium falciparum malaria in Sub-Saharan Africa: A systematic review and meta-analysis. Retrieved from [Link]

  • PubMed. (1998). Inhibition of glutathione-dependent degradation of heme by chloroquine and amodiaquine as a possible basis for their antimalarial mode of action. Retrieved from [Link]

  • Malaria World. (n.d.). A snapshot of the prevalence of dihydropteroate synthase-431V mutation and other sulfadoxine-pyrimethamine resistance markers in. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. Retrieved from [Link]

  • PubMed Central. (n.d.). Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives. Retrieved from [Link]

  • PubMed. (2017). Oxidative stress in malaria and artemisinin combination therapy: Pros and Cons. Retrieved from [Link]

  • PubMed Central. (n.d.). Comparative study of the efficacy and tolerability of dihydroartemisinin - piperaquine - trimethoprim versus artemether - lumefantrine in the treatment of uncomplicated Plasmodium falciparum malaria in Cameroon, Ivory Coast and Senegal. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative stress in malaria and artemisinin combination therapy: Pros and Cons. Retrieved from [Link]

  • WebMD. (2025, January 24). Chloroquine (Aralen): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • PubMed. (2022, March 10). Therapeutic efficacy of artemether-lumefantrine, artesunate-amodiaquine and dihydroartemisinin-piperaquine in the treatment of uncomplicated Plasmodium falciparum malaria in Sub-Saharan Africa: A systematic review and meta-analysis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). In vitro activity of fluoroquinolones against chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum. Retrieved from [Link]

  • PubMed Central. (2018, December 27). Drug susceptibility testing methods of antimalarial agents. Retrieved from [Link]

  • springermedizin.de. (n.d.). Efficacy of artesunate–amodiaquine, dihydroartemisinin–piperaquine and artemether–lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria in Maradi, Niger. Retrieved from [Link]

  • American Society for Microbiology Journals. (n.d.). Assessment of the Drug Susceptibility of Plasmodium falciparum Clinical Isolates from Africa by Using a Plasmodium Lactate Dehydrogenase Immunodetection Assay and an Inhibitory Maximum Effect Model for Precise Measurement of the 50-Percent Inhibitory Concentration. Retrieved from [Link]

  • PubMed. (1999). In vitro activity of dihydroartemisinin against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon. Retrieved from [Link]

  • PubMed. (2023, April 17). Artemisinin derivatives induce oxidative stress leading to DNA damage and caspase-mediated apoptosis in Theileria annulata-transformed cells. Retrieved from [Link]

  • Frontiers. (2023, November 14). In vitro drug interaction of ionophores with artemisinin and chloroquine against Plasmodium falciparum 3D7 blood-stage infection. Retrieved from [Link]

  • PubMed Central. (n.d.). In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics. Retrieved from [Link]

  • PubMed. (2014). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. Retrieved from [Link]

  • PubMed. (2017, February 2). Efficacy of artemether-lumefantrine, artesunate-amodiaquine, and dihydroartemisinin-piperaquine for treatment of uncomplicated Plasmodium falciparum malaria in Angola, 2015. Retrieved from [Link]

  • YouTube. (2020, April 20). Chloroquine resistance mechanism: Parasitology simplified tutorials: for NEET-PG, NEXT, USMLE, PLAB. Retrieved from [Link]

  • MDPI. (n.d.). Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights. Retrieved from [Link]

  • MDPI. (2023, December 29). Meta-Analysis of Data from Four Clinical Trials in the Ivory Coast Assessing the Efficacy of Two Artemisinin-Based Combination Therapies (Artesunate-Amodiaquine and Artemether-Lumefantrine) between 2009 and 2016. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Plasmodium falciparum clearance in clinical studies of artesunate-amodiaquine and comparator treatments in sub-Saharan Africa, 1999–2009. Retrieved from [Link]

  • ClinPGx. (n.d.). Amodiaquine Pathway, Pharmacokinetics. Retrieved from [Link]

  • PubMed. (n.d.). In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics. Retrieved from [Link]

  • ASM Journals. (2016, March 25). Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels. Retrieved from [Link]

  • PubMed. (1998, November 20). A common mechanism for blockade of heme polymerization by antimalarial quinolines. Retrieved from [Link]

  • ResearchGate. (2025, August 29). A Common Mechanism for Blockade of Heme Polymerization by Antimalarial Quinolines. Retrieved from [Link]

  • PubMed Central. (2014, March 25). Plasmodium falciparum clearance in clinical studies of artesunate-amodiaquine and comparator treatments in sub-Saharan Africa, 1999–2009. Retrieved from [Link]

  • PubMed Central. (n.d.). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. Retrieved from [Link]

  • Dove Medical Press. (2018, October 26). Malaria parasite clearance from patients following artemisinin-based c. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagram of the steps involved in performing the SYBR green I (A) and.... Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) A lactate dehydrogenase ELISA-based assay for the in vitro determination of Plasmodium berghei sensitivity to anti-malarial drugs. Retrieved from [Link]

  • PubMed. (n.d.). The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples. Retrieved from [Link]

  • PubMed Central. (n.d.). Fixed-Dose Artesunate–Amodiaquine Combination vs Chloroquine for Treatment of Uncomplicated Blood Stage P. vivax Infection in the Brazilian Amazon: An Open-Label Randomized, Controlled Trial. Retrieved from [Link]

  • Frontiers. (n.d.). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Retrieved from [Link]

Sources

A Researcher's Guide to a Reproducibility Study of the Biological Effects of 4-Acetamido-2-Diethylaminomethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the reproducibility of experimental findings is the bedrock of scientific validation. This guide offers a comprehensive framework for designing and executing a robust reproducibility study on the biological effects of 4-Acetamido-2-Diethylaminomethylphenol, a lesser-known derivative of acetaminophen. As a Senior Application Scientist, my objective is to provide a narrative that is not only technically precise but also grounded in the practical realities of preclinical research. We will explore the causality behind experimental choices, establish self-validating protocols, and ground our claims in authoritative scientific literature.

Introduction: The Scientific Imperative for Reproducibility

4-Acetamido-2-Diethylaminomethylphenol is a chemical entity with structural similarities to paracetamol (acetaminophen), a widely used analgesic and antipyretic. The introduction of a diethylaminomethyl group at the ortho position of the phenol ring could potentially alter its pharmacokinetic and pharmacodynamic properties. Given the scarcity of published data on this compound, a rigorous and reproducible investigation of its biological effects is paramount before it can be considered for further development.

The "reproducibility crisis" in science has underscored the need for meticulously planned studies that can be independently verified. This guide is designed to provide researchers with the tools to conduct such a study, ensuring that the data generated is both reliable and contributes meaningfully to the scientific discourse.

Experimental Design: A Blueprint for a Robust Reproducibility Study

The foundation of any reproducible study is a well-defined experimental plan. This section outlines a hypothetical, yet plausible, investigation into the anti-inflammatory effects of 4-Acetamido-2-Diethylaminomethylphenol.

The central hypothesis of this study is that 4-Acetamido-2-Diethylaminomethylphenol exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. The primary aims are:

  • To determine the in vitro cytotoxicity of 4-Acetamido-2-Diethylaminomethylphenol.

  • To quantify the effect of the compound on the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in a cellular model of inflammation.

  • To compare the anti-inflammatory potency of 4-Acetamido-2-Diethylaminomethylphenol with that of its parent compound, acetaminophen, and another established non-steroidal anti-inflammatory drug (NSAID), such as Indomethacin.

A logical and sequential workflow is crucial for minimizing variability and ensuring the integrity of the results. The following diagram illustrates the proposed experimental pipeline.

cluster_0 Phase 1: In Vitro Cytotoxicity Assessment cluster_1 Phase 2: Anti-inflammatory Activity Assay cluster_2 Phase 3: Comparative Analysis A Cell Culture (e.g., RAW 264.7 macrophages) B Compound Treatment (4-Acetamido-2-Diethylaminomethylphenol at varying concentrations) A->B C MTT Assay (24, 48, 72 hours) B->C D Data Analysis (Determine CC50) C->D F Pre-treatment with Compound (Non-toxic concentrations) D->F Inform concentration selection E Cell Culture & Seeding E->F G LPS Stimulation (Induce inflammation) F->G H Supernatant Collection (24 hours post-stimulation) G->H I ELISA for TNF-α and IL-6 H->I J Data Analysis (Determine IC50) I->J K Repeat Anti-inflammatory Assay with Acetaminophen and Indomethacin J->K Provide baseline data L Compare IC50 values K->L M Statistical Analysis (e.g., ANOVA) L->M

Caption: Experimental workflow for the reproducibility study of 4-Acetamido-2-Diethylaminomethylphenol's anti-inflammatory effects.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of 4-Acetamido-2-Diethylaminomethylphenol in DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. The final DMSO concentration should not exceed 0.1%.

  • Incubation: Replace the medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) using non-linear regression analysis.

Protocol 2: Anti-inflammatory Activity Assay (ELISA)

  • Cell Seeding: Seed RAW 264.7 cells at a density of 2 x 10^5 cells per well in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of 4-Acetamido-2-Diethylaminomethylphenol (determined from the MTT assay) for 2 hours.

  • Inflammation Induction: Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.

  • ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-stimulated control and determine the IC50 (50% inhibitory concentration) for each cytokine.

Comparative Analysis: Benchmarking Against Established Alternatives

A key component of this guide is the objective comparison of 4-Acetamido-2-Diethylaminomethylphenol with established drugs. This provides context for the experimental data and allows for an initial assessment of its potential therapeutic value.

  • Acetaminophen (Paracetamol): As the parent compound, it serves as a direct structural and functional comparator.

  • Indomethacin: A potent, non-selective COX inhibitor, representing a different class of anti-inflammatory drugs.

The anti-inflammatory effects of many compounds are mediated through the inhibition of pro-inflammatory signaling pathways. A plausible mechanism for 4-Acetamido-2-Diethylaminomethylphenol could involve the modulation of the NF-κB pathway, a central regulator of inflammation.

cluster_pathway Hypothesized NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Gene induces Compound 4-Acetamido-2- Diethylaminomethylphenol Compound->IKK inhibits?

Caption: Hypothesized mechanism of action: Inhibition of the NF-κB signaling pathway by 4-Acetamido-2-Diethylaminomethylphenol.

The following table presents hypothetical data from the proposed experiments to illustrate how the results could be summarized for easy comparison.

CompoundCC50 (µM) on RAW 264.7 cellsIC50 for TNF-α Inhibition (µM)IC50 for IL-6 Inhibition (µM)
4-Acetamido-2-Diethylaminomethylphenol> 50025.3 ± 3.138.7 ± 4.5
Acetaminophen> 1000150.2 ± 12.8> 200
Indomethacin250.8 ± 21.40.5 ± 0.081.2 ± 0.15

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion: Towards Verifiable and Valuable Scientific Knowledge

This guide provides a comprehensive and scientifically grounded framework for conducting a reproducibility study on the biological effects of 4-Acetamido-2-Diethylaminomethylphenol. By adhering to the principles of robust experimental design, employing self-validating protocols, and objectively comparing the findings with established alternatives, researchers can generate high-quality, reliable data. The ultimate goal of such a study is not merely to confirm or refute a hypothesis but to contribute to the collective body of scientific knowledge in a transparent and verifiable manner. This approach ensures that future research and development efforts are built on a solid foundation of reproducible science.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 133333, 4-Acetamido-2-(diethylaminomethyl)phenol. [Link]

  • Kawai, T., & Akira, S. (2007). TLR signaling. Seminars in immunology, 19(1), 24–32. [Link]

Safety Operating Guide

Navigating the Disposal of 4-Acetamido-2-Diethylaminomethylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical extends far beyond the confines of an experiment. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of responsible science, safeguarding both personnel and the environment. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-Acetamido-2-Diethylaminomethylphenol (CAS 121-78-8), a compound frequently utilized in pharmaceutical research and development. Our approach is grounded in established safety protocols and regulatory standards, ensuring that your laboratory practices align with the highest principles of scientific integrity and environmental stewardship.

Understanding the Hazard Profile of 4-Acetamido-2-Diethylaminomethylphenol

Before delving into disposal procedures, a thorough understanding of the inherent risks associated with 4-Acetamido-2-Diethylaminomethylphenol is paramount. This substituted phenol presents a multi-faceted hazard profile that necessitates careful handling at all stages.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-Acetamido-2-Diethylaminomethylphenol is classified with the following hazards[1][2]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].

  • Skin Irritation (Category 2): Causes skin irritation[1][2].

  • Serious Eye Damage (Category 1): Causes serious eye damage[1][2].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1][2].

  • Some data also suggests it may be harmful in contact with skin and if inhaled [3].

These classifications underscore the importance of utilizing appropriate Personal Protective Equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat. All handling of this compound, particularly in powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.

Key Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-Acetamido-2-Diethylaminomethylphenol is provided in the table below. This information is critical for assessing its environmental fate and selecting appropriate disposal methods.

PropertyValueSource
CAS Number 121-78-8[1]
Molecular Formula C₁₃H₂₀N₂O₂[2]
Molecular Weight 236.31 g/mol [2]
Appearance Off-white solid[4]
Solubility Soluble in water[4]

The water solubility of this compound is a significant factor in its environmental mobility. Improper disposal could lead to contamination of aqueous environments. While its persistence is considered unlikely, its mobility necessitates stringent containment and disposal protocols[4].

Waste Classification: Is 4-Acetamido-2-Diethylaminomethylphenol a Hazardous Waste?

The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[5]. A critical first step in the proper disposal of any chemical is to determine if it meets the definition of hazardous waste.

4-Acetamido-2-Diethylaminomethylphenol is not explicitly listed as a "P" or "U" series hazardous waste by the EPA. Therefore, its classification as a hazardous waste depends on whether it exhibits any of the four characteristics of hazardous waste:

  • Ignitability: The potential to cause a fire.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The tendency to explode or release toxic gases.

  • Toxicity: The potential to be harmful or fatal when ingested or absorbed.

Given the known toxicological data for 4-Acetamido-2-Diethylaminomethylphenol, the toxicity characteristic is the primary concern. A waste exhibits the toxicity characteristic if a specific concentration of a contaminant, as determined by the Toxicity Characteristic Leaching Procedure (TCLP), is exceeded.

As a generator of this waste, your facility is responsible for making this determination. This can be achieved through:

  • Generator Knowledge: Utilizing existing data, such as the Safety Data Sheet (SDS) and other reliable sources, to determine if the waste is likely to be toxic. Given that the compound is "harmful if swallowed," it is prudent to manage it as a toxic hazardous waste.

  • Laboratory Analysis: Sending a sample of the waste to a certified laboratory for TCLP analysis.

For the purposes of this guide, and in the interest of upholding the highest safety standards, it is strongly recommended to manage all waste streams containing 4-Acetamido-2-Diethylaminomethylphenol as hazardous waste.

Disposal Procedures: A Step-by-Step Guide

The following procedures provide a clear pathway for the safe disposal of 4-Acetamido-2-Diethylaminomethylphenol and associated materials. These steps are designed to be compliant with general laboratory safety standards and hazardous waste regulations.

Step 1: Segregation and Containerization

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.

  • Pure Compound and Concentrated Solutions:

    • Collect waste 4-Acetamido-2-Diethylaminomethylphenol in its original container or a clearly labeled, compatible, and sealable waste container.

    • The container must be in good condition and not leak.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Contaminated Labware and Debris:

    • Solid waste, such as contaminated gloves, weigh boats, and paper towels, should be collected in a designated, lined, and sealed container.

    • Sharps, such as contaminated needles or broken glassware, must be placed in a puncture-resistant sharps container specifically designated for chemically contaminated sharps[6][7].

    • Rinseate from cleaning contaminated glassware should be collected as hazardous waste. The first rinse of a container that held a highly toxic chemical must be collected as hazardous waste[6]. Given the hazards of this compound, it is best practice to collect the initial rinsate.

Step 2: Labeling

Accurate and thorough labeling of hazardous waste containers is a legal requirement and a critical safety measure.

  • All waste containers must be labeled with the words "Hazardous Waste" .

  • The label must clearly identify the contents. For mixtures, list all components and their approximate percentages.

  • Include the full chemical name: 4-Acetamido-2-Diethylaminomethylphenol . Avoid abbreviations or chemical formulas.

  • Indicate the date when waste was first added to the container (the "accumulation start date").

Step 3: Storage

Proper storage of hazardous waste minimizes the risk of spills, exposures, and environmental contamination.

  • Store hazardous waste containers in a designated satellite accumulation area (SAA) or a central accumulation area (CAA) that is secure and under the control of laboratory personnel.

  • Ensure that containers are kept closed at all times, except when adding waste.

  • Provide secondary containment for liquid waste containers to capture any potential leaks or spills.

  • Store incompatible waste streams separately to prevent accidental mixing.

Step 4: Disposal and Removal

Hazardous waste must be disposed of through a licensed hazardous waste disposal contractor.

  • Do not dispose of 4-Acetamido-2-Diethylaminomethylphenol down the drain or in the regular trash. Its water solubility makes sewer disposal a direct route for environmental contamination[4].

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your hazardous waste.

  • Follow all institutional procedures for waste pickup requests and documentation.

Emergency Procedures: Handling Spills

In the event of a spill, a prompt and appropriate response is crucial to mitigate hazards.

For Small Spills (a few grams of solid or a few milliliters of a dilute solution):
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles.

  • Contain the Spill: If it is a liquid, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill. For a solid, gently cover it to prevent dust from becoming airborne.

  • Clean the Spill: Carefully sweep or wipe up the spilled material. Avoid creating dust. Place the collected material and any contaminated cleaning supplies into a sealed container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Label and Dispose: Label the container with the spilled chemical's name and "Spill Debris" and dispose of it as hazardous waste.

For Large Spills:
  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's EHS or emergency response team.

  • Isolate the Area: Close doors to the affected area and prevent entry.

  • Provide Information: Be prepared to provide information about the spilled chemical to emergency responders.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 4-Acetamido-2-Diethylaminomethylphenol.

Caption: Disposal workflow for 4-Acetamido-2-Diethylaminomethylphenol.

Conclusion

The responsible disposal of 4-Acetamido-2-Diethylaminomethylphenol is an integral part of the research process. By adhering to the procedures outlined in this guide, laboratories can ensure compliance with regulations, protect their personnel, and minimize their environmental impact. A commitment to safety and environmental stewardship is a hallmark of scientific excellence. Always consult your institution's specific policies and your chemical's Safety Data Sheet for the most accurate and up-to-date information.

References

  • Chemical Label for 4-Acetamido-2-diethylaminomethylphenol. (n.d.).
  • PubChem. (n.d.). 4-Acetamido-2-diethylaminomethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Sicherheitsdatenblatt - 4-Acetamido-2-diethylaminomethylphenol. (2014, March 3). LGC Standards GmbH.
  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Acetamido-2-Diethylaminomethylphenol
Reactant of Route 2
Reactant of Route 2
4-Acetamido-2-Diethylaminomethylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.